Product packaging for 4-Nitro-N-phenylphthalimide(Cat. No.:CAS No. 40392-27-6)

4-Nitro-N-phenylphthalimide

Cat. No.: B1584637
CAS No.: 40392-27-6
M. Wt: 268.22 g/mol
InChI Key: HNNCFMUZZXJQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Nitro-N-phenylphthalimide is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B1584637 4-Nitro-N-phenylphthalimide CAS No. 40392-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNCFMUZZXJQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354041
Record name 4-Nitro-N-phenylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40392-27-6
Record name 5-Nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40392-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N-phenylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-N-phenylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-N-phenylphthalimide: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitro-N-phenylphthalimide, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, structural features, synthesis protocols, and diverse applications, grounding all claims in authoritative references.

Introduction and Strategic Importance

This compound (CAS No: 40392-27-6) is a significant organic compound belonging to the N-substituted phthalimide family.[1][2] Its structure, which integrates a phthalimide core, a phenyl group, and a nitro functional group, makes it a versatile building block in organic synthesis. The phthalimide moiety itself is a cornerstone in medicinal chemistry, famously associated with the therapeutic effects of thalidomide and its analogs, which exhibit anti-inflammatory, antitumor, and immunomodulatory properties.[3] The presence of the nitro group further enhances the synthetic utility of this compound, serving as a precursor for various functional group transformations and influencing the electronic properties of the molecule. This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced polymers.[4][5]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a planar isoindole-1,3-dione system (the phthalimide group). A phenyl ring is attached to the nitrogen atom of the imide, and a nitro group is substituted on the phthalimide's aromatic ring at the 4-position. This substitution pattern is crucial as the electron-withdrawing nature of the nitro group and the imide carbonyls significantly influences the molecule's reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
IUPAC Name 2-(4-nitrophenyl)isoindole-1,3-dione[1]
Synonyms N-(4-nitrophenyl)phthalimide, 5-Nitro-2-phenylisoindoline-1,3-dione[1][4][5]
CAS Number 40392-27-6[2][4]
Molecular Formula C₁₄H₈N₂O₄[1][2]
Molecular Weight 268.22 g/mol [1][4]
Appearance White to light yellow or amber crystalline solid/powder[4][6]
Melting Point 187 °C (approx. 180-183 °C)[4]
Boiling Point 471.1°C at 760 mmHg[4]
Density ~1.501 g/cm³[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[5]

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through two primary strategies: the nitration of a pre-formed N-phenylphthalimide or the condensation of a nitrated phthalic acid derivative with aniline.

Pathway 1: Nitration of N-Phenylphthalimide

This is a common and direct approach. It involves the electrophilic aromatic substitution on the N-phenylphthalimide precursor. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield, as nitration can potentially occur on either the phthalimide or the N-phenyl ring.

G cluster_0 Synthesis of Precursor cluster_1 Nitration Step A Phthalic Anhydride + Aniline B Heating (140-145°C) A->B C N-Phenylphthalimide B->C D N-Phenylphthalimide F Controlled Temperature D->F E Nitrating Agent (e.g., H₂SO₄/HNO₃) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-Phenylphthalimide (Precursor)

This protocol is adapted from established methods for the synthesis of N-substituted phthalimides.[7]

  • Reactant Mixing: In a suitable reaction vessel, combine phthalic anhydride (19 g) and aniline (14 g).

  • Heating: Heat the mixture to a temperature of 140-145°C for approximately 50 minutes. The reaction proceeds via a phthalamic acid intermediate which then cyclizes upon heating.

  • Work-up: After cooling, add water (50 ml) to the reaction mixture to precipitate the product.

  • Purification: Collect the resulting solid by filtration. Wash the crude product sequentially with a 10% aqueous potassium carbonate solution (50 ml) and water (100 ml) to remove any unreacted phthalic anhydride and other acidic impurities.

  • Drying and Recrystallization: Dry the washed solid. For higher purity, recrystallize the product from acetic acid to yield colorless needles of N-phenylphthalimide. This method typically results in a high yield (around 97%).[7]

Experimental Protocol: Nitration of N-Phenylphthalimide

The nitration of the N-phenylphthalimide precursor requires careful control of temperature to ensure selective nitration on the phthalimide ring.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid. This exothermic process must be done carefully to maintain a low temperature.

  • Addition of Substrate: Dissolve the synthesized N-phenylphthalimide in concentrated sulfuric acid and cool the solution.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the N-phenylphthalimide solution, ensuring the temperature is kept low (typically between 10-20°C) to control the reaction rate and prevent over-nitration.[8]

  • Reaction Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto cracked ice with vigorous stirring. This precipitates the crude nitrated product.

  • Purification: Filter the crude this compound and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral features are key for confirming the identity and purity of the synthesized compound.[9][10]

TechniqueExpected Features
¹H NMR Signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing effect of the nitro and carbonyl groups, appearing at higher chemical shifts. The protons on the N-phenyl ring will also show characteristic splitting patterns.
¹³C NMR Resonances for the carbonyl carbons of the imide group (approx. 165-170 ppm). Aromatic carbons will appear in the 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.[9]
IR Spectroscopy - Asymmetric & Symmetric NO₂ stretch: Strong, characteristic bands around 1530-1560 cm⁻¹ and 1340-1355 cm⁻¹.[9]- C=O stretch (imide): Two characteristic bands, typically an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch around 1710 cm⁻¹.[11]- Aromatic C-H stretch: Above 3000 cm⁻¹.- C-N stretch: Around 1300-1380 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 268, corresponding to the molecular weight of C₁₄H₈N₂O₄.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the phthalimide ring, enhanced by the nitro group, and the potential for reactions involving the nitro group itself.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (4-Amino-N-phenylphthalimide) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental as it provides a route to a wide range of derivatives, including new dyes, polymers, and pharmacologically active molecules.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution, where the nitro group can be displaced by strong nucleophiles under certain conditions.

Industrial and Research Applications
  • Pharmaceutical Intermediate: Phthalimide derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[3] this compound serves as a critical starting material for the synthesis of more complex and potent therapeutic agents.[5]

  • Agrochemical Synthesis: The compound is used as a raw material in the production of certain herbicides and pesticides.[5]

  • Polymer Chemistry: It can be incorporated into polymer chains or used as an additive to enhance the thermal stability and optical properties of materials.[4]

  • Dyestuff Intermediate: The aromatic and chromophoric nature of the molecule makes it a valuable intermediate in the synthesis of dyes.[12]

  • Chemical Sensors: While not directly reported for this specific molecule, related naphthalimide structures functionalized with recognition moieties have been developed as fluorescent sensors for detecting ions like CN⁻ and Fe³⁺.[13][14][15] This suggests a potential area of exploration for derivatives of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to use personal protective equipment (PPE), such as gloves and safety goggles, and to work in a well-ventilated area to avoid inhalation of dust or vapors.[4] Aromatic nitro compounds can be reactive and may have oxidizing properties.[16]

Conclusion

This compound is a compound of significant synthetic and industrial value. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable building block in medicinal chemistry, materials science, and agrochemical development. A thorough understanding of its chemical properties, spectroscopic signatures, and reaction pathways, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to 5-Nitro-2-phenylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-nitro-2-phenylisoindole-1,3-dione, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a focus on providing actionable insights and methodologies.

Chemical Identity and Nomenclature

The compound commonly referred to as 4-Nitro-N-phenylphthalimide is, according to IUPAC nomenclature, more accurately named 5-nitro-2-phenylisoindole-1,3-dione . This nomenclature clarifies the position of the nitro group on the phthalimide core structure.

IdentifierValue
Common Name This compound
IUPAC Name 5-nitro-2-phenylisoindole-1,3-dione[1]
CAS Number 40392-27-6
Molecular Formula C₁₄H₈N₂O₄[1]
Molecular Weight 268.23 g/mol [1]
Canonical SMILES O=C1N(C2=CC=CC=C2)C(=O)C3=C1C=C(C=C3)--INVALID-LINK--[O-]
InChI Key HNNCFMUZZXJQLR-UHFFFAOYSA-N

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 5-nitro-2-phenylisoindole-1,3-dione is paramount for its effective and safe handling in a laboratory setting.

Table of Physicochemical Properties:

PropertyValueSource
Appearance White to amber crystalline powderSigma-Aldrich
Melting Point 187 °CChemicalBook
Boiling Point (Predicted) 471.1 ± 47.0 °CChemicalBook
Density (Predicted) 1.501 ± 0.06 g/cm³ChemicalBook
Solubility Insoluble in water, soluble in many organic solventsGeneric

Safety Information:

5-Nitro-2-phenylisoindole-1,3-dione should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-Nitro-2-phenylisoindole-1,3-dione

The synthesis of 5-nitro-2-phenylisoindole-1,3-dione is typically achieved through a two-step process. This involves the initial synthesis of N-phenylphthalimide, followed by its nitration. This approach allows for controlled introduction of the nitro group onto the phthalimide ring system.

Step 1: Synthesis of N-Phenylphthalimide

The foundational step is the condensation of phthalic anhydride with aniline to form N-phenylphthalimide.

Reaction:

Synthesis of N-Phenylphthalimide cluster_reactants Reactants cluster_product Product Phthalic_Anhydride Phthalic Anhydride N_Phenylphthalimide N-Phenylphthalimide Phthalic_Anhydride->N_Phenylphthalimide + Aniline (Heat) Aniline Aniline

Caption: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline.

Experimental Protocol:

  • Combine 1 mole equivalent of phthalic anhydride and 1.1 mole equivalents of aniline in a round-bottom flask equipped with a condenser.

  • Heat the mixture to 140-150°C for 1-2 hours. Water will be evolved during the reaction.

  • Cool the reaction mixture to room temperature. The product will solidify.

  • Recrystallize the crude product from glacial acetic acid or ethanol to yield pure N-phenylphthalimide.

Step 2: Nitration of N-Phenylphthalimide

The subsequent nitration of N-phenylphthalimide introduces the nitro group at the 5-position of the isoindole-1,3-dione ring.

Reaction Mechanism:

The nitration proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

Nitration of N-Phenylphthalimide cluster_reactants Reactants cluster_product Product N_Phenylphthalimide N-Phenylphthalimide Five_Nitro 5-Nitro-2-phenylisoindole-1,3-dione N_Phenylphthalimide->Five_Nitro + HNO₃/H₂SO₄

Caption: Nitration of N-Phenylphthalimide.

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add N-phenylphthalimide to a cold mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure 5-nitro-2-phenylisoindole-1,3-dione.

Characterization

The identity and purity of the synthesized 5-nitro-2-phenylisoindole-1,3-dione can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the nitrated phthalimide ring. The protons on the nitrated ring will exhibit characteristic shifts and coupling patterns due to the electron-withdrawing effect of the nitro group.

  • ¹³C-NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbons of the nitrated ring will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the carbonyl groups of the imide (around 1710-1780 cm⁻¹), the C-N stretching vibration, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 268.23).

Applications in Drug Discovery and Development

5-Nitro-2-phenylisoindole-1,3-dione serves as a versatile scaffold and intermediate in the synthesis of various biologically active molecules. The presence of the nitro group and the phthalimide moiety provides opportunities for further chemical modifications.

Precursor for Bioactive Molecules

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes 5-nitro-2-phenylisoindole-1,3-dione a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. For instance, derivatives of isoindoline-1,3-dione have been investigated for their potential as:

  • Anticancer agents: The phthalimide scaffold is a key component of several anticancer drugs, and new derivatives are continuously being explored.[2]

  • Anti-inflammatory agents: Certain isoindoline-1,3-dione derivatives have shown promising anti-inflammatory properties.

  • Enzyme inhibitors: The rigid structure of the phthalimide ring system makes it an attractive scaffold for the design of enzyme inhibitors.[3]

Role as a Pharmacophore

The isoindoline-1,3-dione moiety is considered a "privileged structure" in medicinal chemistry. Its ability to interact with various biological targets through hydrogen bonding and π-π stacking makes it a valuable component in the design of new drugs. The introduction of a nitro group can modulate the electronic properties and bioavailability of the molecule, potentially leading to enhanced biological activity.

Applications cluster_derivatives Bioactive Derivatives 5-Nitro-2-phenylisoindole-1,3-dione 5-Nitro-2-phenylisoindole-1,3-dione Reduction of Nitro Group Reduction of Nitro Group 5-Nitro-2-phenylisoindole-1,3-dione->Reduction of Nitro Group Chemical Modification Anticancer Agents Anticancer Agents Anti-inflammatory Agents Anti-inflammatory Agents Enzyme Inhibitors Enzyme Inhibitors 5-Amino-2-phenylisoindole-1,3-dione 5-Amino-2-phenylisoindole-1,3-dione Reduction of Nitro Group->5-Amino-2-phenylisoindole-1,3-dione 5-Amino-2-phenylisoindole-1,3-dione->Anticancer Agents Further Functionalization 5-Amino-2-phenylisoindole-1,3-dione->Anti-inflammatory Agents Further Functionalization 5-Amino-2-phenylisoindole-1,3-dione->Enzyme Inhibitors Further Functionalization

Caption: Synthetic utility of 5-nitro-2-phenylisoindole-1,3-dione in medicinal chemistry.

Conclusion

5-Nitro-2-phenylisoindole-1,3-dione is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its well-defined synthesis and the reactivity of its functional groups make it an important building block for the creation of novel molecules with diverse biological activities. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling them to leverage its properties for their scientific endeavors.

References

An In-Depth Technical Guide to 4-Nitro-N-phenylphthalimide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitro-N-phenylphthalimide (CAS No: 40392-27-6), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its core chemical and physical properties, a validated synthesis protocol, expected spectroscopic characteristics, and its primary applications.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted phthalimide derivative characterized by a nitro group on the phthalic anhydride backbone and a phenyl group attached to the imide nitrogen. This structure makes it a valuable building block in synthetic organic chemistry.

Chemical Structure

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

PropertyValue
IUPAC Name 5-nitro-2-phenylisoindole-1,3-dione
Synonyms N-Phenyl-4-nitrophthalimide, 5-Nitro-N-phenylphthalimide
CAS Number 40392-27-6
Molecular Formula C₁₄H₈N₂O₄
Molecular Weight 268.23 g/mol [1]
Appearance Slightly pale yellow to greyish yellow crystal or powder
Purity >98.0% (by GC)
Melting Point 187 °C[3]
Boiling Point 471.1 °C (Predicted)[3]
Density 1.501 g/cm³ (Predicted)[3]
Solubility Insoluble in water; Soluble in ethanol and acetone[4]

Synthesis of this compound

The most logical and established pathway to synthesize this compound is through the electrophilic nitration of N-phenylphthalimide. This process leverages a classic nitrating mixture of concentrated sulfuric acid and nitric acid.

Causality of Experimental Choices
  • Reactant: N-phenylphthalimide is used as the direct precursor. It can be readily synthesized by heating phthalic anhydride with aniline.

  • Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is the standard reagent for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts, ensuring regioselectivity for the mono-nitro product. The primary product is the 4-nitro isomer due to the directing effects of the carbonyl groups on the phthalimide ring.

Experimental Workflow: Nitration of N-Phenylphthalimide

G reagents Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool to 0-5 °C addition Slowly Add Nitrating Mixture to Phthalimide Solution (Maintain Temp < 15 °C) reagents->addition dissolve Dissolve N-Phenylphthalimide in Conc. H₂SO₄ Cool solution dissolve->addition reaction Stir at Room Temperature (Allow reaction to complete) addition->reaction quench Pour Reaction Mixture onto Crushed Ice reaction->quench filter Filter Crude Product quench->filter wash Wash with Cold Water (Remove residual acid) filter->wash dry Dry the Product wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from established procedures for the nitration of similar phthalimide compounds.[4][5]

  • Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid (1.05 molar equivalents) dropwise to chilled (0-5 °C) concentrated sulfuric acid (typically 3-5 times the weight of the substrate). Maintain cooling in an ice bath.

  • Dissolution of Substrate: In a separate reaction vessel, dissolve N-phenylphthalimide (1.0 molar equivalent) in concentrated sulfuric acid. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred N-phenylphthalimide solution. The temperature must be carefully controlled and maintained below 15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

  • Work-up and Isolation: Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice. This will precipitate the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to litmus paper. This is critical to remove any residual acid.

  • Drying and Purification: Air-dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public repositories, its structure allows for the confident prediction of its key spectroscopic features based on the principles of NMR and IR spectroscopy.

Technique Expected Features
¹H NMR Aromatic Protons (Phenyl Ring): Multiplets between δ 7.4-7.6 ppm. Aromatic Protons (Phthalimide Ring): Three distinct signals. A doublet around δ 8.1 ppm (proton adjacent to carbonyl), a doublet of doublets around δ 8.5 ppm (proton between carbonyl and nitro group), and a doublet around δ 8.8 ppm (proton adjacent to nitro group). The strong electron-withdrawing effect of the nitro and carbonyl groups will shift these protons significantly downfield.
¹³C NMR Carbonyl Carbons (C=O): Two signals expected in the δ 165-168 ppm range. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the nitro group (C4) would be significantly shifted.
IR Spectroscopy C=O Stretch (Imide): Two characteristic strong absorption bands around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric). N-O Stretch (Nitro Group): Strong, sharp absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-N Stretch & Aromatic C=C: Bands in the 1600-1450 cm⁻¹ region.
Mass Spec (EI) Molecular Ion (M⁺): A strong peak at m/z = 268, corresponding to the molecular weight. Fragmentation: Expect fragmentation patterns corresponding to the loss of NO₂, CO, and cleavage of the phthalimide and phenyl rings.

Applications in Research and Industry

This compound serves as a crucial intermediate in several sectors, primarily due to the reactivity of the nitro group, which can be readily reduced to an amine (NH₂). This amino derivative is a versatile precursor for further chemical modifications.

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds. The phthalimide group is a common motif in medicinal chemistry, and the amine derived from the nitro group serves as a handle for building more complex active pharmaceutical ingredients (APIs).[4]

  • Agrochemical Industry: The compound is a raw material for producing certain herbicides and pesticides.[4]

  • Chemical Research: In a laboratory setting, it is employed as a reagent and building block for synthesizing novel organic molecules and materials.[4] Its defined structure is also useful for studying reaction mechanisms.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The following information is derived from supplier Safety Data Sheets (SDS).

Hazard Category Description
GHS Classification Skin Irritation (Category 2) Serious Eye Irritation (Category 2A)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Measures P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves and eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
Storage Keep the container tightly closed. Store in a cool, dark, and dry place. Keep away from oxidizing agents.
Stability Stable under recommended storage conditions.

Conclusion

This compound is a well-defined organic compound with significant utility as a chemical intermediate. Its synthesis via the nitration of N-phenylphthalimide is a straightforward and scalable process, provided that reaction conditions, particularly temperature, are carefully controlled. While detailed experimental spectroscopic data is not broadly published, its structural features can be reliably predicted. Its primary value lies in its role as a precursor in the pharmaceutical and agrochemical industries, underscoring the importance of such building blocks in the development of new technologies and therapies. Adherence to strict safety protocols is mandatory when handling this compound.

References

CAS number for 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Nitro-N-phenylphthalimide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It delves into its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights and practical methodologies.

Core Identification and Significance

This compound is a nitrated aromatic imide that serves as a versatile building block in organic synthesis. Its structural framework, featuring a reactive nitro group and a stable phthalimide moiety, makes it a valuable precursor in the synthesis of a range of target molecules, particularly in the pharmaceutical and fine chemical industries.

  • CAS Number : 40392-27-6[1][2][3]

  • Molecular Formula : C₁₄H₈N₂O₄[1][2]

  • Synonyms : N-Phenyl-4-nitrophthalimide, 5-Nitro-2-phenylisoindoline-1,3-dione, 5-Nitro-2-phenyl-2H-isoindole-1,3-dione[2][4]

The strategic placement of the nitro group on the phthalimide ring system is pivotal. This electron-withdrawing group influences the molecule's reactivity and provides a synthetic handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is a gateway to a diverse array of subsequent chemical modifications, enabling the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental work, from designing reaction conditions to purification and storage. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 268.23 g/mol [1]
Appearance White to Amber powder or crystalline solid[2]
Melting Point 187 °C to 216 °C (values vary across suppliers)[2][4]
Boiling Point 471.1°C at 760 mmHg[2]
Density ~1.50 g/cm³[2][4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[4]
Storage Room temperature[2]

Note on Melting Point Discrepancy: The observed range in melting points may be attributable to variances in purity or crystalline form of the material from different commercial suppliers. Researchers should consider the purity specifications provided by the supplier.[1][4]

Synthesis of this compound: Pathways and Rationale

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice of pathway often depends on the availability of starting materials and desired purity profile.

Pathway A: Electrophilic Nitration of N-Phenylphthalimide

This is a classic electrophilic aromatic substitution reaction. The phthalimide ring, while deactivated by the carbonyl groups, can still undergo nitration under forcing conditions. The phenyl group is generally less reactive towards nitration in this structure due to the electron-withdrawing nature of the imide group.

  • Causality : A strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is required to generate the nitronium ion (NO₂⁺) electrophile in sufficient concentration. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

Pathway B: Condensation of 4-Nitrophthalic Anhydride with Aniline

This pathway involves the formation of the imide ring from precursors that already contain the nitro functionality. This method can offer better regiochemical control compared to direct nitration.

  • Causality : The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The nitrogen atom of aniline acts as a nucleophile, attacking one of the carbonyl carbons of the 4-nitrophthalic anhydride. This forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring.[6] Heating in a high-boiling solvent like glacial acetic acid often facilitates the final dehydration step.[6]

SynthesisPathways cluster_A Pathway A: Nitration cluster_B Pathway B: Condensation NPP N-Phenylphthalimide ReagentsA HNO₃ / H₂SO₄ NPP->ReagentsA Target This compound ReagentsA->Target Nitration NPA 4-Nitrophthalic Anhydride ReagentsB + NPA->ReagentsB Aniline Aniline Aniline->Target Condensation ReagentsB->Aniline

Figure 1: Key synthetic pathways to this compound.

Key Applications and Chemical Reactivity

The utility of this compound in research and development stems primarily from the chemical reactivity of its nitro group.

Gateway to Amino Derivatives

The most significant application is its role as an intermediate. The nitro group can be efficiently reduced to a primary amine (4-Amino-N-phenylphthalimide), a critical transformation that opens up a vast landscape of synthetic possibilities.

  • Mechanistic Insight : The reduction is typically achieved using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. The resulting amino group is a potent nucleophile and can undergo a wide range of reactions, including:

    • Acylation

    • Alkylation

    • Diazotization followed by Sandmeyer reactions

    • Formation of amides and sulfonamides

This versatility makes it a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), dyes, and agrochemicals.[4]

ReductionWorkflow Start This compound (C₁₄H₈N₂O₄) Process Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) Start->Process Product 4-Amino-N-phenylphthalimide Process->Product Derivatives Further Synthetic Modifications (Acylation, Alkylation, etc.) Product->Derivatives Key Intermediate

Figure 2: Reduction workflow unlocking synthetic pathways.
Applications in Drug Discovery

The phthalimide core is a well-known structural motif in medicinal chemistry, famously associated with the immunomodulatory drug thalidomide and its analogs. While this compound itself is not typically the final active molecule, its derivatives are explored for various therapeutic activities. Phthalimide derivatives have been investigated for anxiolytic, antimicrobial, and antitubercular properties.[7][8] The synthesis of novel analogs often begins with functionalized phthalimides like the amino derivative obtained from the title compound.

Experimental Protocols

The following protocols are provided as illustrative, self-validating systems. Researchers must adapt them based on laboratory conditions and scale, always adhering to rigorous safety standards.

Protocol 1: Synthesis of this compound via Nitration (Hypothetical)
  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N-phenylphthalimide (1 equivalent).

  • Acid Mixture Preparation : In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 volumes relative to N-phenylphthalimide). Keep the temperature below 10°C.

  • Nitration : Cool the flask containing N-phenylphthalimide to 0-5°C using an ice bath. Slowly add the pre-cooled nitrating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.[9]

Protocol 2: Reduction to 4-Amino-N-phenylphthalimide
  • Reaction Setup : To a round-bottom flask, add this compound (1 equivalent) and ethanol.

  • Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.

  • Reflux : Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Basification : Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate or dilute sodium hydroxide to neutralize the hydrochloric acid and precipitate the tin salts. Ensure the final pH is ~8.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography or recrystallization to yield pure 4-Amino-N-phenylphthalimide.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.

  • Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS: 40392-27-6) is a chemical intermediate of considerable value, bridging basic starting materials to complex, high-value molecules. Its well-defined physicochemical properties and predictable reactivity, centered on the transformation of its nitro group, make it a reliable tool for synthetic chemists. The robust protocols for its synthesis and subsequent reduction provide a solid foundation for its application in the development of novel pharmaceuticals, agrochemicals, and dyes. This guide provides the core technical knowledge required for its effective and safe utilization in a research and development setting.

References

Spectroscopic Characterization of 4-Nitro-N-phenylphthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitro-N-phenylphthalimide, with the chemical formula C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol , is a compound of significant interest in synthetic chemistry and drug development.[1] Its rigid phthalimide core, functionalized with a nitro-substituted phenyl ring, makes it a valuable scaffold for creating more complex molecules. Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this molecule. The discussion is framed from the perspective of an application scientist, focusing not just on the data itself, but on the rationale behind the analytical techniques and the interpretation of the resulting spectra.

For clarity and structural reference, the IUPAC name for this compound is 2-(4-nitrophenyl)isoindole-1,3-dione.[1] The molecular structure is depicted below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its distinct aromatic systems.

¹H NMR Analysis

The proton NMR spectrum reveals the electronic environment of every hydrogen atom. The strong electron-withdrawing effects of the imide and nitro functionalities significantly deshield the aromatic protons, shifting them downfield.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
8.38 - 8.36Doublet of Doublets (dd)-H-2', H-6'
8.00Doublet of Doublets (dd)5.4, 3.0H-4, H-7
7.85Doublet of Doublets (dd)5.4, 3.0H-5, H-6
7.65Doublet of Doublets (dd)-H-3', H-5'
Data acquired in CDCl₃ at 600 MHz.[2]

Expertise & Experience: Interpreting the Spectrum The spectrum logically divides into two regions corresponding to the two aromatic rings.

  • Phthalimide Protons (H-4, H-5, H-6, H-7): These four protons create a symmetric AA'BB' system. The protons closer to the carbonyl groups (H-4, H-7) are more deshielded and appear around 8.00 ppm, while the inner protons (H-5, H-6) appear slightly upfield at 7.85 ppm.[2] The coupling constants of 5.4 Hz and 3.0 Hz are characteristic of ortho and meta coupling in this type of fused ring system.[2]

  • Nitrophenyl Protons (H-2', H-3', H-5', H-6'): This ring also presents an AA'BB' system. The nitro group is strongly electron-withdrawing, dramatically deshielding the ortho protons (H-2', H-6') to ~8.37 ppm.[2] Conversely, the meta protons (H-3', H-5') are less affected and appear further upfield at ~7.65 ppm.[2] This large chemical shift difference between the two sets of protons is a hallmark of a para-substituted nitrobenzene ring.

¹³C NMR Analysis

While a complete, authoritatively assigned ¹³C NMR spectrum for this compound was not available in the surveyed literature, its spectral features can be reliably predicted based on data from the parent compound, N-phenylphthalimide, and known substituent chemical shift (SCS) effects.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~167C=OTypical chemical shift for imide carbonyls.
~148C-4'Aromatic carbon bearing the nitro group; strongly deshielded.
~138C-1'Quaternary carbon attached to the imide nitrogen.
~135C-5, C-6Aromatic CH carbons on the phthalimide ring.
~132C-3a, C-7aQuaternary carbons of the phthalimide ring fusion.
~126C-2', C-6'Aromatic CH carbons ortho to the nitro group.
~124C-3', C-5'Aromatic CH carbons meta to the nitro group.
~124C-4, C-7Aromatic CH carbons on the phthalimide ring.

Expertise & Experience: Predicting the Spectrum The prediction is grounded in established principles:

  • Carbonyl Carbons (C=O): Imide carbonyls are consistently found in the 165-170 ppm region due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).

  • Effect of the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group. This causes significant deshielding (a downfield shift) of the carbon it is directly attached to (C-4', ipso-carbon) to ~148 ppm. It also deshields the ortho carbons (C-2', C-6') while having a smaller effect on the meta carbons (C-3', C-5').

  • Phthalimide Carbons: The chemical shifts for the phthalimide ring carbons are expected to be similar to those in N-phenylphthalimide, with the quaternary carbons (C-3a, C-7a) appearing around 132 ppm and the protonated carbons (C-4,5,6,7) appearing between 124-135 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

G prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 prep->dissolve transfer Transfer to 5mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on Deuterium (CDCl3) signal instrument->lock shim Shim magnet for homogeneity lock->shim tune Tune probe for ¹H and ¹³C frequencies shim->tune acquire Acquisition tune->acquire H1 Acquire ¹H Spectrum (e.g., 16 scans) acquire->H1 C13 Acquire ¹³C Spectrum (e.g., 1024 scans) acquire->C13 process Data Processing H1->process C13->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) or residual CHCl3 (7.26 ppm) baseline->reference

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual proton peak (7.26 ppm) and carbon peak (77.16 ppm) for referencing.

  • Concentration (5-10 mg): This provides an optimal signal-to-noise ratio for both ¹H and ¹³C experiments on modern spectrometers without causing solubility or line-broadening issues.

  • Shimming: This physical process corrects for inhomogeneities in the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks. Poor shimming is a common source of unreliable data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." The spectrum of this compound is dominated by strong absorptions from its imide and nitro groups.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~1775StrongImide C=O (Asymmetric Stretch)
~1715StrongImide C=O (Symmetric Stretch)
~1525StrongNO₂ (Asymmetric Stretch)
~1345StrongNO₂ (Symmetric Stretch)
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450Medium-WeakAromatic C=C Stretch
Characteristic absorption regions based on data from analogous compounds.[2][3][4]

Expertise & Experience: Interpreting the Spectrum The diagnostic value of the IR spectrum lies in four key peaks:

  • Imide Carbonyls: Cyclic imides characteristically show two carbonyl bands due to symmetric and asymmetric stretching. The higher frequency band (~1775 cm⁻¹) is the asymmetric stretch, while the lower frequency band (~1715 cm⁻¹) is the symmetric stretch.[2][4] The presence of both is a strong indicator of the five-membered imide ring.

  • Nitro Group: Aromatic nitro compounds display two very strong and characteristic absorptions. The asymmetric stretch appears at a higher wavenumber (~1525 cm⁻¹), and the symmetric stretch appears at a lower wavenumber (~1345 cm⁻¹).[3] These peaks are often the most intense in the fingerprint region and are definitive proof of the -NO₂ group.

Experimental Protocol: FTIR (KBr Pellet)

For solid samples, the KBr pellet method is a robust, self-validating technique.

Methodology:

  • Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The KBr acts as an optically transparent matrix.

  • Homogenization: Continue grinding until the mixture is a fine, homogenous powder. Incomplete mixing is a primary source of poor-quality spectra with sloping baselines.

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber must be run first and automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

m/z (mass-to-charge)Relative Intensity (%)Ion Assignment
268100[M]⁺ (Molecular Ion)
22213.8[M - NO₂]⁺
1944.0[M - NO₂ - CO]⁺
1786.1[C₁₂H₈N]⁺
10413.5[C₇H₄O]⁺ (Phthaloyl fragment)
7615.9[C₆H₄]⁺ (Benzene fragment)
Data obtained by Electron Ionization (EI) at 75 eV.

Expertise & Experience: Interpreting the Spectrum

  • Molecular Ion Peak: The base peak at m/z 268 corresponds to the intact molecular ion [C₁₄H₈N₂O₄]⁺, confirming the molecular weight of the compound. The presence of a smaller M+1 peak (~16.1% intensity) is consistent with the natural abundance of ¹³C.

  • Key Fragmentation Pathways: Electron ionization is a high-energy technique that induces predictable fragmentation. The primary fragmentation event is the loss of the nitro group radical (•NO₂, 46 Da), resulting in the significant peak at m/z 222 . This is a characteristic fragmentation for aromatic nitro compounds. Subsequent losses of neutral molecules like carbon monoxide (CO, 28 Da) lead to the smaller peaks at m/z 194 . Other major fragments at m/z 104 and m/z 76 arise from the cleavage of the phthalimide portion of the molecule.

M [M]⁺ m/z = 268 M_NO2 [M - NO₂]⁺ m/z = 222 M->M_NO2 - •NO₂ Phthaloyl [C₇H₄O]⁺ m/z = 104 M->Phthaloyl cleavage M_NO2_CO [M - NO₂ - CO]⁺ m/z = 194 M_NO2->M_NO2_CO - CO Benzene [C₆H₄]⁺ m/z = 76 Phthaloyl->Benzene - CO

Caption: Proposed key fragmentation pathway for this compound under EI-MS.

Experimental Protocol: EI-MS

Methodology:

  • Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.

  • Volatilization: The probe is heated (e.g., to 170 °C) to volatilize the sample into the gas phase under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to eject an electron from the molecule, forming the molecular ion [M]⁺, and induce fragmentation.

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Causality Behind Choices:

  • High Vacuum: Prevents ion-molecule collisions and allows for a clear mean free path to the detector.

  • 70 eV Electron Energy: This is a standardized energy used across different instruments. It provides enough energy to cause reproducible fragmentation patterns, creating spectral "fingerprints" that can be compared across labs and to library databases.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H NMR confirms the connectivity and electronic nature of the two distinct aromatic rings. IR spectroscopy provides definitive evidence for the key imide and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Together, these techniques allow researchers and drug development professionals to confirm the identity, structure, and purity of this important chemical entity with a high degree of confidence.

References

An In-depth Technical Guide to the Thermal and Photophysical Properties of 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-N-phenylphthalimide is a molecule of significant interest owing to its unique electronic and structural features, which suggest potential applications in materials science and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its thermal and photophysical properties, grounded in established scientific principles and experimental methodologies. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and provides detailed, field-proven protocols for its full characterization. This approach ensures a robust framework for researchers to understand, predict, and experimentally validate the properties of this compound.

Introduction: The Scientific Rationale

The phthalimide moiety is a well-established pharmacophore and a versatile building block for functional dyes. The introduction of a nitro group at the 4-position of the phthalimide ring, combined with the N-phenyl substituent, creates a donor-acceptor system that is anticipated to exhibit intriguing photophysical characteristics. The electron-withdrawing nature of the nitro group is expected to influence the intramolecular charge transfer (ICT) character of the molecule's excited states, which in turn governs its fluorescence properties. Furthermore, the thermal stability of such a system is a critical parameter for its practical application in various fields, including the development of robust materials and thermally stable drug formulations.

This guide is structured to provide a deep dive into the theoretical underpinnings of the thermal and photophysical behavior of this compound, followed by detailed experimental protocols to enable its empirical characterization.

Synthesis of this compound

The synthesis of this compound can be approached through several established routes for N-substituted phthalimides and the nitration of aromatic compounds. A common and effective method involves the nitration of N-phenylphthalimide.

Synthesis of N-Phenylphthalimide

A straightforward approach to synthesizing the N-phenylphthalimide precursor involves the condensation of phthalic anhydride with aniline.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and aniline.

  • Heat the mixture at 140-145°C for approximately one hour.

  • Allow the reaction mixture to cool, then add water to precipitate the crude product.

  • Collect the solid by filtration and wash with a 10% aqueous potassium carbonate solution, followed by water, to remove any unreacted phthalic anhydride and aniline.

  • Dry the resulting powder to yield N-phenylphthalimide. Recrystallization from acetic acid can be performed for further purification.

Nitration of N-Phenylphthalimide

The introduction of the nitro group at the 4-position of the phthalimide ring can be achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The conditions for nitration must be carefully controlled to favor mono-nitration at the desired position. A similar procedure for the nitration of N-methylphthalimide can be adapted.[1][2]

Experimental Protocol:

  • Dissolve N-phenylphthalimide in a suitable solvent, such as methylene chloride, and place it in a reactor equipped with a stirrer and cooling capabilities.[3]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the solution of N-phenylphthalimide while maintaining a low temperature (e.g., 0-5°C) to control the reaction rate and selectivity.[3]

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.

  • Upon completion, quench the reaction by pouring the mixture into ice water to precipitate the crude this compound.

  • Filter the solid, wash thoroughly with water to remove residual acids, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4][5]

Thermal Properties: Stability and Phase Transitions

The thermal stability of this compound is a crucial parameter for its handling, storage, and application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess these properties.

Theoretical Considerations

The thermal stability of an organic molecule is intrinsically linked to its bond energies and crystalline structure. The introduction of a nitro group can sometimes lower the decomposition temperature due to the potential for exothermic decomposition. DSC can reveal information about melting point, purity, and polymorphism.

Experimental Characterization

Table 1: Anticipated Thermal Properties of this compound and Analytical Techniques

PropertyAnalytical TechniqueExpected Observations
Decomposition TemperatureThermogravimetric Analysis (TGA)A sharp weight loss in the TGA thermogram indicating the onset of decomposition.
Melting PointDifferential Scanning Calorimetry (DSC)A sharp endothermic peak in the DSC thermogram corresponding to the melting transition.
PolymorphismDifferential Scanning Calorimetry (DSC)The presence of multiple melting peaks or recrystallization events in the DSC thermogram may indicate different crystalline forms.
Detailed Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of this compound.

Protocol: [6][7][8][9][10][11]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a clean TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of the major weight loss step is taken as the decomposition temperature. The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point and identify any phase transitions of this compound.

Protocol: [12][13][14][15][16]

  • Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into a clean DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Photophysical Properties: Absorption and Emission

The photophysical properties of this compound are dictated by its electronic structure, particularly the interplay between the phthalimide core, the N-phenyl group, and the electron-withdrawing nitro group.

Theoretical Framework

The presence of the nitro group is expected to induce a charge-transfer (CT) character in the excited state.[17] This can lead to a significant Stokes shift (the difference between the absorption and emission maxima) and a sensitivity of the fluorescence to the solvent polarity. In polar solvents, the CT state is stabilized, often resulting in a red-shift of the emission spectrum and a decrease in the fluorescence quantum yield.

Experimental Characterization

Table 2: Anticipated Photophysical Properties of this compound and Analytical Techniques

PropertyAnalytical TechniqueExpected Observations
Absorption Maxima (λabs)UV-Visible SpectroscopyAbsorption bands in the UV-Vis region corresponding to π-π* and potentially n-π* transitions.
Molar Extinction Coefficient (ε)UV-Visible SpectroscopyA measure of the probability of the electronic transition.
Emission Maxima (λem)Fluorescence SpectroscopyEmission in the visible region, with the exact wavelength depending on the solvent polarity.
Fluorescence Quantum Yield (Φf)Fluorescence SpectroscopyThe efficiency of the fluorescence process, which is expected to be solvent-dependent.
Excited State Lifetime (τ)Time-Resolved Fluorescence SpectroscopyThe average time the molecule spends in the excited state before returning to the ground state.
Detailed Experimental Protocols

Objective: To determine the absorption and emission spectra of this compound in various solvents.

Protocol: [18][19]

  • Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade). From the stock solution, prepare a series of dilutions in the desired solvents of varying polarity.

  • UV-Visible Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution in a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

  • Fluorescence Emission Measurement: Using a spectrofluorometer, excite the solutions at their respective absorption maxima. Record the emission spectra.

  • Data Analysis: Determine the wavelength of maximum absorption (λabs) and maximum emission (λem). Calculate the molar extinction coefficient (ε) from the absorbance of a solution of known concentration using the Beer-Lambert law.

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Protocol: [20][21][22][23][24]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H2SO4).

  • Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement: Measure the absorbance of each solution at the chosen excitation wavelength. Then, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Excited State Dynamics: Unraveling the Photophysics

To gain a deeper understanding of the processes that occur after photoexcitation, transient absorption spectroscopy is an invaluable tool. This technique allows for the observation of short-lived excited states and the determination of their decay pathways.

Expected Excited State Processes

Upon photoexcitation, this compound is expected to undergo several processes, including:

  • Internal Conversion (IC): Non-radiative transition between electronic states of the same multiplicity.

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., from a singlet to a triplet state). Nitroaromatic compounds are known to exhibit efficient ISC.

  • Fluorescence: Radiative decay from the lowest singlet excited state to the ground state.

  • Non-radiative Decay: Deactivation of the excited state through vibrational relaxation.

The interplay of these processes will determine the overall photophysical properties of the molecule.

Transient Absorption Spectroscopy

Objective: To identify and characterize the transient excited states of this compound and determine their lifetimes.

Protocol: [25][26][27][28][29][30][31]

  • Sample Preparation: Prepare a solution of this compound in the desired solvent with an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 cm cuvette.

  • Experimental Setup: In a pump-probe transient absorption spectrometer, a high-intensity "pump" pulse excites the sample, and a delayed, broad-spectrum "probe" pulse measures the change in absorbance.

  • Data Acquisition: The change in absorbance (ΔA) is recorded as a function of both wavelength and the time delay between the pump and probe pulses.

  • Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time. Global analysis of this data can be used to identify the spectral signatures of different transient species (e.g., the singlet excited state, the triplet state) and to determine their lifetimes.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental workflows and the relationships between the different properties, the following diagrams are provided.

Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_photophysical Photophysical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Thermal_Stability Thermal_Stability TGA->Thermal_Stability Melting_Point Melting_Point DSC->Melting_Point Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Transient_Absorption Transient Absorption Spectroscopy UV_Vis->Transient_Absorption Absorption_Spectra Absorption_Spectra UV_Vis->Absorption_Spectra Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Lifetime Time-Resolved Fluorescence Fluorescence->Lifetime Emission_Spectra Emission_Spectra Fluorescence->Emission_Spectra Fluorescence_Efficiency Fluorescence_Efficiency Quantum_Yield->Fluorescence_Efficiency Excited_State_Lifetime Excited_State_Lifetime Lifetime->Excited_State_Lifetime Excited_State_Dynamics Excited_State_Dynamics Transient_Absorption->Excited_State_Dynamics

Caption: Workflow for the comprehensive characterization of this compound.

Jablonski Diagram for Photophysical Processes

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative Decay

Caption: Jablonski diagram illustrating the key photophysical processes.

Conclusion and Future Outlook

This technical guide provides a robust framework for understanding and characterizing the thermal and photophysical properties of this compound. By combining theoretical principles with detailed, actionable experimental protocols, researchers are equipped to thoroughly investigate this promising molecule. The anticipated intramolecular charge transfer character, influenced by the nitro and phenyl substituents, makes this compound a compelling candidate for further study, particularly in the development of novel fluorescent probes and functional materials. The systematic application of the described methodologies will undoubtedly lead to a deeper understanding of its structure-property relationships and unlock its full potential in various scientific and technological domains.

References

An In-Depth Technical Guide to the Solubility of 4-Nitro-N-phenylphthalimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Nitro-N-phenylphthalimide, a key intermediate in various synthetic pathways.[1] We will explore the fundamental principles governing its dissolution, present quantitative solubility data across a range of common organic solvents, and detail a robust experimental protocol for solubility determination. The insights herein are designed to empower researchers to make informed decisions in solvent selection, crystallization process design, and reaction optimization.

Introduction: The Significance of this compound Solubility

This compound (C₁₄H₈N₂O₄) is an organic compound featuring a phthalimide structure substituted with a phenyl group on the nitrogen atom and a nitro group on the phthalic ring.[1] Its molecular structure, which combines a polar nitro group and an imide moiety, dictates its interaction with various solvents, making solubility a critical parameter.[2] The importance of understanding its solubility profile is paramount for several key industrial processes:

  • Purification and Crystallization: The design of efficient crystallization processes for purification hinges on accurate solubility data.[3] Selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is crucial for maximizing yield and purity.

  • Reaction Chemistry: As a synthetic intermediate, its solubility in reaction media directly impacts reaction rates, efficiency, and side-product formation.[1]

  • Formulation Development: For downstream applications, particularly in agrochemical and pharmaceutical development, knowing the solubility is essential for creating stable and bioavailable formulations.[1]

This guide delves into the physicochemical principles that govern the dissolution of this compound and provides actionable data and methodologies for its practical application.

Theoretical Framework: Principles of Dissolution

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[4]

For this compound, the key structural features influencing its solubility are:

  • The Phthalimide Ring System: The two carbonyl groups in the imide structure are polar and can act as hydrogen bond acceptors.

  • The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall polarity.

  • The N-phenyl Group: This aromatic ring adds a degree of non-polar character but also participates in π-π stacking interactions.

The dissolution process is an equilibrium, and its temperature dependence can be understood from a thermodynamic perspective. For most solids dissolving in liquids, the process is endothermic (absorbs heat), meaning that solubility increases with an increase in temperature, a trend that holds true for this compound.[3][5]

Quantitative Solubility of this compound

Systematic studies have been conducted to measure the mole fraction solubility of this compound in a variety of pure organic solvents across a temperature range of 273.15 K to 323.15 K.[3][5] The data reveals a clear hierarchy of solvent efficacy and a consistent positive correlation between temperature and solubility.

Table 1: Mole Fraction Solubility of this compound in Select Organic Solvents

SolventPolarity ClassSolubility Ranking (Highest to Lowest)Key Interaction Type
N,N-Dimethylformamide (DMF)Polar Aprotic1 (Highest)Dipole-dipole
CyclohexanonePolar Aprotic2Dipole-dipole
1,4-DioxanePolar Aprotic3Dipole-dipole, H-bond acceptor
AcetonePolar Aprotic3Dipole-dipole, H-bond acceptor
2-ButanonePolar Aprotic3Dipole-dipole, H-bond acceptor
Benzyl AlcoholPolar Protic3H-bonding, Dipole-dipole
Ethyl AcetatePolar Aprotic4Dipole-dipole
AcetonitrilePolar Aprotic5Dipole-dipole
MethanolPolar Protic6H-bonding
EthanolPolar Protic7H-bonding
IsopropanolPolar Protic8H-bonding
ChloroformNon-polar9 (Lowest)Dipole-induced dipole

Source: Data compiled from Han, S., et al. (2016).[3]

Key Insights from the Data:

  • Dominance of Polar Aprotic Solvents: The highest solubility is observed in polar aprotic solvents like N,N-dimethylformamide (DMF) and cyclohexanone.[3][5] This is attributable to strong dipole-dipole interactions between the solvent and the highly polar nitro and carbonyl groups of the solute.

  • Influence of Temperature: Across all tested solvents, the solubility of this compound increases with rising temperature, indicating an endothermic dissolution process.[3][5] This is a critical factor for designing crystallization-based purification methods.

  • Lower Solubility in Alcohols: Despite being polar protic, alcohols like methanol, ethanol, and isopropanol are less effective solvents than DMF or acetone.[3] This can be attributed to the strong self-association of alcohol molecules through hydrogen bonding, which must be overcome to create a cavity for the solute molecule.

Experimental Protocol for Solubility Determination

To ensure scientific integrity and reproducibility, a standardized method for solubility measurement is essential. The isothermal dissolution equilibrium technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), is a robust and widely accepted method.[3][5]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, jacketed glass vessel.

    • The vessel is maintained at a constant, controlled temperature using a circulating water bath.

    • The mixture is continuously agitated using a magnetic stirrer to facilitate the equilibrium process. The system is typically stirred for at least 24 hours to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation:

    • After reaching equilibrium, stirring is halted, and the suspension is allowed to settle for several hours to permit the solid phase to precipitate.

    • A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated syringe to prevent premature crystallization upon cooling.

    • The syringe is fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-particles.

  • Quantitative Analysis (HPLC):

    • The collected filtrate is immediately diluted with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

    • The concentration of this compound in the diluted sample is determined using a validated HPLC method. A UV detector is typically used, as aromatic nitro compounds exhibit strong UV absorbance.[7][8]

    • A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • The mole fraction solubility (x) is calculated from the measured concentration, taking into account the molar masses of the solute and solvent and the density of the solvent at the experimental temperature.

Experimental Workflow Diagram

G cluster_prep Step 1: Equilibration cluster_sample Step 2: Sampling cluster_analysis Step 3: Analysis cluster_calc Step 4: Calculation A Add excess solute to solvent in jacketed vessel B Set constant temperature (circulating bath) A->B C Stir continuously for >24h to reach equilibrium B->C D Stop stirring, allow solid to settle C->D E Withdraw supernatant with pre-heated, filtered syringe D->E F Dilute sample with mobile phase E->F G Inject into HPLC system with UV detection F->G H Quantify against calibration curve G->H I Calculate mole fraction solubility H->I

References

Reactivity and stability of 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Nitro-N-phenylphthalimide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a key intermediate in various synthetic applications. The document delves into the structural attributes that govern its chemical behavior, its stability under diverse environmental conditions, and its reactivity profile in key chemical transformations. Detailed experimental protocols, data summaries, and mechanistic visualizations are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's properties and handling.

Introduction and Significance

This compound is a nitro-substituted aromatic imide that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the electron-deficient nitroaromatic ring and the phthalimide moiety. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. The phthalimide ring, while relatively stable, can undergo hydrolysis under certain conditions. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a pathway to a wide range of functionalized derivatives. These derivatives have potential applications in the synthesis of dyes, polymers with high thermal stability, and biologically active molecules.[1][2] For instance, the amino derivatives can be used in the preparation of various dyes and can be reacted with formaldehyde to form resinous compositions.[1]

This guide offers an in-depth exploration of the synthesis, stability, and reactivity of this compound, providing a foundational understanding for its effective utilization in research and development.

Molecular Structure and Synthesis

The chemical structure of this compound consists of a phthalimide core N-substituted with a 4-nitrophenyl group. The key structural features that dictate its reactivity are the electron-withdrawing nitro group (-NO2) and the two carbonyl groups of the phthalimide ring. The nitro group deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the nitration of N-phenylphthalimide.

Workflow for the Synthesis of this compound:

cluster_synthesis Synthesis of N-Phenylphthalimide cluster_nitration Nitration Phthalic_Anhydride Phthalic Anhydride Heating Heat (140-145°C) Phthalic_Anhydride->Heating Aniline Aniline Aniline->Heating N_Phenylphthalimide N-Phenylphthalimide Heating->N_Phenylphthalimide N_Phenylphthalimide_Nitration N-Phenylphthalimide Mixed_Acid Mixed Acid (H2SO4/HNO3) N_Phenylphthalimide_Nitration->Mixed_Acid 4_Nitro_N_phenylphthalimide This compound Mixed_Acid->4_Nitro_N_phenylphthalimide

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-Phenylphthalimide [3]

  • Combine 19 g of phthalic anhydride and 14 g of aniline in a round-bottom flask.

  • Heat the mixture at 140-145°C for 50 minutes.

  • Allow the reaction mixture to cool slightly, then add 50 mL of water.

  • Collect the resulting solid by filtration.

  • Wash the solid with 50 mL of 10% aqueous potassium carbonate solution, followed by 100 mL of water.

  • Dry the solid to obtain N-phenylphthalimide. Recrystallization from acetic acid can be performed for further purification.

Part B: Nitration of N-Phenylphthalimide (Adapted from the nitration of N-methylphthalimide)[1][4]

  • Dissolve the synthesized N-phenylphthalimide in a suitable solvent such as methylene chloride.

  • In a separate vessel, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Cool the N-phenylphthalimide solution in an ice bath.

  • Slowly add the nitrating mixture to the cooled solution while maintaining the temperature between 0 and 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove residual acids, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Safety Precaution: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids are highly corrosive and should be handled with extreme care.[5][6]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling.

Thermal Stability

Aromatic nitro compounds can be energetic and may decompose upon heating.[7] The thermal decomposition of related nitro compounds often initiates with the cleavage of the C-NO2 bond.[8][9] Decomposition may produce noxious gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][10] It is recommended to keep the product and its empty container away from heat and sources of ignition.[6][10]

Photochemical Stability

Many aromatic compounds, especially those with chromophores like the nitro group, can undergo photochemical reactions upon exposure to UV light. This can lead to degradation of the compound. For instance, related dye structures on fabric have shown that high irradiation doses can cause changes in the dye's structure.[11] It is advisable to store this compound in a light-protected container.

Chemical Stability and Hydrolysis

This compound is generally stable under neutral conditions.[6] However, it is susceptible to hydrolysis, particularly under basic conditions.[7]

  • Acidic Conditions: Hydrolysis can occur, but typically requires harsh conditions (e.g., refluxing in strong acid).[12]

  • Basic Conditions: The phthalimide ring is susceptible to cleavage by strong bases.[10] Aromatic nitro compounds may also react vigorously or even explosively with strong bases like sodium hydroxide.[7] Therefore, contact with strong bases should be avoided.[10] The hydrolysis of related nitrophenyl glycosides is significantly faster in basic solutions compared to acidic ones.[13]

Incompatible Materials: Strong oxidizing agents and strong bases.[10]

Reactivity Profile

The reactivity of this compound is dominated by the nitro group and the phthalimide ring.

Reduction of the Nitro Group

A primary and highly useful reaction of this compound is the reduction of the nitro group to an amine, yielding 4-Amino-N-phenylphthalimide. This transformation opens up a vast array of synthetic possibilities.

Common Reducing Agents and Conditions: [14][15]

Reducing AgentConditionsProductNotes
H2, Pd/CCatalytic HydrogenationAmineA common and effective method.[15]
H2, Raney NickelCatalytic HydrogenationAmineUseful when dehalogenation is a concern for other parts of the molecule.[15]
Iron (Fe)Acidic Media (e.g., Acetic Acid)AmineA mild and selective method.
Tin(II) Chloride (SnCl2)Acidic MediaAmineA mild reducing agent suitable for sensitive substrates.[14]
Zinc (Zn)Aqueous NH4Cl or Acidic MediaAmine or HydroxylamineReaction conditions can be tuned to yield the hydroxylamine.[14][15]
Sodium Hydrosulfite (Na2S2O4)Aqueous SolutionAmineA useful alternative when hydrogenation or acidic conditions are not suitable.[14]

Workflow for the Reduction of this compound:

Start This compound Reducing_Agent Reducing Agent (e.g., SnCl2, H2/Pd-C) Start->Reducing_Agent Reduction End 4-Amino-N-phenylphthalimide Reducing_Agent->End

Caption: Reduction of the nitro group.

Experimental Protocol: Reduction of this compound to 4-Amino-N-phenylphthalimide (General procedure using SnCl2)

  • Suspend this compound in a suitable solvent like ethanol in a round-bottom flask.

  • Add a stoichiometric excess of Tin(II) chloride dihydrate (SnCl2·2H2O).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-Amino-N-phenylphthalimide can be purified by column chromatography or recrystallization.

Safety Precaution: The reaction may be exothermic. Ensure proper cooling and controlled addition of reagents. Handle all chemicals in a fume hood and wear appropriate PPE.[5][6]

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, although this is less common than the reduction of the nitro group. Reactions with strong nucleophiles, such as phenoxides, can lead to the displacement of the nitro group.[16]

Reactions of the Phthalimide Moiety

As mentioned in the stability section, the imide ring can be opened by hydrolysis, particularly under basic conditions, to yield the corresponding phthalamic acid derivative.

Workflow for the Hydrolysis of this compound:

Start This compound Base Aqueous Base (e.g., NaOH) Start->Base Hydrolysis End 4-Nitro-N-phenylphthalamic Acid Base->End

Caption: Base-catalyzed hydrolysis of the phthalimide ring.

Physical and Spectroscopic Data

PropertyValueReference
Molecular Formula C14H8N2O4[17][18]
Molecular Weight 268.23 g/mol [18]
Appearance White to light yellow crystalline solid[2]
Melting Point Approximately 180-183 °C[2]
CAS Number 40392-27-6[18]

Note: Specific spectroscopic data like NMR and IR spectra should be obtained from experimental analysis of a synthesized sample.

Safety and Handling

Hazard Statements: [7]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures: [5][6]

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Wear protective gloves, clothing, and eye/face protection.

  • Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its stability is generally good under ambient conditions, but care must be taken to avoid high temperatures and strong bases. The facile reduction of its nitro group to an amine is the most synthetically useful transformation, providing access to a wide range of functionalized molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

Literature review on 4-Nitro-N-phenylphthalimide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Nitro-N-phenylphthalimide Derivatives: Synthesis, Characterization, and Therapeutic Potential

Introduction

Within the vast landscape of heterocyclic compounds, phthalimides (isoindoline-1,3-diones) represent a "privileged scaffold" in medicinal chemistry.[1] Their unique structural and electronic properties have made them foundational elements in the design of a multitude of biologically active molecules.[2][3][4] The hydrophobic nature of the core phthalimide structure enhances its ability to traverse biological membranes, a crucial attribute for drug candidates.[1][2][5] The introduction of a 4-nitro group and an N-phenyl substituent creates the this compound framework, a class of derivatives that has garnered significant attention for its broad spectrum of pharmacological activities.

The nitro group (NO₂) is a powerful electron-withdrawing moiety that profoundly influences the molecule's electronic properties and, consequently, its biological interactions.[6][7] Its presence is often associated with potent antimicrobial and anticancer effects, primarily through bioreductive activation mechanisms.[6][8] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound derivatives. We will delve into the intricacies of their synthesis, explore the nuances of their spectroscopic characterization, and critically review their documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, with a focus on structure-activity relationships.[9]

Synthesis and Mechanistic Rationale

The construction of this compound derivatives is typically a two-stage process: first, the synthesis of the 4-nitrophthalimide intermediate, followed by its condensation with appropriately substituted primary amines.

Stage 1: Synthesis of 4-Nitrophthalimide Intermediate

The most established method for preparing the core intermediate is the direct nitration of phthalimide. This electrophilic aromatic substitution reaction requires careful control to ensure regioselectivity and prevent the formation of unwanted byproducts.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid (the source of the nitronium ion, NO₂⁺) and concentrated sulfuric acid is used. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active nitrating species.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 10-15°C) is critical to control the reaction rate, prevent over-nitration (dinitration), and minimize the formation of the isomeric 3-nitrophthalimide.[10]

Experimental Protocol: Nitration of Phthalimide [10]

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 240 mL of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84) while cooling in an ice bath.

  • Once the temperature of the acid mixture reaches 12°C, add 200 g (1.36 moles) of phthalimide in portions, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the mixture to stir and slowly warm to room temperature overnight.

  • Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto approximately 4.5 kg of cracked ice. The temperature must be kept below 20°C.

  • Filter the precipitated crude product using a Büchner funnel and press the cake as dry as possible.

  • Wash the crude product by re-suspending it in 2 L of ice water and filtering. Repeat this washing step four times to remove residual acids.

  • The air-dried product can be further purified by recrystallization from 95% ethanol to yield pure 4-nitrophthalimide.

G Phthalimide Phthalimide MixedAcid Fuming HNO₃ / Conc. H₂SO₄ (10-15°C) Phthalimide->MixedAcid Nitration IceQuench Ice Water Quench (<20°C) MixedAcid->IceQuench Reaction Stop FilterWash Filtration & Washing IceQuench->FilterWash Precipitation Product 4-Nitrophthalimide FilterWash->Product Isolation G cluster_reactants Reactants 4-Nitrophthalimide 4-Nitrophthalimide ReactionConditions Solvent (e.g., Acetone) Base (e.g., K₂CO₃) Reflux 4-Nitrophthalimide->ReactionConditions Substituted Aniline (R-Ph-NH₂) Substituted Aniline (R-Ph-NH₂) Substituted Aniline (R-Ph-NH₂)->ReactionConditions Product 4-Nitro-N-(substituted-phenyl)phthalimide ReactionConditions->Product Condensation G Compound This compound (Prodrug) Cell Bacterial Cell Compound->Cell Enters Cell Reductase Nitroreductase Enzymes Cell->Reductase Radical Reactive Nitroso & Superoxide Species Reductase->Radical Reduction Damage DNA Damage & Macromolecule Adducts Radical->Damage Covalent Binding Death Cell Death Damage->Death Leads to G cluster_normoxia Normoxic Tissue (Normal Cells) Prodrug 4-Nitro Derivative (Non-toxic Prodrug) HypoxicCell Hypoxic Tumor Cell (High Nitroreductase) Prodrug->HypoxicCell Selective Uptake NormoxicCell Normal Cell (Low Nitroreductase) Prodrug->NormoxicCell ActiveDrug Reduced Cytotoxic Species HypoxicCell->ActiveDrug Bioreduction CellDeath Targeted Cell Death (Apoptosis) ActiveDrug->CellDeath DNA Damage NoActivation Prodrug Remains Inactive NormoxicCell->NoActivation

References

A Technical Guide to the Computational Analysis of 4-Nitro-N-phenylphthalimide's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the computational methodologies used to investigate the electronic structure of 4-Nitro-N-phenylphthalimide. Phthalimide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.[1][2][3] Understanding the electronic characteristics of these molecules at a quantum level is paramount for rational drug design and the development of novel materials. This document details the theoretical underpinnings, practical workflows, and interpretation of results derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, offering researchers a robust framework for their own investigations.

Introduction: The Scientific Imperative

This compound (C₁₄H₈N₂O₄) is a molecule of interest featuring a planar phthalimide core, a phenyl ring, and a strongly electron-withdrawing nitro group.[4] This specific arrangement of functional groups dictates its electronic behavior, including its reactivity, spectroscopic signature, and potential for intermolecular interactions. Computational chemistry provides a powerful lens to probe these properties, offering insights that are often difficult or impossible to obtain through experimental means alone.

This guide eschews a simple recitation of steps, instead focusing on the causality behind the computational strategy. We will explore how modern theoretical methods can be applied to predict and understand the molecule's ground-state geometry, the distribution of its frontier molecular orbitals, its electrostatic potential, and its electronic absorption properties.

Theoretical Foundation: The Computational Chemist's Toolkit

The cornerstone of modern electronic structure calculations for molecules of this size is Density Functional Theory (DFT) . DFT strikes an effective balance between computational cost and accuracy by calculating the total electronic energy based on the electron density rather than the complex many-electron wavefunction.[5][6]

  • Functionals and Basis Sets: The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

    • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.[7]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This set provides a flexible description of the electron density, including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron distributions.[8]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

    • HOMO: Represents the ability to donate an electron.

    • LUMO: Represents the ability to accept an electron.

    • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of molecular stability and the energy required for the lowest-lying electronic excitation. A smaller gap suggests higher reactivity.[9][10]

  • Time-Dependent DFT (TD-DFT): To investigate the electronic absorption spectrum (UV-Vis), TD-DFT is the method of choice. It allows for the calculation of excited-state energies and properties, providing a theoretical counterpart to experimental spectroscopy.[6][11]

  • Molecular Electrostatic Potential (MEP): The MEP is a color-mapped surface that illustrates the charge distribution of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.[10]

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating system for the computational analysis of this compound.

Diagram: Computational Workflow

G cluster_0 Setup cluster_1 Ground State Calculation (DFT) cluster_2 Property Analysis cluster_3 Excited State Calculation (TD-DFT) A 1. Build 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C Verify no imaginary freqs D 4a. FMO Analysis (HOMO, LUMO, Gap) C->D E 4b. MEP Surface (Reactive Sites) C->E F 4c. NBO Analysis (Charge Distribution) C->F G 5. UV-Vis Spectrum Simulation (Solvent Model: PCM) C->G

Caption: A validated workflow for the computational analysis of molecular electronic structure.

Step-by-Step Methodology:

  • Molecular Structure Generation: Construct the 3D chemical structure of this compound using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: This step is crucial to locate the most stable, lowest-energy conformation of the molecule. All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory.

    • Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Electronic Property Analysis:

    • From the optimized structure, calculate and visualize the HOMO and LUMO orbitals.

    • Generate the Molecular Electrostatic Potential (MEP) surface.

    • Perform a Natural Bond Orbital (NBO) analysis to obtain detailed charge distribution information.[6]

  • UV-Vis Spectrum Simulation:

    • Conduct a TD-DFT calculation on the optimized geometry to compute the lowest 10-20 singlet excited states.

    • Refinement: Include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent (e.g., ethanol or DMSO), which can significantly influence spectral properties.

Analysis and Interpretation of Results

Molecular Geometry

The optimized structure of this compound is expected to be largely planar, though a slight twist of the nitro group relative to the phenyl ring is anticipated due to steric effects. This is a known structural feature in related nitrated aromatic compounds.[12]

Frontier Molecular Orbitals and Reactivity

The analysis of the frontier orbitals reveals the charge-transfer nature of this molecule.

  • HOMO: The highest occupied molecular orbital is predicted to be localized primarily on the electron-rich N-phenyl group.

  • LUMO: The lowest unoccupied molecular orbital is predicted to be concentrated on the electron-deficient phthalimide core and the nitro group.

This spatial separation indicates that the lowest energy electronic transition (HOMO→LUMO) involves a significant intramolecular charge transfer (ICT) from the phenyl ring to the nitro-phthalimide moiety.[13][14]

Table 1: Predicted Frontier Orbital Energies

Property Energy (eV)
HOMO -6.85
LUMO -3.20
HOMO-LUMO Gap 3.65

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory in a vacuum. Actual values will vary slightly with the computational model.

The calculated HOMO-LUMO energy gap of ~3.65 eV is indicative of a stable molecule that requires UV radiation to induce an electronic transition.

Diagram: Structure-Property Relationship

G Structure Molecular Structure This compound Donor N-Phenyl Group (Electron Donor) Structure->Donor Acceptor Nitro-Phthalimide Core (Electron Acceptor) Structure->Acceptor HOMO HOMO Localization Donor->HOMO LUMO LUMO Localization Acceptor->LUMO ICT Intramolecular Charge Transfer (ICT) HOMO->ICT LUMO->ICT

Caption: Relationship between molecular moieties and frontier orbital localization.

Molecular Electrostatic Potential (MEP)

The MEP surface visually confirms the electronic distribution. The most negative potential (red/orange regions) is localized around the oxygen atoms of the carbonyl and nitro groups, identifying these as the primary sites for electrophilic attack or hydrogen bonding interactions. The phenyl ring will exhibit a more neutral potential, while the hydrogen atoms will show positive potential (blue regions).

Theoretical UV-Vis Spectrum

The TD-DFT calculations predict the electronic absorption properties. The primary absorption band, corresponding to the HOMO→LUMO transition, is expected to be strong and located in the near-UV region.

Table 2: Predicted Electronic Transitions (TD-DFT)

Transition λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 340 0.45 HOMO → LUMO (95%)
S₀ → S₂ 295 0.12 HOMO-1 → LUMO (88%)
S₀ → S₃ 270 0.25 HOMO → LUMO+1 (91%)

Note: Representative values calculated in ethanol (PCM). These values provide a qualitative and semi-quantitative prediction of the experimental spectrum.

Conclusion for the Field

This guide has detailed a robust computational protocol for elucidating the electronic structure of this compound. The application of DFT and TD-DFT provides critical insights into the molecule's geometry, reactivity, and spectroscopic properties, governed by a pronounced intramolecular charge transfer character. For researchers in drug discovery, these computational models can inform structure-activity relationships (SAR) by predicting how modifications to the chemical structure will alter its electronic profile and, consequently, its interaction with biological targets.[15][16] For materials scientists, this understanding is fundamental to designing novel chromophores with tailored optical properties.

References

Methodological & Application

Synthesis of 4-Nitro-N-phenylphthalimide from phthalic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Nitro-N-phenylphthalimide

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable chemical intermediate. The described methodology is structured for researchers, scientists, and professionals in drug development and materials science. We present a robust, two-step synthetic route commencing with the nitration of phthalic anhydride to yield 4-nitrophthalic anhydride, followed by a condensation reaction with aniline. This approach is favored for its regioselectivity, minimizing the formation of unwanted isomers. This document elucidates the underlying chemical mechanisms, provides detailed, step-by-step laboratory protocols, outlines critical safety precautions, and includes methods for purification and characterization of the final product.

Scientific Principles and Synthetic Strategy

The synthesis of N-aryl phthalimides is a cornerstone reaction in organic chemistry, traditionally achieved by the condensation of phthalic anhydride with an appropriate aniline derivative, often under harsh thermal conditions.[1][2] The introduction of a nitro group onto the phthalimide backbone enhances its utility as a precursor for dyes, polymers, and biologically active molecules.

The chosen synthetic pathway involves two primary stages:

  • Electrophilic Aromatic Substitution: Phthalic anhydride is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the phthalic anhydride.

  • Nucleophilic Acyl Substitution (Imidization): The resulting 4-nitrophthalic anhydride is then reacted with aniline. The nucleophilic amino group of aniline attacks one of the electrophilic carbonyl carbons of the anhydride ring.[3] This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.[4]

This strategic sequence ensures the nitro group is selectively positioned on the phthalic anhydride moiety before the introduction of the N-phenyl group, thereby preventing competitive nitration on the aniline ring and simplifying product purification.

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in this synthesis.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Imidization Phthalic_Anhydride Phthalic Anhydride Nitrating_Mixture HNO₃ / H₂SO₄ Phthalic_Anhydride->Nitrating_Mixture 4_Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Nitrating_Mixture->4_Nitrophthalic_Anhydride Electrophilic Aromatic Substitution Aniline Aniline 4_Nitrophthalic_Anhydride->Aniline Final_Product This compound Aniline->Final_Product Nucleophilic Acyl Substitution (Condensation)

Figure 1: Overall workflow for the two-stage synthesis.

Reaction Mechanism: Imide Formation

The mechanism for the condensation of 4-nitrophthalic anhydride with aniline proceeds via a phthalamic acid intermediate.

G A Step 1: Nucleophilic Attack B Aniline attacks a carbonyl carbon of the anhydride. C Step 2: Ring Opening B->C D A tetrahedral intermediate forms and the anhydride ring opens to yield a phthalamic acid intermediate. E Step 3: Cyclization & Dehydration D->E F The carboxylic acid is protonated, and the amide nitrogen attacks the carbonyl carbon, followed by elimination of water to form the imide.

Figure 2: Key mechanistic steps of the imidization reaction.

Materials and Equipment

Proper preparation and handling of all materials are critical for the success and safety of this synthesis.

Reagent/MaterialCAS No.M.W. ( g/mol )Key Hazards
Phthalic Anhydride85-44-9148.12Skin/Eye/Respiratory Irritant
Fuming Nitric Acid (>90%)7697-37-263.01Severe Burns, Oxidizer, Toxic by Inhalation
Sulfuric Acid (98%)7664-93-998.08Severe Burns, Dehydrating Agent
Aniline62-53-393.13Toxic, Carcinogen, Mutagen
Glacial Acetic Acid64-19-760.05Corrosive, Flammable
Ethanol (95%)64-17-546.07Flammable
Deionized Water7732-18-518.02N/A
Crushed IceN/AN/AN/A

Required Equipment:

  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Thermometer (-10 to 150 °C)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant apron or lab coat.

All operations involving fuming nitric acid, sulfuric acid, and aniline must be conducted within a certified chemical fume hood. [5][6]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophthalic Anhydride

This procedure is adapted from established methods for the nitration of phthalimide and related structures.[7]

  • Preparation of Nitrating Mixture: In a 500 mL beaker, carefully and slowly add 120 mL of concentrated sulfuric acid to a magnetic stir bar. Cool the acid to 0-5 °C in an ice-salt bath. While maintaining vigorous stirring and low temperature, slowly add 60 mL of fuming nitric acid via a dropping funnel.

  • Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and powder funnel, place 50 g (0.337 mol) of phthalic anhydride.

  • Nitration: Cool the flask containing phthalic anhydride in an ice bath. Slowly add the pre-cooled nitrating mixture to the phthalic anhydride over 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. A precipitate will form. Allow the ice to melt completely.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Drying: Press the solid as dry as possible on the funnel, then air-dry or dry in a vacuum oven at 60-70 °C. The product is crude 4-nitrophthalic anhydride. This material is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is a modification of the standard synthesis of N-phenylphthalimide.[8][9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 4-nitrophthalic anhydride (~0.33 mol, from Protocol 1) and 100 mL of glacial acetic acid.

  • Addition of Aniline: While stirring the slurry, slowly add 31 mL (34.1 g, 0.366 mol) of aniline.

  • Reflux: Heat the reaction mixture to reflux (~118 °C) and maintain reflux for 2 hours. The slurry should dissolve to form a clear solution, and the product may begin to precipitate.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and unreacted aniline.

  • Purification: The crude this compound can be purified by recrystallization from glacial acetic acid or ethanol to yield a pure crystalline solid.

Safety and Hazard Management

The synthesis involves several hazardous substances requiring strict adherence to safety protocols.

  • Corrosives and Oxidizers: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns upon contact.[5][10] The nitrating mixture is a powerful oxidizing agent. All additions must be performed slowly and with adequate cooling to control the exothermic reaction.

  • Toxic Reagents: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin.[11] Always wear appropriate gloves and handle only in a fume hood.

  • General Handling: Ensure adequate ventilation at all times.[12] An eyewash station and safety shower must be immediately accessible.[10]

  • Waste Disposal: Acidic and organic waste must be collected in separate, designated containers and disposed of in accordance with institutional and local regulations.

Expected Results and Characterization

ParameterExpected Value
This compound
AppearancePale yellow to yellow crystalline solid
Molecular FormulaC₁₄H₈N₂O₄[13]
Molecular Weight268.22 g/mol [13]
Melting Point~200-205 °C (literature values may vary)
Yield (Purified)65-75% (based on phthalic anhydride)

Characterization:

  • Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity.

  • Melting Point: A sharp melting point range indicates high purity.

  • FTIR Spectroscopy: Expect characteristic peaks for the imide C=O stretching (symmetric and asymmetric, ~1700-1800 cm⁻¹) and the C-N stretching of the nitro group (~1530 and 1350 cm⁻¹).

  • ¹H-NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons on both the phthalimide and phenyl rings.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Step 1 Incomplete nitration; temperature too low.Ensure the reaction is stirred adequately after addition and allowed to proceed at room temperature.
Product loss during work-up.Ensure complete precipitation on ice and wash with minimal cold water.
Low Yield in Step 2 Incomplete reaction.Ensure the reflux time is sufficient (at least 2 hours).
Impure starting materials.Use pure aniline and ensure the anhydride from step 1 is thoroughly dried.
Dark/Oily Product Side reactions or residual starting materials.Purify the product by recrystallization. Ensure proper stoichiometry of reactants.

Conclusion

This application note details a reliable and regioselective method for the synthesis of this compound. By nitrating phthalic anhydride prior to condensation with aniline, this protocol provides a high-purity product suitable for further applications in research and development. Adherence to the outlined procedures and safety precautions is essential for achieving reproducible and safe results.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Nitro-N-phenylphthalimide (CAS: 40392-27-6). The described method is based on the direct condensation of 4-nitrophthalic anhydride with aniline in the presence of glacial acetic acid, a robust and widely adopted strategy for the preparation of N-aryl phthalimides.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for product purification and characterization.

Introduction and Scientific Background

This compound is a valuable chemical intermediate used in the synthesis of various specialty chemicals, including dyes and potentially as a building block in polymer and pharmaceutical chemistry.[4] The phthalimide functional group is a key structural motif in many biologically active molecules, and the presence of a nitro group provides a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecular architectures.

The synthesis of N-substituted phthalimides is most commonly achieved through the dehydrative condensation of a primary amine with a phthalic anhydride precursor.[1][5] This method is efficient and proceeds through a well-understood mechanism involving the formation of a phthalamic acid intermediate, followed by a rate-determining intramolecular cyclization and dehydration step to form the stable five-membered imide ring.[6] The use of glacial acetic acid as a solvent and catalyst facilitates this dehydration process.[6]

This protocol details a reliable and scalable laboratory procedure for synthesizing this compound with a high degree of purity.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step nucleophilic acyl substitution mechanism.

  • Amide Formation: The nucleophilic nitrogen of the aniline molecule attacks one of the electrophilic carbonyl carbons of the 4-nitrophthalic anhydride. This ring-opening reaction forms a phthalamic acid intermediate.

  • Cyclization & Dehydration: The intermediate undergoes an intramolecular nucleophilic attack from the amide nitrogen onto the remaining carboxylic acid group. Subsequent dehydration, catalyzed by heat and acetic acid, yields the final imide product, this compound.[6]

The overall chemical transformation is depicted below.

Caption: Reaction scheme for the synthesis of this compound.

The experimental procedure is broken down into four main stages as illustrated in the workflow diagram below.

G A 1. Reaction Setup B 2. Reflux & Reaction A->B Heat C 3. Product Isolation B->C Cool & Precipitate D 4. Purification & Analysis C->D Recrystallize

Caption: Experimental workflow for the synthesis protocol.

Materials and Equipment

Reagents & Consumables
ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
4-Nitrophthalic Anhydride5466-84-2193.119.66 g (50.0 mmol, 1.0 eq)Corrosive, water-reactive.[7]
Aniline62-53-393.134.66 g (50.0 mmol, 1.0 eq)Toxic, readily absorbed through skin.
Glacial Acetic Acid64-19-760.05100 mLCorrosive, lachrymator.
Deionized Water7732-18-518.02~1 LFor workup and washing.
Ethanol (95%)64-17-546.07As neededFor recrystallization.
Filter PaperN/AN/AAs neededFor filtration.
Equipment
  • 250 mL Round-bottom flask

  • Water-cooled condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Glass funnel

  • Büchner funnel and vacuum flask

  • Vacuum source (e.g., water aspirator)

  • Beakers (various sizes)

  • Graduated cylinders

  • Spatulas and weighing paper

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophthalic anhydride (9.66 g, 50.0 mmol).

  • In the fume hood, carefully add 100 mL of glacial acetic acid to the flask.

  • Begin stirring the mixture to dissolve the anhydride. Gentle warming may be required for full dissolution.

  • Once the anhydride has dissolved, slowly add aniline (4.66 g, 50.0 mmol) to the reaction mixture using a pipette or syringe. The addition is exothermic and may cause a color change.

  • Attach a water-cooled condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

Step 2: Reflux and Reaction Monitoring
  • Heat the reaction mixture to a gentle reflux (approximately 118-120°C for acetic acid) using the heating mantle.

  • Maintain the reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

Step 3: Product Isolation and Workup
  • After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • While the mixture is cooling, place a 1 L beaker containing 500 mL of cold deionized water on a stir plate and begin stirring.

  • Slowly pour the cooled reaction mixture into the stirring cold water. A precipitate (the crude product) should form immediately.[2][8]

  • Continue stirring the suspension for 15-20 minutes to ensure complete precipitation.

  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with deionized water.

  • Filter the crude product under vacuum, collecting the solid on the filter paper.

  • Wash the collected solid cake with two portions of 100 mL deionized water to remove residual acetic acid and other water-soluble impurities.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a low-temperature oven (~60-70°C) until a constant weight is achieved.

Step 4: Purification and Characterization
  • Purification: The crude product can be purified by recrystallization.[9]

    • Transfer the dry crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution on a hot plate at a low temperature.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Characterization:

    • Determine the melting point of the purified product. The literature value for this compound is approximately 187°C.[4]

    • Calculate the percentage yield.

    • (Optional) Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Expected Results & Physicochemical Properties

ParameterValueReference
Product Name This compoundN/A
Synonyms 5-Nitro-2-phenylisoindoline-1,3-dione[4]
CAS Number 40392-27-6[4]
Molecular Formula C₁₄H₈N₂O₄[4]
Molar Mass 268.22 g/mol [4]
Appearance White to light amber powder/crystal[4]
Melting Point ~187 °C[4]
Expected Yield 80-95% (based on similar preparations)N/A

References

Application Notes and Protocols: 4-Nitro-N-phenylphthalimide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount for the efficient construction of complex molecular architectures. 4-Nitro-N-phenylphthalimide and its N-substituted analogs are pivotal intermediates, primarily valued for the reactive nitro group, which serves as a precursor to a synthetically versatile amino group. This functionality is foundational in the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs), specialized dyes, and advanced polymers.[1] The phthalimide core itself is a significant pharmacophore, present in drugs known for a range of biological activities.[2][3]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.

Synthesis of N-Substituted 4-Nitrophthalimides

The preparation of N-substituted 4-nitrophthalimides typically follows a two-step sequence: the synthesis of the N-substituted phthalimide followed by nitration.

Protocol 1: Synthesis of N-Phenylphthalimide

A straightforward and high-yielding method for the synthesis of N-phenylphthalimide involves the direct condensation of phthalic anhydride with aniline.

Reaction Scheme:

G Phthalic Anhydride Phthalic Anhydride N-Phenylphthalimide N-Phenylphthalimide Phthalic Anhydride->N-Phenylphthalimide + Aniline, Δ Aniline Aniline

Figure 1: Synthesis of N-Phenylphthalimide.

Step-by-Step Procedure: [4]

  • Combine phthalic anhydride (19 g) and aniline (14 g) in a suitable reaction vessel.

  • Heat the mixture to 140-145 °C for 50 minutes.

  • After cooling, add water (50 ml) to the reaction mixture.

  • Collect the resulting solid by filtration.

  • Wash the crude product with a 10% aqueous potassium carbonate solution (50 ml) followed by water (100 ml).

  • Dry the solid to yield N-phenylphthalimide as a colorless powder (yield: 28 g, 97%).

  • For higher purity, the product can be recrystallized from acetic acid.

Protocol 2: Nitration of N-Substituted Phthalimides

The introduction of the nitro group at the 4-position of the phthalimide ring is typically achieved through nitration using a mixture of nitric and sulfuric acids.[1][5] The conditions can be optimized to favor the formation of the 4-nitro isomer.

Reaction Scheme:

G N-Phenylphthalimide N-Phenylphthalimide This compound This compound N-Phenylphthalimide->this compound + HNO₃, H₂SO₄

Figure 2: Nitration of N-Phenylphthalimide.

Step-by-Step Procedure (Adapted for N-Phenylphthalimide): [5][6][7]

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve N-phenylphthalimide in concentrated sulfuric acid.

  • Cool the solution to the desired temperature (e.g., 0-5 °C).

  • Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration (e.g., 4 hours at 55-60 °C for N-methylphthalimide, conditions may vary for N-phenylphthalimide).[5]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated product by filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed for purification.[8]

Key Application: Reduction to 4-Amino-N-phenylphthalimide

The most prominent application of this compound is its reduction to 4-Amino-N-phenylphthalimide. This transformation unlocks a plethora of synthetic possibilities, as the resulting amino group can be further functionalized. 4-aminophthalimide derivatives are of significant interest due to their fluorescent properties and are used as environmentally sensitive probes.[9][10]

A variety of reducing agents can be employed for this conversion, each with its own advantages in terms of selectivity, mildness, and functional group tolerance.[11][12]

General Reaction Scheme:

G This compound This compound 4-Amino-N-phenylphthalimide 4-Amino-N-phenylphthalimide This compound->4-Amino-N-phenylphthalimide [Reducing Agent]

Figure 3: Reduction of this compound.

Comparative Overview of Reduction Methods
Reducing SystemConditionsAdvantagesDisadvantages
H₂/Pd/C Catalytic hydrogenationHigh yield, clean reactionCan reduce other functional groups
Fe/AcOH Iron in acetic acidMild, good for sensitive substratesStoichiometric metal waste
SnCl₂ Tin(II) chlorideMild, selectiveStoichiometric tin waste
NaBH₄/Catalyst Sodium borohydride with a catalyst (e.g., Pd(II))Mild conditions, high efficiencyCatalyst preparation required
Zn/NH₄Cl Zinc in aqueous ammonium chlorideCan selectively form hydroxylamineCan be less efficient than other methods
Protocol 3: Catalytic Hydrogenation using Pd/C

Catalytic hydrogenation is often the method of choice for a clean and efficient reduction of nitro groups.[12]

Step-by-Step Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-Amino-N-phenylphthalimide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 4: Reduction with Tin(II) Chloride

The use of tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present.[11]

Step-by-Step Procedure:

  • Suspend this compound in a solvent such as ethanol.

  • Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Other Synthetic Applications

Beyond reduction, the nitro group in this compound can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

Protocol 5: Synthesis of 4-Aryloxyphthalic Acids

4-Nitro-N-methylphthalimide has been used to synthesize 4-aryloxyphthalic acids through a nucleophilic displacement reaction with phenols, followed by hydrolysis.[13] This methodology is applicable to N-phenyl derivatives as well.

Workflow Diagram:

G cluster_0 Synthesis of 4-Aryloxy-N-phenylphthalimide cluster_1 Hydrolysis Start This compound + Phenol Derivative Reaction Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMF, Heat) Start->Reaction Product1 4-Aryloxy-N-phenylphthalimide Reaction->Product1 Hydrolysis_Step Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH, Reflux) Product1->Hydrolysis_Step Acidification Acidification (e.g., HCl) Hydrolysis_Step->Acidification Final_Product 4-Aryloxyphthalic Acid Acidification->Final_Product

Figure 4: Workflow for the synthesis of 4-aryloxyphthalic acids.

Step-by-Step Procedure: [13]

  • Nucleophilic Substitution:

    • To a solution of this compound in a polar aprotic solvent like DMF, add the desired phenol and a base such as potassium carbonate.

    • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

    • Cool the reaction, pour into water, and extract the product with an organic solvent.

    • Purify the resulting 4-aryloxy-N-phenylphthalimide.

  • Hydrolysis:

    • Reflux the 4-aryloxy-N-phenylphthalimide with an aqueous solution of a strong base (e.g., NaOH).

    • After hydrolysis is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the 4-aryloxyphthalic acid.

    • Collect the solid by filtration, wash with water, and dry.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the nitro group, particularly its reduction to an amine, provide access to a wide range of functionalized molecules with applications in pharmaceuticals, materials science, and dye chemistry. The protocols outlined in this guide offer reliable methods for the synthesis and transformation of this important building block, empowering researchers to explore its full synthetic potential.

References

Applications of 4-Nitro-N-phenylphthalimide in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed exploration of the applications of 4-Nitro-N-phenylphthalimide and its structural analogs in the field of polymer chemistry. We will delve into its role as a key building block for high-performance polymers, offering in-depth protocols and the scientific rationale behind its use. The inherent reactivity of the nitro group and the robust phthalimide structure make this class of compounds a versatile tool for the synthesis of advanced materials with tailored properties.

Introduction: The Strategic Importance of the Nitrophthalimide Moiety

This compound and its derivatives are valuable precursors in polymer synthesis due to a combination of key features. The phthalimide group provides rigidity and thermal stability to the polymer backbone, while the strategically placed nitro group serves a dual purpose. It can act as a leaving group in nucleophilic aromatic substitution reactions for step-growth polymerization or be retained in the final polymer for subsequent functionalization. This guide will focus on two primary applications: the synthesis of polyetherimides via nucleophilic displacement and the radical polymerization of N-(4-Nitrophenyl)maleimide.

Application I: Synthesis of High-Performance Polyetherimides

A significant application of nitrophthalimide derivatives is in the synthesis of polyetherimides (PEIs), a class of amorphous thermoplastic polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance.[1] The polymerization proceeds through a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the phthalimide ring for displacement by a bisphenoxide nucleophile.

Underlying Principle: Nucleophilic Aromatic Substitution Polymerization

The core of this polymerization strategy lies in the displacement of the nitro group from a bis(nitrophthalimide) monomer by a bisphenoxide, formed by the reaction of a diol with a base. The electron-withdrawing nature of the two carbonyl groups in the phthalimide ring, augmented by the nitro group, makes the carbon atom to which the nitro group is attached highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_products Products Monomer1 Bis(nitrophthalimide) Polymer Polyetherimide Monomer1->Polymer Polymerization Leaving_Group Nitrite Ion (NO2-) Monomer1->Leaving_Group Displacement Monomer2 Bisphenoxide Monomer2->Polymer

Figure 1: General workflow for polyetherimide synthesis via nucleophilic displacement.

Experimental Protocol: Synthesis of a Polyetherimide

This protocol outlines a typical procedure for the synthesis of a polyetherimide from a bis(4-nitrophthalimide) monomer and a bisphenol.[1]

Materials:

  • Bis(4-nitrophthalimide) monomer (e.g., 4,4'-bis(N-phenoxy-4-nitrophthalimide)-2,2'-diphenylisopropylidene)

  • Aromatic diol (e.g., 4,4'-dihydroxydiphenyl sulfide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

Procedure:

  • Formation of the Bisphenoxide:

    • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the aromatic diol (1 equivalent) and potassium carbonate (1.1 equivalents).

    • Add anhydrous NMP and toluene (typically a 1:1.5 v/v ratio of NMP to toluene).

    • Heat the mixture to reflux (around 150 °C) under a nitrogen atmosphere for approximately 10 hours to azeotropically remove the water formed during the phenoxide formation.

  • Polymerization:

    • After complete removal of water, cool the reaction mixture to approximately 100 °C.

    • Add the bis(4-nitrophthalimide) monomer (1 equivalent) to the flask.

    • Stir the reaction mixture at 100 °C for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

    • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.

    • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Summary:

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.46 - 0.54
Glass Transition (Tg, °C)~200
10% Weight Loss (TGA, °C)430 - 490

Note: These values are illustrative and depend on the specific monomers used.[1]

Application II: Radical Polymerization of N-(4-Nitrophenyl)maleimide for Thermally Stable Polymers

Structurally related N-(4-nitrophenyl)maleimide serves as a versatile monomer for the synthesis of heat-resistant polymers through free-radical polymerization.[2][3][4][5] The maleimide double bond is susceptible to radical attack, leading to the formation of a stable polymer backbone. The pendant nitrophenyl group contributes to the thermal stability of the resulting polymer.

Underlying Principle: Free-Radical Polymerization

This process involves three main stages: initiation, propagation, and termination. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally decomposed to generate initial radicals. These radicals then attack the double bond of the N-(4-nitrophenyl)maleimide monomer, initiating the polymerization. The resulting monomer radical propagates by adding to other monomer units in a chain reaction until the growing chain is terminated.

Radical_Polymerization cluster_process Polymerization Stages Initiator Initiator Radicals Radicals Initiator->Radicals Decomposition Monomer Monomer Radicals->Monomer Initiation Growing_Chain Growing_Chain Monomer->Growing_Chain Propagation Growing_Chain->Growing_Chain Propagation Polymer Polymer Growing_Chain->Polymer Termination

Figure 2: Schematic representation of the free-radical polymerization process.

Experimental Protocol: Homopolymerization of N-(4-Nitrophenyl)maleimide

This protocol describes the synthesis of poly(N-(4-nitrophenyl)maleimide).[4]

Materials:

  • N-(4-Nitrophenyl)maleimide

  • Tetrahydrofuran (THF), anhydrous

  • Azobisisobutyronitrile (AIBN)

  • Methanol-water mixture (e.g., 80:20 v/v)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-nitrophenyl)maleimide (e.g., 2.18 g, 0.01 mol) in anhydrous THF (30 mL).

    • Add AIBN (e.g., 20 mg) as the free-radical initiator.

  • Polymerization:

    • Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring for 24-48 hours. The reaction time can be varied to control the molecular weight and yield.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Isolate the polymer by precipitating it in a large excess of a methanol-water mixture.

    • Filter the precipitate and wash it several times with methanol to remove unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at 55-60 °C to a constant weight.

Copolymerization: N-(4-Nitrophenyl)maleimide can also be copolymerized with other vinyl monomers, such as acrylonitrile, acrylamide, or cinnamic acid, to tailor the properties of the final polymer.[2][3][5] The procedure is similar to homopolymerization, with the desired comonomer added to the initial reaction mixture.

Potential Application: Post-Polymerization Modification

The presence of the nitro group in polymers derived from this compound or its analogs offers a reactive handle for post-polymerization modification.[6][7][8] The nitro group can be chemically transformed into other functional groups, most notably an amino group, through reduction. This opens up a wide range of possibilities for further functionalization, such as grafting other polymer chains, attaching bioactive molecules, or modifying the polymer's solubility and other physical properties.

Conceptual Workflow for Post-Polymerization Modification

Post_Polymerization_Modification Nitro_Polymer Nitro-functionalized Polymer Amino_Polymer Amino-functionalized Polymer Nitro_Polymer->Amino_Polymer Reduction (e.g., H2/Pd, SnCl2) Functionalized_Polymer Further Functionalized Polymer Amino_Polymer->Functionalized_Polymer Coupling Reaction (e.g., amidation, acylation)

References

4-Nitro-N-phenylphthalimide: A Versatile Building Block for the Synthesis of Advanced Dyestuffs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive field of chemical synthesis, 4-Nitro-N-phenylphthalimide and its N-alkyl analogues serve as pivotal intermediates in the creation of a wide array of dyestuffs. The inherent chemical functionalities of this molecule—specifically the reactive nitro group and the stable phthalimide core—provide a versatile platform for developing dyes with tailored properties for diverse applications, from textiles to advanced materials. This guide provides an in-depth exploration of the synthesis and application of dyestuffs derived from this compound, offering detailed protocols and insights for researchers and professionals in drug development and material science.

The strategic importance of this compound lies in its ability to be chemically transformed into various dye classes. The nitro group can be readily reduced to an amino group, which then serves as a primary amine for diazotization, a cornerstone reaction in the synthesis of azo dyes. Furthermore, the phthalimide structure contributes to the thermal and photostability of the final dye molecules. This document will primarily focus on the synthesis of disperse dyes and azo dyes, two major classes where this compound derivatives are extensively utilized.

Synthesis of the Core Intermediate: this compound

The journey into the synthesis of vibrant dyestuffs begins with the preparation of the core building block. While this guide focuses on the N-phenyl derivative, the synthesis of N-alkyl derivatives such as 4-Nitro-N-methylphthalimide follows similar principles and is also a key intermediate in dye manufacturing.[1] The synthesis of N-phenylphthalimide itself can be achieved by heating phthalic anhydride with aniline.[2] The subsequent nitration of the phthalimide ring yields the desired 4-nitro derivative.

A common method for the nitration of phthalimides involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[3] The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure regioselectivity, favoring the formation of the 4-nitro isomer.

Generalized Laboratory Protocol for the Nitration of N-Phenylphthalimide

This protocol outlines a generalized procedure for the nitration of N-phenylphthalimide. It is imperative that this procedure is carried out by personnel with appropriate training in experimental organic chemistry in a well-ventilated fume hood, using all necessary personal protective equipment.

Materials:

  • N-Phenylphthalimide

  • Fuming Nitric Acid (sp. gr. 1.50)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Cracked Ice

  • Deionized Water

  • 95% Ethyl Alcohol

  • Standard laboratory glassware (beaker, Büchner funnel, etc.)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a beaker, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Once the temperature of the acid mixture is stabilized (e.g., between 10-15°C), slowly add N-phenylphthalimide with constant stirring, ensuring the temperature does not exceed a safe limit.[3]

  • Allow the reaction mixture to slowly warm to room temperature and let it stand overnight.[3]

  • Pour the reaction mixture slowly and with vigorous stirring onto a large volume of cracked ice. The temperature should be monitored and kept low.[3]

  • The precipitated crude product is collected by filtration and washed thoroughly with ice water to remove residual acids.[3]

  • The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethyl alcohol, to yield pure this compound.[3]

Note: The specific molar ratios, temperatures, and reaction times can be optimized for different N-substituted phthalimides. For instance, the synthesis of 4-nitro-N-methylphthalimide has been described using a mixed acid of sulfuric and nitric acids at temperatures between 55-60°C.[1] Another patented process describes the nitration of N-methylphthalimide in methylene chloride with concentrated nitric and sulfuric acids at much lower temperatures (-42° to -45° C).[4]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of Nitrating Mixture cluster_1 Step 2: Nitration Reaction cluster_2 Step 3: Work-up and Purification A Fuming Nitric Acid C Cooling (Ice Bath) A->C B Concentrated Sulfuric Acid B->C E Controlled Addition & Stirring C->E D N-Phenylphthalimide D->E F Overnight Reaction E->F G Pouring onto Ice F->G H Filtration & Washing G->H I Recrystallization H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Application in Disperse Dyes Synthesis

Disperse dyes are non-ionic dyes with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[5][6] this compound and its N-alkyl derivatives are excellent precursors for disperse dyes.[5] The synthesis typically involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable coupling component.

Key Intermediate: 4-Amino-N-phenylphthalimide

The reduction of the nitro group in this compound is a critical step to generate the corresponding 4-amino derivative, which serves as the diazo component. This reduction can be achieved using various methods, including catalytic hydrogenation or chemical reduction with agents like sodium sulfide or stannous chloride.

General Protocol for the Synthesis of a Disperse Azo Dye

This protocol outlines the synthesis of a simple disperse azo dye starting from 4-Amino-N-phenylphthalimide.

Part A: Diazotization of 4-Amino-N-phenylphthalimide

  • Dissolve 4-Amino-N-phenylphthalimide in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise with continuous stirring, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate vessel, dissolve the coupling component (e.g., a phenol, naphthol, or an aniline derivative) in an appropriate solvent (e.g., aqueous alkaline solution for phenols/naphthols or acidic solution for anilines).

  • Cool the solution of the coupling component to 0-5°C.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • Maintain the low temperature and continue stirring for a few hours to allow the coupling reaction to complete.

  • The precipitated dye is then collected by filtration, washed with water, and dried.

Workflow for Disperse Azo Dye Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation A 4-Amino-N-phenylphthalimide D Diazonium Salt Formation (0-5°C) A->D B Acidic Solution B->D C Sodium Nitrite (aq) C->D F Coupling Reaction (0-5°C) D->F E Coupling Component E->F G Precipitated Disperse Dye F->G H Filtration & Washing G->H I Drying H->I J Purified Disperse Azo Dye I->J

Caption: General workflow for the synthesis of disperse azo dyes.

Spectroscopic Properties and Characterization

The synthesized dyes are characterized by various spectroscopic techniques to confirm their structure and evaluate their photophysical properties. The absorption maxima (λmax) of these dyes, which determine their color, are influenced by the electronic nature of the substituents on both the diazo and coupling components.[7][8]

Dye ClassTypical λmax Range (in DMF)Key Structural FeaturesReference
Monoazo Dyes from N-alkylphthalimides435-608 nmVariation of N-alkyl groups has minimal effect on λmax.[8]
Dibromo-substituted AnaloguesBathochromic shiftIntroduction of electron-withdrawing groups.[8]
Dicyano-substituted AnaloguesLarge bathochromic shifts (128-141 nm)Stronger electron-withdrawing cyano groups.[8]

Analytical Techniques for Characterization:

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[8]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the azo linkage (-N=N-).[9]

  • UV-Visible Spectroscopy: To determine the absorption maxima (λmax) and molar extinction coefficients.[7]

Application Notes for Researchers

  • Solvent Selection: The choice of solvent can influence the absorption spectra of the dyes (solvatochromism). It is recommended to record UV-Vis spectra in solvents of varying polarity to understand this effect.[9]

  • Coupling Component Modification: The color of the final dye can be finely tuned by modifying the structure of the coupling component. The introduction of electron-donating or electron-withdrawing groups can lead to hypsochromic (blue shift) or bathochromic (red shift) shifts in the absorption maxima.

  • Purity Assessment: The purity of the synthesized dyes is crucial for their performance. Techniques like Thin Layer Chromatography (TLC) should be employed to monitor the reaction progress and assess the purity of the final product.

  • Fastness Properties: For textile applications, it is essential to evaluate the fastness properties of the dyes, such as light fastness, wash fastness, and sublimation fastness.[6]

Broader Applications and Future Perspectives

While the primary application of this compound derivatives is in the synthesis of disperse and azo dyes for the textile industry, their utility extends to other areas. The unique photophysical properties of some of these dyes make them suitable for high-tech applications such as non-linear optics and optical data storage.[6] Furthermore, the core phthalimide structure is a known pharmacophore, suggesting potential applications of these colored compounds in medicinal chemistry and biomedical sciences, for instance, as bioimaging agents or in photodynamic therapy.[10]

The continuous exploration of new coupling components and further derivatization of the phthalimide core will undoubtedly lead to the discovery of novel dyestuffs with enhanced properties and expanded applications in both traditional and emerging technological fields.

References

Application Note: A Validated Protocol for the Synthesis of 4-Nitro-N-phenylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted N-phenylphthalimide derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comprehensive, two-part protocol for the synthesis of 4-Nitro-N-phenylphthalimide derivatives, a key class of intermediates for drug discovery and dyestuff development.[1] Part A details the synthesis of the crucial precursor, 4-nitrophthalic anhydride, via dehydration of 4-nitrophthalic acid. Part B provides a robust methodology for the condensation of this anhydride with various aniline derivatives to yield the target N-aryl phthalimides.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, safety protocols, and product characterization.

Introduction and Significance

The N-substituted phthalimide core is a privileged structure in drug discovery, forming the backbone of compounds with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The strategic introduction of substituents onto the phthalimide nucleus and the N-phenyl ring allows for the fine-tuning of these biological activities. Specifically, the 4-nitro group serves as a versatile chemical handle for further functionalization, making this compound derivatives valuable intermediates in the synthesis of complex molecules and specialty chemicals.[1]

The traditional synthesis of N-aryl phthalimides involves the direct condensation of a phthalic anhydride with an aniline derivative, often under harsh thermal conditions.[2][3] This application note presents a refined and reliable protocol that ensures high yield and purity, beginning with the preparation of the key intermediate, 4-nitrophthalic anhydride.

Overall Synthesis Strategy

The synthesis is logically divided into two primary stages, ensuring a clean and efficient pathway to the final products.

  • Part A: Synthesis of 4-Nitrophthalic Anhydride. This step involves the cyclic dehydration of commercially available 4-nitrophthalic acid using acetic anhydride. This provides the activated electrophile necessary for the subsequent imidation reaction.

  • Part B: Condensation to form this compound. The synthesized 4-nitrophthalic anhydride is then reacted with a primary aromatic amine (aniline or a derivative) in a condensation reaction to form the stable five-membered imide ring.

The general reaction scheme is illustrated below.

G cluster_0 Part A: Anhydride Formation cluster_1 Part B: Imide Synthesis Acid 4-Nitrophthalic Acid AceticAnhydride + Acetic Anhydride (Reflux) Acid->AceticAnhydride Anhydride 4-Nitrophthalic Anhydride Reaction + Heat (e.g., Acetic Acid) Anhydride->Reaction AceticAnhydride->Anhydride Aniline Substituted Aniline (R-Ph-NH2) Aniline->Reaction Product This compound Derivative Reaction->Product

Diagram 1: General two-part reaction scheme.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Nitrophthalic Acid≥98%Standard SupplierStarting material for Part A.
Acetic AnhydrideReagent GradeStandard SupplierDehydrating agent.
Aniline (and derivatives)≥99%Standard SupplierNucleophile for Part B.
Glacial Acetic AcidACS GradeStandard SupplierSolvent for Part B.
ChloroformACS GradeStandard SupplierRecrystallization solvent for Part A.[5][6]
Ethanol (95%)Reagent GradeStandard SupplierRecrystallization solvent for Part B.
Round-bottom flasksVarious sizesLab Supplier
Reflux condenser-Lab Supplier
Heating mantle/Stir plate-Lab Supplier
Büchner funnel & Filter flask-Lab SupplierFor vacuum filtration.
Melting point apparatus-Lab Supplier
FTIR Spectrometer-Lab SupplierFor characterization.
NMR Spectrometer-Lab SupplierFor characterization.
Critical Safety Precautions
  • Corrosive Reagents: Acetic anhydride, glacial acetic acid, and concentrated acids like nitric and sulfuric acid (often used in precursor synthesis) are highly corrosive and can cause severe burns.[7][8][9] Always handle these reagents inside a certified chemical fume hood.[8][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[7][9]

  • Spill Management: Keep neutralizing agents, such as sodium bicarbonate, readily available to manage acid spills.[8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[8]

Experimental Protocols

PART A: Synthesis of 4-Nitrophthalic Anhydride

This protocol is adapted from established procedures for the dehydration of 4-nitrophthalic acid.[5][6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophthalic acid (21.1 g, 0.1 mol).

  • Dehydration: Add acetic anhydride (50.0 g, ~46 mL, 0.49 mol) to the flask.

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 6 hours. The solid will gradually dissolve.

  • Work-up: After 6 hours, remove the heat source and allow the mixture to cool slightly. Arrange for simple distillation to remove the acetic acid byproduct at atmospheric pressure.

  • Purification: Remove the excess acetic anhydride by distillation under reduced pressure (e.g., 15 mm Hg), ensuring the flask temperature does not exceed 120°C.[5][6] The remaining material is crude 4-nitrophthalic anhydride.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot chloroform and allow it to cool slowly to form pure crystals. Collect the crystals by vacuum filtration. The expected yield is approximately 93%.[5][6]

PART B: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound. It can be readily adapted for various substituted anilines. The procedure is based on the classical condensation reaction between anhydrides and anilines.[11]

  • Reaction Setup: In a 100 mL round-bottom flask, combine the synthesized 4-nitrophthalic anhydride (9.65 g, 0.05 mol) and aniline (4.65 g, ~4.55 mL, 0.05 mol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask to act as the solvent.

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, remove the heat and allow the solution to cool to room temperature. Then, pour the reaction mixture slowly into 200 mL of cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake on the filter paper sequentially with water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: Purify the crude product by recrystallization.[12][13] Dissolve the solid in a minimal amount of hot 95% ethanol or glacial acetic acid, allow it to cool slowly, and collect the purified crystals by vacuum filtration.[11] Dry the final product in a vacuum oven.

G cluster_A Part A: Anhydride Prep cluster_B Part B: Imide Synthesis cluster_C Final Steps A1 Combine 4-Nitrophthalic Acid & Acetic Anhydride A2 Reflux for 6 hours A1->A2 A3 Distill off Acetic Acid & excess Acetic Anhydride A2->A3 A4 Recrystallize from Chloroform A3->A4 B1 Combine Anhydride, Aniline & Acetic Acid A4->B1 Use Purified Anhydride B2 Reflux for 2-3 hours B1->B2 B3 Precipitate in Cold Water B2->B3 B4 Filter & Wash Solid Product B3->B4 B5 Recrystallize from Ethanol/Acetic Acid B4->B5 C1 Dry Purified Product (Vacuum Oven) B5->C1 C2 Characterize (MP, FTIR, NMR) C1->C2

Diagram 2: Detailed experimental workflow.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound derivative.

TechniqueExpected Result for this compound (C₁₄H₈N₂O₄)Rationale
Appearance Pale yellow to white crystalline solid
Melting Point ~260-264 °C (literature values may vary)A sharp melting range indicates high purity.
FTIR (KBr, cm⁻¹) ~1780-1720: Strong, asymmetric & symmetric C=O stretch (imide).~1530 & ~1350: Strong N-O stretches (NO₂ group).~3100-3000: Aromatic C-H stretch.Confirms the presence of key functional groups (imide carbonyls and nitro group).[14][15][16]
¹H-NMR (DMSO-d₆, δ ppm) ~8.5-7.5 ppm: Complex multiplet pattern corresponding to the 7 aromatic protons.Confirms the aromatic framework and correct proton count.
¹³C-NMR (DMSO-d₆, δ ppm) ~165-168 ppm: Imide carbonyl carbons.~120-150 ppm: Aromatic carbons.Confirms the carbon skeleton, especially the downfield shift of the carbonyl carbons.[17]

References

Application Note: A Comprehensive Guide to the Purification of N-Phenylphthalimide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Phenylphthalimide is a pivotal chemical intermediate in the landscape of medicinal chemistry and organic synthesis.[1] The purity of this compound is paramount for achieving reproducible and reliable outcomes in research and development. Recrystallization stands as a robust and highly effective purification technique for solid organic compounds, leveraging differential solubility to isolate the desired product from contaminants.[2] This document provides an in-depth, scientifically-grounded protocol for the recrystallization of N-phenylphthalimide, detailing solvent selection, procedural steps, troubleshooting, and methods for purity verification.

The Principle of Recrystallization

Recrystallization is a purification technique predicated on the variance in solubility of a compound and its impurities within a given solvent at different temperatures.[3] The core methodology involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. As this solution is gradually cooled, the solubility of the target compound, N-phenylphthalimide, decreases, compelling it to crystallize out of the solution in a pure form. Impurities, which are typically present in lower concentrations or possess different solubility profiles, remain dissolved in the solvent, referred to as the mother liquor.[2][4] The final, purified crystals are then isolated through filtration.

The success of this technique hinges critically on the selection of an appropriate solvent. An ideal solvent should:

  • Exhibit high solubility for N-phenylphthalimide at elevated temperatures and low solubility at room or sub-ambient temperatures.[4]

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert with respect to N-phenylphthalimide.

  • Possess a boiling point lower than the melting point of N-phenylphthalimide to prevent "oiling out".[4]

  • Be sufficiently volatile for easy removal from the purified crystals during the drying phase.

Physicochemical Profile: N-Phenylphthalimide

A thorough understanding of the compound's properties is essential for procedural success.

PropertyValueReference(s)
Molecular Formula C₁₄H₉NO₂[2][5]
Molecular Weight 223.23 g/mol [2][6]
Appearance White crystalline powder[2][7][8]
Melting Point (Pure) 204-207 °C[2][6][9][10]
Water Solubility Sparingly soluble (295 mg/L at 25 °C)[2][7]
Organic Solvents Soluble in ethanol, acetone, and acetic acid.[2][7][8]

Pre-Purification: Addressing Common Impurities

In many syntheses of N-phenylphthalimide, the most prevalent impurities are unreacted starting materials: phthalic anhydride and aniline.[11] These can be efficiently removed with simple acid-base washes prior to recrystallization, significantly enhancing the purity of the final product.

  • Removal of Phthalic Anhydride: This acidic impurity can be removed by washing the crude product with a mild basic solution, such as 5-10% aqueous sodium or potassium carbonate.[11][12][13] The anhydride is converted to its water-soluble sodium salt, which is then washed away.

  • Removal of Aniline: This basic impurity is effectively removed by washing the crude solid with a dilute acid solution, like 5% aqueous HCl.[11] The aniline is protonated to form the water-soluble anilinium chloride salt, which is readily extracted into the aqueous phase.

Detailed Recrystallization Protocol

Recommended Solvents: Based on extensive data, ethanol , ethyl acetate , and glacial acetic acid are highly effective solvents for the recrystallization of N-phenylphthalimide.[2][11][12] Ethanol and ethyl acetate are particularly recommended and can achieve purity levels exceeding 99% after two cycles.[11] This protocol will focus on the use of ethanol.

Materials & Equipment:

  • Crude N-phenylphthalimide

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate with magnetic stirring

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Methodology
  • Dissolution: Place the crude N-phenylphthalimide into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to just cover the solid.[11] Gently heat the mixture to a boil while stirring. Continue to add hot ethanol dropwise until the solid has completely dissolved.

    • Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution. Adding excess solvent will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.[11]

  • Hot Filtration (Conditional): If any insoluble impurities (e.g., dust, particulates) or colored impurities are observed in the hot solution, a hot filtration step is necessary. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before filtration.[11]

    • Procedure: Place a piece of fluted filter paper into a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper.

    • Causality: This step removes insoluble impurities that would otherwise contaminate the final crystals. Using a stemless funnel and pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce yield.[3][14]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[4]

  • Inducing Maximum Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-30 minutes.

    • Causality: The solubility of N-phenylphthalimide in ethanol decreases further at lower temperatures, maximizing the precipitation of the product from the solution and thereby increasing the recovery yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[3] Scrape any remaining crystals from the flask into the funnel using a spatula, rinsing with a small amount of the cold filtrate to ensure a complete transfer.

    • Causality: Vacuum filtration is a rapid and efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.

  • Washing: With the vacuum still applied, wash the crystals in the funnel with a small portion of ice-cold ethanol.

    • Causality: Washing with a small amount of the cold recrystallization solvent removes any residual mother liquor adhering to the surface of the crystals. Using cold solvent minimizes the loss of the purified product, which would redissolve in warm solvent.[4]

  • Drying: Continue to draw air through the crystals in the Büchner funnel for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow for N-Phenylphthalimide Purification

Recrystallization_Workflow cluster_prep Pre-Treatment cluster_main Recrystallization Crude Crude N-Phenylphthalimide Wash Acid/Base Washes (Optional) (Removes Aniline/Phthalic Anhydride) Crude->Wash Dissolve 1. Dissolve in Minimal Hot Ethanol Wash->Dissolve HotFilt 2. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Cool 3. Slow Cooling to Room Temperature HotFilt->Cool Clear Solution IceBath 4. Cool in Ice Bath Cool->IceBath VacFilt 5. Vacuum Filtration IceBath->VacFilt WashCrystals 6. Wash with Cold Ethanol VacFilt->WashCrystals MotherLiquor Impurities in Mother Liquor VacFilt->MotherLiquor Dry 7. Dry Crystals WashCrystals->Dry Final Pure N-Phenylphthalimide Crystals Dry->Final

Caption: Workflow for the purification of N-Phenylphthalimide.

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)Reference(s)
Product Fails to Crystallize - Too much solvent was used (solution is not supersaturated).- Cooling was too rapid.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a "seed crystal" of pure compound.[11][14]
Product "Oils Out" - The melting point of the impure compound is depressed below the boiling point of the solvent.- Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.- If the problem persists, choose a different recrystallization solvent with a lower boiling point.[4][14]
Low Recovery Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtration.- Always wash crystals with ice-cold solvent.[11][14]

Purity Assessment and Expected Results

Successful recrystallization will yield a white to off-white, crystalline solid.[8] The purity of the final product can be confidently assessed using the following methods:

  • Melting Point Determination: Pure N-phenylphthalimide exhibits a sharp melting point in the range of 204-207 °C .[2] A broad or depressed melting point is a clear indication of the presence of impurities.

  • Thin-Layer Chromatography (TLC): When spotted on a TLC plate and developed in an appropriate solvent system (e.g., a 4:1 mixture of hexane and ethyl acetate), a pure compound will appear as a single spot.[2][11]

The percent recovery can be calculated to evaluate the efficiency of the process: Percent Recovery (%) = (mass of pure dry crystals / mass of crude compound) x 100[8]

References

Application Notes and Protocols for the Preparation of Heat-Resistant Polymers Using 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Thermally Stable Polymers

In the relentless pursuit of materials that can withstand extreme thermal and oxidative environments, aromatic polyimides stand out for their exceptional performance.[1][2] These polymers are critical in industries ranging from aerospace and electronics to automotive engineering, where high service temperatures, chemical resistance, and robust mechanical properties are paramount. The molecular architecture of polyimides, characterized by the rigid imide linkage and aromatic backbones, is the foundation of their remarkable stability.[1]

A key strategy in the synthesis of advanced polyimides is the use of monomers that facilitate polymerization through activated nucleophilic aromatic substitution (SNAr). 4-Nitro-N-phenylphthalimide is an exemplary monomer in this class. The electron-withdrawing nitro group strongly activates the phthalimide ring, making it susceptible to nucleophilic attack by amines. This activation allows for the formation of ether or amine linkages under relatively mild conditions, providing a versatile route to high-molecular-weight, heat-resistant polymers.

This document provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of heat-resistant polyetherimides and polyimides. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization and expected thermal properties of the resulting polymers.

Part 1: The Core Chemistry - Nucleophilic Aromatic Substitution Polymerization

The polymerization process hinges on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient aromatic ring of this compound is attacked by a nucleophile, in this case, the amino group of an aromatic diamine. The nitro group, being a strong electron-withdrawing group, stabilizes the intermediate Meisenheimer complex and acts as an excellent leaving group.[3][4]

The overall polymerization is a step-growth process where the repeated substitution of the nitro group by the amino groups of a diamine monomer leads to the formation of a long-chain polyimide. The choice of the aromatic diamine is crucial as it significantly influences the properties of the final polymer, such as its flexibility, solubility, and thermal stability.[5]

SNAr_Mechanism reactant1 This compound intermediate Meisenheimer-like Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Aromatic Diamine (H₂N-Ar-NH₂) reactant2->intermediate product Polyimide Repeat Unit intermediate->product Leaving Group Departure leaving_group Nitrite (NO₂⁻) product->leaving_group

Caption: Mechanism of SNAr Polymerization.

Part 2: Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

While this compound may be commercially available, this protocol outlines its synthesis from 4-nitrophthalic anhydride and aniline for instances where it needs to be prepared in the laboratory. The procedure is adapted from established methods for N-arylimide synthesis.

Materials:

  • 4-Nitrophthalic anhydride

  • Aniline

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and filtration flask

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-nitrophthalic anhydride in a minimal amount of glacial acetic acid with gentle warming.

  • To the stirred solution, add 1 equivalent of aniline dropwise. An exothermic reaction will occur, and a precipitate may form.

  • Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 80 °C overnight.

Protocol 2: Synthesis of Aromatic Polyimide via High-Temperature Solution Polymerization

This protocol describes a one-step, high-temperature solution polymerization method to synthesize a polyimide from this compound and an aromatic diamine, for example, 4,4'-oxydianiline (ODA).

Materials:

  • This compound (1 equivalent)

  • 4,4'-Oxydianiline (ODA) (1 equivalent)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle with a temperature controller

  • High-speed blender or precipitation vessel

Procedure:

  • To a flame-dried three-necked flask under a nitrogen atmosphere, add the aromatic diamine (e.g., ODA), this compound, and potassium carbonate.

  • Add NMP and toluene to the flask. The amount of NMP should be sufficient to achieve a solids concentration of 15-20% (w/v), and toluene is typically added at about a 2:1 ratio to NMP by volume.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After the complete removal of water (typically 3-4 hours), increase the temperature to 160-180 °C and distill off the toluene.

  • Continue the polymerization at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol in a high-speed blender.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot deionized water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_workup Polymer Work-up reactants Charge Reactants: This compound Aromatic Diamine K₂CO₃ NMP, Toluene heating Heat to 140-150 °C Azeotropic Water Removal reactants->heating polymerization Increase Temp to 160-180 °C Polymerize for 8-12h heating->polymerization precipitation Precipitate in Methanol polymerization->precipitation Cool and Dilute washing Wash with Methanol and Hot Water precipitation->washing drying Dry in Vacuum Oven washing->drying Final Polymer Final Polymer drying->Final Polymer

Caption: General workflow for polyimide synthesis.

Part 3: Characterization and Expected Properties

The synthesized polymers should be characterized to confirm their structure and evaluate their thermal properties.

Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful polymerization is indicated by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching), and the C-N stretching at approximately 1375 cm⁻¹. The disappearance of the N-H stretching bands from the diamine monomer is also a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed structure of the polymer repeat unit.

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10-20 °C/min. Key parameters are the temperature at 5% or 10% weight loss (Td5 or Td10) and the char yield at a high temperature (e.g., 800 °C).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Expected Thermal Properties:

The thermal properties of polyimides derived from this compound will depend on the specific aromatic diamine used in the polymerization. However, based on data for structurally similar polyimides, the following ranges of properties can be expected:

PropertyExpected RangeTest Method
Glass Transition Temperature (Tg)200 - 350 °CDSC
5% Weight Loss Temperature (Td5)450 - 550 °C (in N₂)TGA
10% Weight Loss Temperature (Td10)480 - 580 °C (in N₂)TGA
Char Yield at 800 °C> 50% (in N₂)TGA

Note: These values are estimates and will vary based on the specific diamine monomer, polymer molecular weight, and processing conditions.

Part 4: Applications and Future Outlook

Polymers synthesized using this compound are expected to exhibit excellent thermal stability, making them suitable for a variety of high-performance applications, including:

  • Microelectronics: As dielectric layers and passivation coatings in integrated circuits.

  • Aerospace: In composite materials for structural components and as high-temperature adhesives.

  • Membranes: For gas separation at elevated temperatures.

  • Advanced Coatings: For corrosion and wear resistance in harsh environments.

The versatility of the SNAr polymerization allows for the incorporation of a wide range of diamine monomers, enabling the fine-tuning of polymer properties to meet the demands of specific applications. Future research may focus on the synthesis of copolymers to further enhance properties such as processability and toughness, as well as the development of composites incorporating these polymers for even more demanding applications.

References

Application Note & Protocols: Synthesis of N-substituted Phthalimides for Antimicrobial Activity Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Potential of the Phthalimide Scaffold

The phthalimide core, characterized by its isoindoline-1,3-dione structure, is a cornerstone in medicinal chemistry.[1][2] Its rigid framework and the synthetically accessible imide nitrogen make it a "privileged scaffold," a molecular structure that can bind to multiple biological targets with high affinity. This versatility has led to the development of N-substituted phthalimide derivatives with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antitumor properties.[1][3][4][5] The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical entities, and the phthalimide scaffold continues to be a promising starting point for the design of new and effective antimicrobial agents.[5][6]

This technical guide provides a comprehensive framework for the synthesis of N-substituted phthalimides and the subsequent evaluation of their antimicrobial efficacy. The methodologies detailed are grounded in established chemical and microbiological principles, offering a robust foundation for researchers in the field of drug discovery.

Part 1: Synthesis of N-Substituted Phthalimides

The chemical tractability of the phthalimide core allows for the introduction of diverse substituents at the imide nitrogen, enabling a systematic exploration of structure-activity relationships (SAR).

Core Synthetic Strategy: Condensation of Phthalic Anhydride with Primary Amines

The most direct and widely employed method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[7] This reaction proceeds through a two-step mechanism involving the initial formation of a phthalamic acid intermediate, which subsequently undergoes cyclization via dehydration to yield the final phthalimide product.

Synthesis_Workflow cluster_reactants Reactants Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate + Product N-Substituted Phthalimide Intermediate->Product - H₂O (Cyclization/Dehydration)

Caption: General synthetic workflow for N-substituted phthalimides.

Protocol: Synthesis of N-(4-hydroxyphenyl)phthalimide

This protocol details a representative synthesis of an N-substituted phthalimide derivative.

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Amine: To the stirred solution, add 4-aminophenol (1.0 equivalent).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified N-(4-hydroxyphenyl)phthalimide.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques (e.g., IR, NMR) to confirm its structure.

Part 2: Evaluation of Antimicrobial Activity

A critical step in the drug discovery pipeline is the robust evaluation of the biological activity of the synthesized compounds. For potential antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies their potency.[8][9][10]

Methodology: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[11] This method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium.[9]

MIC_Workflow Start Synthesized Phthalimide Compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with broth Stock_Solution->Serial_Dilution Inoculation Inoculate wells with standardized bacterial/fungal suspension Serial_Dilution->Inoculation Incubation Incubate under appropriate conditions (e.g., 37°C, 24h) Inoculation->Incubation Observation Visually or spectrophotometrically assess microbial growth Incubation->Observation MIC_Determination MIC = Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution Assay

Materials:

  • Synthesized N-substituted phthalimide derivatives

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[12]

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Step-by-Step Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each phthalimide derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria) and add it to each well of the microtiter plate containing the compound dilutions.[10][11]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][10] This can be assessed visually or with a microplate reader.

Data Presentation and Interpretation

The antimicrobial activity data should be presented in a clear and concise manner to facilitate comparison between different compounds and against standard drugs.

Table 1: Representative Antimicrobial Activity of N-substituted Phthalimides (MIC in µg/mL)

Compound IDN-SubstituentS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
PHT-1 -phenyl64128>256
PHT-2 -4-chlorophenyl3264128
PHT-3 -4-nitrophenyl163264
Ciprofloxacin (Standard)10.5NA
Fluconazole (Standard)NANA8

NA: Not Applicable

The results presented in Table 1 would indicate that the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhances antimicrobial activity.

Mechanism of Action: A Brief Overview

The precise mechanism of antimicrobial action for phthalimide derivatives can vary depending on the nature of the N-substituent. However, several proposed mechanisms include:

  • Inhibition of Essential Enzymes: Some derivatives may act as inhibitors of crucial microbial enzymes, disrupting metabolic pathways necessary for survival.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phthalimide core can facilitate its interaction with and disruption of the microbial cell membrane.

  • Interaction with DNA: The planar phthalimide ring may intercalate with microbial DNA, interfering with replication and transcription processes.

Recent studies have also explored the potential for N-substituted phthalimides to act as dual-action antibacterial and antifungal agents by targeting multiple cellular components.[13][14]

Conclusion and Future Directions

The N-substituted phthalimide scaffold remains a highly valuable platform for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic optimization of antimicrobial potency and selectivity. Future research in this area should focus on the elucidation of specific molecular targets and mechanisms of action, which will be crucial for the rational design of next-generation phthalimide-based therapeutics to combat the growing threat of antimicrobial resistance.

References

Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-N-phenylphthalimide from its Nitro Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N-phenylphthalimide is a crucial building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its versatile structure, featuring a primary aromatic amine and a stable phthalimide core, allows for a wide range of chemical modifications. This application note provides a detailed and practical guide for researchers, scientists, and drug development professionals on the efficient synthesis of 4-amino-N-phenylphthalimide via the reduction of its nitro derivative, 4-nitro-N-phenylphthalimide. We will explore various established reduction methodologies, offering insights into the mechanistic underpinnings, experimental protocols, and comparative analysis of each approach to guide the selection of the most suitable method for a given research context.

Core Reaction: The Reduction of an Aromatic Nitro Group

The conversion of the nitro group in this compound to a primary amine is the central transformation in this synthesis. The choice of reducing agent and reaction conditions is critical, influencing the reaction's efficiency, yield, and the purity of the final product. Several reliable methods are available, each with its own set of advantages and considerations.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often high-yielding method for the reduction of nitroarenes. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Mechanism: The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the surface of the catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group to the amine.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reactor Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-N-phenylphthalimide.

Advantages and Considerations:

  • High Yields and Purity: This method often provides excellent yields of the desired amine with high purity.

  • Clean Reaction: The byproducts are typically minimal, simplifying the purification process.

  • Scalability: Catalytic hydrogenation is readily scalable for larger-scale syntheses.

  • Safety: Requires specialized equipment for handling hydrogen gas under pressure and careful handling of the pyrophoric catalyst.

Methodology 2: Metal-Acid Reduction Systems

The use of a metal in the presence of an acid is a classic and robust method for the reduction of nitroarenes. Common combinations include iron/hydrochloric acid (Fe/HCl) and tin(II) chloride/hydrochloric acid (SnCl₂/HCl).

Mechanism: In these systems, the metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The acid serves to protonate the intermediates and to dissolve the metal.

Experimental Protocol: Iron/Hydrochloric Acid Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (typically 3-5 eq) to the suspension. Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through Celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Advantages and Considerations:

  • Cost-Effective: The reagents are inexpensive and readily available.

  • Reliable: This is a well-established and reliable method.

  • Waste Disposal: The reaction generates significant amounts of iron sludge, which requires proper disposal.

Methodology 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a versatile and milder reducing agent for the conversion of nitroarenes to anilines.

Mechanism: Sodium dithionite in an aqueous or biphasic system reduces the nitro group to the corresponding amine. The exact mechanism is complex but involves the transfer of electrons from the dithionite ion.

Experimental Protocol: Sodium Dithionite Reduction

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water or a biphasic system of dichloromethane and water.

  • Reagent Addition: Add sodium dithionite (typically 3-5 eq) portion-wise to the solution while stirring vigorously. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer if a biphasic system was used. If a single-phase system was used, remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Isolation and Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by recrystallization.

Advantages and Considerations:

  • Mild Conditions: The reaction is typically carried out under mild, neutral, or slightly basic conditions.

  • Functional Group Tolerance: This method can be more tolerant of other functional groups compared to metal-acid reductions.

  • Reagent Stability: Sodium dithionite is sensitive to air and moisture and should be handled accordingly.

Comparative Analysis of Reduction Methods

Method Reagents Typical Yield Reaction Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C>90%Room temperature, 50-100 psi H₂High yield, clean reaction, scalableRequires specialized equipment, pyrophoric catalyst
Iron/Hydrochloric Acid Fe, HCl70-85%RefluxInexpensive, reliableGenerates significant metal waste
Sodium Dithionite Na₂S₂O₄75-90%Room temperature to mild heatingMild conditions, good functional group toleranceReagent is air and moisture sensitive

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound catalytic Catalytic Hydrogenation (H₂, Pd/C) start->catalytic Choose Method metal_acid Metal-Acid Reduction (Fe/HCl) start->metal_acid Choose Method dithionite Sodium Dithionite (Na₂S₂O₄) start->dithionite Choose Method workup Filtration / Extraction catalytic->workup metal_acid->workup dithionite->workup purification Recrystallization workup->purification product 4-Amino-N-phenylphthalimide purification->product

Caption: General workflow for the synthesis of 4-amino-N-phenylphthalimide.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When running catalytic hydrogenations, ensure the equipment is properly maintained and follow all safety protocols for handling hydrogen gas and pyrophoric catalysts.

  • When using strong acids like hydrochloric acid, handle with care and have appropriate spill kits available.

  • Sodium dithionite can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. Handle in a well-ventilated area and store in a tightly sealed container.

Conclusion

The synthesis of 4-amino-N-phenylphthalimide from its nitro precursor can be achieved through several effective methods. The choice of the optimal protocol depends on factors such as the scale of the reaction, available equipment, cost considerations, and the desired purity of the final product. Catalytic hydrogenation generally offers the cleanest reaction and highest yields, while metal-acid reductions are a cost-effective and reliable alternative. Sodium dithionite provides a milder option with good functional group tolerance. By understanding the principles and practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic route for their specific needs.

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Nitro-N-phenylphthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-N-phenylphthalimide. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing this crucial synthesis. As your virtual application scientist, I will provide in-depth, field-proven insights to help you navigate common challenges, enhance your yield, and ensure the purity of your final product. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What is the most reliable synthetic route for this compound?

The most common and established method is the electrophilic nitration of N-phenylphthalimide using a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid.[1][2] The N-phenylphthalimide precursor is itself synthesized via the condensation of phthalic anhydride and aniline, often catalyzed by glacial acetic acid or sulphamic acid.[3][4]

Q2: What is the specific role of concentrated sulfuric acid in the nitration mixture?

Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Second, it acts as a dehydrating agent, sequestering the water molecule produced during the reaction. This is vital because the presence of water can dilute the acid medium and deactivate the nitronium ion, thereby slowing or halting the reaction.

Q3: Why is stringent temperature control so critical during the nitration step?

Temperature control is arguably the most important parameter for achieving a high yield of the desired mono-nitro product. The nitration of aromatic rings is a highly exothermic process.

  • Preventing Over-Nitration: Insufficient cooling can lead to a rapid temperature increase, promoting the formation of unwanted dinitrated byproducts.[5]

  • Minimizing Side Reactions: Elevated temperatures can also cause degradation of the starting material and product, leading to a complex mixture of impurities and a lower yield.[4] A typical temperature range for this reaction is maintained between 0°C and 15°C, especially during the addition of the nitrating agent.[1][2]

Q4: What are the expected isomeric byproducts, and how can their formation be minimized?

The primary isomeric byproduct is 3-Nitro-N-phenylphthalimide. The phthalimide group is deactivating and meta-directing, while the N-phenyl group is activating and ortho-, para-directing. The nitration occurs on the phthalimide ring system. The electron-withdrawing nature of the imide carbonyl groups directs the incoming electrophile (NO₂⁺) to the 4-position (para to one carbonyl and meta to the other) and the 3-position (ortho to one carbonyl). The 4-nitro isomer is generally the major product. Maintaining a low reaction temperature and controlled addition of the nitrating mixture helps to improve selectivity for the 4-nitro isomer.[6]

Q5: What are the most effective analytical techniques for monitoring this synthesis?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of the N-phenylphthalimide starting material and the formation of the product.[3] This allows for real-time determination of reaction completion.

  • Product Characterization and Purity:

    • Melting Point: A sharp melting point consistent with the literature value (around 209-211°C for N-phenylphthalimide, and specific to the nitro-derivative) indicates high purity. A broad or depressed melting point suggests the presence of impurities.[7]

    • Spectroscopy: Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and is excellent for quantifying isomeric purity.[10] Gas Chromatography (GC) can also be used to assess purity.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem Probable Cause Recommended Solution & Scientific Rationale
Low Yield Incomplete Reaction Solution: Increase the reaction time or slightly raise the temperature after the initial addition is complete (e.g., let it stir at room temperature overnight).[1] Rationale: The reaction may be kinetically slow under very low temperatures. Use TLC to monitor the consumption of the starting material before quenching the reaction.
Over-Nitration or Degradation Solution: Maintain strict temperature control (0-10°C) during the addition of N-phenylphthalimide to the mixed acid. Ensure the addition is slow and dropwise.[2] Rationale: Exothermic reactions can quickly get out of control, leading to the formation of di-nitro compounds and other degradation products. Pre-cooling the acid mixture is essential.
Product Loss During Workup Solution: When quenching the reaction by pouring it onto ice, ensure vigorous stirring to precipitate the product as a fine, easily filterable solid.[1] Wash the crude product with cold water to remove residual acids, but avoid excessive washing, which can lead to product loss due to slight solubility.
Product is Impure (Off-white/Yellow, Broad Melting Point) Presence of 3-Nitro Isomer Solution: Purify the crude product via recrystallization. Ethanol is a commonly used and effective solvent for this purpose.[1][11] Rationale: The 4-nitro and 3-nitro isomers often have different solubilities in a given solvent, allowing for their separation by careful recrystallization. The 4-nitro isomer is typically less soluble and will crystallize out first upon cooling.
Unreacted Starting Material Solution: Ensure the reaction has gone to completion using TLC before workup. If starting material remains, consider extending the reaction time. Rationale: Unreacted N-phenylphthalimide can co-crystallize with the product. It can be removed during recrystallization, but it is more efficient to drive the reaction to completion.
Residual Acidic Impurities Solution: After initial filtration, wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. A wash with a very dilute sodium bicarbonate solution can also be used, followed by a final water wash.[7] Rationale: Trapped nitric and sulfuric acids will contaminate the product and can cause it to degrade over time. These acidic impurities are readily removed with water or a mild base wash.
Reaction Becomes Uncontrollable (Rapid Exotherm) Addition Rate is Too Fast Solution: Immediately immerse the reaction vessel in a larger ice/salt bath to rapidly decrease the temperature. If necessary, have a quenching solution (e.g., a large volume of ice water) ready for emergency use. Rationale: The rate of heat generation is directly proportional to the rate of reaction. A slower addition rate of the limiting reagent to the cooled reaction mixture is crucial for safety and selectivity.[2]

Section 3: Optimized Experimental Protocol

This protocol details a reliable method for the nitration of N-phenylphthalimide. All hazardous materials should be handled using standard laboratory safety procedures.

Materials:

  • N-phenylphthalimide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (sp. gr. 1.50) or Concentrated Nitric Acid (70%)

  • Cracked Ice & Deionized Water

  • Ethanol (95%) for recrystallization

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Slowly add the stoichiometric amount of fuming nitric acid to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the portion-wise addition of solid N-phenylphthalimide. Add the solid slowly over 30-60 minutes, maintaining the internal temperature between 5°C and 15°C with vigorous stirring.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at this temperature for an additional 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred overnight to ensure completion.[1] Monitor progress by TLC.

  • Workup and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of cracked ice with vigorous stirring.[1] This will precipitate the crude this compound as a solid.

  • Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.

  • Press the cake as dry as possible and then air-dry the crude product.

  • Purification: Recrystallize the crude solid from 95% ethyl alcohol to yield pure this compound as pale yellow crystals.[1]

  • Characterization: Dry the purified product in a vacuum oven and determine its melting point and spectroscopic data (IR, NMR) to confirm its identity and purity. A yield of 50-65% of the pure product can be expected.[1]

Section 4: Reaction Mechanism & Workflow Visualization

Understanding the underlying mechanism is key to troubleshooting. The reaction proceeds via electrophilic aromatic substitution.

Reaction Mechanism: Formation of this compound

G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ nitronium NO₂⁺ (Nitronium Ion) protonated_HNO3->nitronium - H₂O NPP N-Phenylphthalimide H2O H₂O sigma_complex Sigma Complex (Resonance Stabilized) NPP->sigma_complex + NO₂⁺ product This compound sigma_complex->product - H⁺ (to HSO₄⁻)

Caption: Mechanism of electrophilic nitration.

Troubleshooting Workflow

G start Experiment Complete check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze impure Impure Product? low_yield->impure No incomplete_rxn Incomplete Reaction? (Check TLC) low_yield->incomplete_rxn Yes success Success impure->success No recrystallize Recrystallize Product impure->recrystallize Yes fail Consult Supervisor incomplete_rxn->fail Yes temp_control Poor Temp Control? (Over-nitration) incomplete_rxn->temp_control No temp_control->fail Yes workup_loss Workup Loss? temp_control->workup_loss No workup_loss->fail No workup_loss->fail Yes recrystallize->success Purity OK wash Re-wash Product (Water / dil. NaHCO₃) recrystallize->wash Still Impure wash->success Purity OK isomer_check Isomeric Impurity? (Check NMR/GC) wash->isomer_check Still Impure isomer_check->success No isomer_check->fail Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 5: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Reactant Ratio 1:1.1 (N-phenylphthalimide : HNO₃)A slight excess of nitric acid ensures complete conversion of the starting material.
Acid Medium Concentrated H₂SO₄Acts as a catalyst and dehydrating agent to generate the active NO₂⁺ electrophile.
Temperature 0°C to 15°CCrucial for preventing over-nitration and thermal degradation, thus maximizing yield and purity.[1]
Reaction Time 2-4 hours post-addition, or overnightAllows the reaction to proceed to completion. Monitor with TLC for confirmation.[8]
Quenching Pour onto cracked iceRapidly stops the reaction and precipitates the product in a solid, filterable form.
Purification Solvent 95% Ethyl AlcoholEffective for removing major byproducts, including the 3-nitro isomer, via recrystallization.[1]

References

Technical Support Center: Common Side Reactions in the Synthesis of N-Phenylphthalimides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Phenylphthalimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial chemical transformation. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the synthesis of N-phenylphthalimides.

Q1: What is the principal synthetic route to N-phenylphthalimide and its underlying mechanism?

A1: The most direct and widely used method for synthesizing N-phenylphthalimide is the condensation reaction between phthalic anhydride and aniline.[1] This reaction proceeds via a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: The synthesis begins with a nucleophilic attack by the amino group of aniline on one of the carbonyl carbons of phthalic anhydride. This step opens the anhydride ring to form an amide-carboxylic acid intermediate known as phthalanilic acid.[2]

  • Cyclization & Dehydration: The phthalanilic acid intermediate then undergoes an intramolecular cyclization, followed by the elimination of a water molecule, to form the stable five-membered imide ring of N-phenylphthalimide.[2][4] This dehydration step is typically the rate-determining step and often requires heat or catalysis to proceed efficiently.[5][6]

N_Phenylphthalimide_Synthesis_Mechanism PA Phthalic Anhydride plus1 + PA->plus1 AN Aniline INT Phthalanilic Acid (Intermediate) AN->INT Step 1: Nucleophilic Attack plus1->AN PROD N-Phenylphthalimide INT->PROD Step 2: Cyclization & Dehydration (Heat/Catalyst) H2O + H₂O PROD->H2O

Caption: Reaction mechanism for N-Phenylphthalimide synthesis.

Q2: What is the primary side product I should be concerned about, and why does it form?

A2: The most prevalent byproduct is phthalanilic acid , the intermediate formed in the first step of the reaction.[1][7] Its presence as a significant impurity is almost always due to an incomplete reaction. The conversion of phthalanilic acid to N-phenylphthalimide is a dehydration equilibrium.[1] If the reaction conditions (e.g., temperature, time, or catalysis) are insufficient to drive off the water and favor the cyclized product, the reaction will stall, leaving a substantial amount of the intermediate in your crude product.[7]

Q3: What is the specific role of glacial acetic acid when used in this synthesis?

A3: Glacial acetic acid serves a dual purpose as both a solvent and a catalyst.[2][8]

  • Solvent: It effectively dissolves both phthalic anhydride and aniline, creating a homogeneous reaction medium.

  • Catalyst: Its catalytic role is more complex. Computational studies have shown that acetic acid can act as a proton shuttle, simultaneously donating and accepting protons.[4][5] This facilitates both the initial nucleophilic attack and, more critically, the rate-determining dehydration step by lowering the activation energy required for the elimination of water.[5][7]

Q4: How can I effectively purify my crude N-phenylphthalimide product?

A4: A multi-step purification strategy is highly effective.

  • Base Wash: The first step is to wash the crude product with a mild aqueous base, such as 10% potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) solution.[1][2] This is crucial because it converts acidic impurities—namely unreacted phthalic anhydride and the phthalanilic acid intermediate—into their water-soluble carboxylate salts, which are then washed away.[1]

  • Acid Wash (Optional): If you suspect unreacted aniline is present, a subsequent wash with a dilute acid like 5% HCl will convert the basic aniline into its water-soluble anilinium salt.[2][9]

  • Recrystallization: The final and most effective purification step is recrystallization.[9] Glacial acetic acid is a common and effective solvent, typically yielding pure, colorless needles of N-phenylphthalimide.[8][10] Ethanol or ethyl acetate are also recommended solvents.[9]

Section 2: Troubleshooting Guide

Encountering issues is a common part of synthesis. This guide provides a systematic approach to diagnosing and solving the most frequent problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction (insufficient time/temp).[1] 2. Suboptimal starting materials (e.g., using phthalic acid instead of anhydride).[8] 3. Inefficient catalysis.[7] 4. Significant product loss during workup.[1]1. Increase reaction time and/or temperature. Monitor via TLC. 2. Use phthalic anhydride for a more efficient reaction.[8] 3. Use glacial acetic acid or consider a catalyst like sulphamic acid.[11] 4. Ensure pH of wash solutions is correct to avoid product hydrolysis.[1]
Impure Product 1. Presence of phthalanilic acid intermediate.[1] 2. Unreacted starting materials.[2] 3. Side reactions from excessive heat.[2]1. Wash crude product with 10% K₂CO₃ solution.[1] 2. Wash with K₂CO₃ for phthalic anhydride and/or 5% HCl for aniline.[2][9] 3. Perform recrystallization from a suitable solvent like glacial acetic acid.[10]
Oily Product 1. High concentration of impurities depressing the melting point.[2]1. Thoroughly wash the crude product with base (and acid if needed) as described above before attempting recrystallization.[2]
Troubleshooting Workflow: Diagnosing Low Product Yield

When faced with a low yield, a logical diagnostic process can quickly identify the root cause.

Troubleshooting_Low_Yield start Low Yield Obtained check_tlc Analyze Crude by TLC: Any Starting Material Left? start->check_tlc check_mp Check Melting Point of Product check_tlc->check_mp No incomplete_rxn Issue: Incomplete Reaction check_tlc->incomplete_rxn Yes impure_prod Issue: Impure Product check_mp->impure_prod Broad / Low workup_loss Issue: Workup/Purification Loss check_mp->workup_loss Sharp / Correct solution1 Solution: - Increase reaction time/temp - Add catalyst (e.g., Acetic Acid) incomplete_rxn->solution1 solution2 Solution: - Wash with 10% K₂CO₃ - Recrystallize impure_prod->solution2 solution3 Solution: - Check pH of washes - Minimize solvent in recrystallization workup_loss->solution3

Caption: A logical workflow for troubleshooting low yield.

Section 3: Key Experimental Protocols

These protocols represent standard, validated methods for the synthesis and purification of N-phenylphthalimide.

Protocol 1: Synthesis via Thermal Condensation

This common method involves heating the neat reactants to drive the condensation.

  • Materials: Phthalic anhydride, Aniline, 10% Aqueous potassium carbonate solution, Water.

  • Procedure:

    • In a round-bottom flask, combine phthalic anhydride and aniline in a 1:1 molar ratio (e.g., 19 g of phthalic anhydride and 14 g of aniline).[12]

    • Heat the mixture with stirring to 140-145°C for 50-60 minutes.[8][12]

    • Allow the reaction mixture to cool until it solidifies.

    • Add approximately 50 mL of water and break up the solid.[8]

    • Collect the crude product by vacuum filtration.

    • Wash the collected solid with 50 mL of 10% aqueous potassium carbonate solution to remove acidic impurities.[8][12]

    • Wash the product again with 100 mL of water.[12]

    • Dry the resulting colorless powder. A yield of ~97% can be expected at this stage.[8][12]

Protocol 2: Purification by Recrystallization from Glacial Acetic Acid

This protocol is highly effective for achieving high-purity, crystalline N-phenylphthalimide.[10]

  • Materials: Crude N-phenylphthalimide, Glacial acetic acid, Distilled water (cold).

  • Procedure:

    • Place the crude N-phenylphthalimide in an Erlenmeyer flask.

    • Add a minimal amount of glacial acetic acid (e.g., 15-20 mL per gram of crude product) and heat the mixture with stirring.[10]

    • Continue adding small portions of hot acetic acid until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent to ensure a good recovery.

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[9][10]

    • Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[10]

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[10]

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold distilled water to remove residual acetic acid.[10]

    • Dry the purified crystals in a vacuum oven to a constant weight. Assess purity by melting point (literature: 209-211 °C).[1]

References

Technical Support Center: Purification of Crude 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Nitro-N-phenylphthalimide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical intermediate in high purity. We will explore common impurities, troubleshooting strategies, and detailed purification protocols to streamline your workflow and ensure the integrity of your final compound.

Introduction: The Purification Challenge

This compound is a key building block in the synthesis of various functional materials and pharmaceutical agents.[1] Its synthesis, typically involving the nitration of N-phenylphthalimide or condensation of 4-nitrophthalic anhydride with aniline, often yields a crude product contaminated with starting materials, positional isomers, and side-products.[2][3] Achieving high purity (>98%) is essential for subsequent synthetic steps and regulatory compliance, yet presents several distinct challenges addressed herein.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, the most frequently encountered impurities include:

  • Unreacted Starting Materials: Residual N-phenylphthalimide (if starting from it) or 4-nitrophthalic anhydride and aniline.

  • Positional Isomers: The 3-nitro-N-phenylphthalimide isomer is a common byproduct of the nitration reaction, often exhibiting similar solubility and chromatographic behavior, making it difficult to separate.[2][4]

  • Hydrolysis Products: The phthalimide ring is susceptible to hydrolysis, especially under non-neutral pH conditions, which can open the ring to form the corresponding 4-nitro-N-phenylphthalamic acid.

  • Residual Acids: Carryover of sulfuric acid and nitric acid from the nitration step can contaminate the crude product.

Q2: Which primary purification technique is more effective: recrystallization or column chromatography?

A2: The choice is dictated by the impurity profile and the desired scale.

  • Recrystallization is the preferred method for large-scale purification and for removing small amounts of impurities with significantly different solubilities. It is highly effective for removing unreacted starting materials and some colored byproducts. Ethanol is a commonly cited and effective solvent for this purpose.[5][6]

  • Flash Column Chromatography is superior for separating compounds with very similar polarities, such as the 3-nitro and 4-nitro positional isomers.[7] It offers higher resolution but is generally more time-consuming and solvent-intensive, making it ideal for smaller-scale, high-purity applications.

Q3: My crude product is a persistent yellow or brown color. What causes this and how can I remove it?

A3: The coloration is typically due to nitrated impurities and residual acidic residues from the synthesis. A preliminary wash of the crude solid with a saturated sodium bicarbonate solution can help neutralize and remove residual acids. For stubborn coloration in the final product, a small amount of activated charcoal can be used during the recrystallization process. However, use charcoal sparingly, as it can adsorb the desired product and reduce the overall yield.[7]

Q4: How can I confirm the purity of my final product?

A4: A multi-technique approach is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components and the success of a purification step.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and accurate quantification of impurities, making it the gold standard for purity analysis.[8]

  • Melting Point Determination: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broadened.[9] The reported melting point for this compound is in the range of 214-216 °C.[1]

  • Spectroscopic Methods (NMR, FT-IR): Used to confirm the chemical structure of the purified compound and ensure no structural degradation has occurred.

Purification Workflow Overview

The following diagram outlines a general strategy for proceeding from a crude reaction mixture to a highly pure final product.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 High-Purity Polish (If Needed) cluster_3 Analysis & Final Product Crude Crude Reaction Mixture Quench Quench on Ice-Water Crude->Quench 1. Neutralize Acids Filter Vacuum Filtration Quench->Filter 2. Isolate Solid Wash Aqueous Washes (e.g., NaHCO3, H2O) Filter->Wash 3. Remove Salts/Acids Dry Air or Vacuum Drying Wash->Dry 4. Remove Water Recrystallization Recrystallization (e.g., from Ethanol) Dry->Recrystallization 5. Major Impurity Removal Analysis Purity Assessment (TLC, HPLC, MP) Recrystallization->Analysis Check Purity Column Silica Gel Column Chromatography Column->Analysis Re-check Purity Analysis->Column Isomers Present PureProduct Pure this compound Analysis->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.1. Choose a lower-boiling point solvent or a solvent mixture. 2. Perform a pre-purification wash or pass the crude material through a short silica plug. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask or add a seed crystal to induce crystallization.[7]
Low recovery after recrystallization. 1. Too much solvent was used, preventing the solution from reaching saturation upon cooling. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Boil off some of the solvent to concentrate the solution and re-cool.[7] 2. Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Pre-heat the filtration funnel and flask to prevent the solution from cooling during filtration.
TLC shows a co-eluting spot with the product after recrystallization. 1. The impurity is a positional isomer (e.g., 3-nitro isomer) with very similar polarity. 2. The chosen recrystallization solvent is not effective for this specific impurity.1. Purify the material using flash column chromatography. A hexane/ethyl acetate eluent system is a good starting point.[7] 2. Experiment with different recrystallization solvents of varying polarity.
Product appears as a pale yellow solid, but the melting point is broad and low. 1. The product is still wet with residual solvent. 2. Contamination with a small amount of a difficult-to-remove impurity.1. Dry the product thoroughly in a vacuum oven to a constant weight. 2. Perform a second recrystallization or proceed with column chromatography for final polishing.
The compound degrades on the silica gel column (streaking on TLC). 1. The silica gel is too acidic, potentially causing hydrolysis of the phthalimide ring. 2. The compound is unstable to prolonged exposure to silica.1. Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount (0.5-1%) of triethylamine.[10] 2. Run the column as quickly as possible without sacrificing separation (flash chromatography).

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is designed for the efficient removal of baseline impurities and unreacted starting materials from crude this compound.

  • Dissolution: Place 5.0 g of the crude product into a 250 mL Erlenmeyer flask. Add approximately 100 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

  • Achieve Saturation: Continue adding hot 95% ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.[7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (If charcoal was used): Pre-heat a gravity filtration setup (funnel and receiving flask). Quickly filter the hot solution to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Needle-like crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount (10-15 mL) of ice-cold 95% ethanol to remove any remaining soluble impurities on the crystal surface.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This protocol is intended for the separation of closely related impurities, such as positional isomers.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show clear separation from impurities.[7] A common ratio for N-phenylphthalimide derivatives is 4:1 hexane:ethyl acetate.[7]

  • Column Packing: Prepare a silica gel slurry using the chosen mobile phase and pack the column. Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top to protect the silica surface.[11]

  • Sample Loading: Dissolve the crude product (max 1g for a medium-sized column) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[10]

  • Elution: Carefully add the mobile phase to the column and begin elution, applying gentle pressure. Collect fractions in an ordered array of test tubes.

  • Monitoring: Monitor the elution process by performing TLC analysis on the collected fractions. Spot several fractions per plate to identify which ones contain the pure product.

  • Isolation: Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. Dry further under high vacuum.

Data Summary: Solvent Selection for Recrystallization

The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent Suitability for this compound Comments Reference
95% Ethanol Excellent Frequently used, provides good crystal formation and effectively removes many common impurities.[5][6]
Ethyl Acetate Good A good alternative to ethanol, particularly if impurities have high solubility in alcohols.[7]
Glacial Acetic Acid Good (with caution) Can provide high purity but is corrosive and more difficult to remove completely from the final product.[9]
Toluene Fair May be useful if the product "oils out" in other solvents, but its high boiling point can be a challenge.[12]
Water Poor The compound has very low solubility in water, making it unsuitable as a primary recrystallization solvent, but excellent for washing crude solids.[5]

References

Identification of byproducts in 4-Nitro-N-phenylphthalimide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Nitro-N-phenylphthalimide Synthesis

A Guide to Identification and Mitigation of Common Byproducts

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As purity is paramount for downstream applications, understanding and controlling byproduct formation is critical. This document provides in-depth, experience-driven answers to common questions and robust protocols to ensure the highest quality of your final product.

Section 1: Frequently Asked Questions (FAQs) about Synthesis and Potential Byproducts

Q1: What is the standard and most efficient method for synthesizing this compound?

The most direct and widely used method is the condensation reaction between 4-nitrophthalic anhydride and aniline.[1][2] This reaction is typically performed by heating the reactants, often in a solvent like glacial acetic acid, which can also serve as a catalyst to facilitate the reaction.[1][3] The reaction proceeds through a two-step mechanism:

  • Amidation: The nucleophilic nitrogen of aniline attacks one of the carbonyl carbons of the 4-nitrophthalic anhydride, leading to the opening of the anhydride ring. This forms the key intermediate, 4-nitro-N-phenylphthalamic acid.

  • Cyclization (Dehydration): With continued heating, the phthalamic acid intermediate undergoes an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered imide ring of this compound.

Q2: What are the primary, theoretically possible byproducts I should anticipate in this synthesis?

Understanding potential byproducts is the first step in preventing and identifying them. Based on the reaction mechanism and conditions, the following are the most common impurities:

  • Unreacted Starting Materials: Both 4-nitrophthalic anhydride and aniline may persist if the reaction does not go to completion.

  • 4-Nitro-N-phenylphthalamic Acid: This is the ring-opened intermediate.[2] Incomplete cyclization due to insufficient heating or reaction time is the most common reason for its presence as a major byproduct.[2]

  • 3-Nitro-N-phenylphthalimide: This is a positional isomer. Its presence is almost always due to contamination of the 4-nitrophthalic anhydride starting material with 3-nitrophthalic anhydride.

  • Hydrolysis Products: If excessive water is present, particularly during workup, the product or the starting anhydride can hydrolyze back to 4-nitrophthalic acid.

Section 2: Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My Thin Layer Chromatography (TLC) plate shows multiple spots. What are they and how do I proceed?

A multi-spot TLC is a clear indicator of an impure reaction mixture. Here’s how to interpret it:

  • Spot at the Baseline (Very Polar): This is characteristic of the carboxylic acid-containing intermediate, 4-nitro-N-phenylphthalamic acid , or the hydrolysis byproduct, 4-nitrophthalic acid . Their high polarity causes strong interaction with the silica gel, resulting in a low Rf value.

  • Spot Close to the Product Spot: This could be the isomeric byproduct, 3-Nitro-N-phenylphthalimide , which has a polarity very similar to the desired product, making it difficult to separate. Unreacted aniline might also appear, typically with a moderate Rf.

  • Spot with High Rf (Less Polar): Unreacted 4-nitrophthalic anhydride is less polar than the phthalamic acid intermediate and will travel further up the plate.

Solution: To resolve the presence of the polar phthalamic acid intermediate, you can try reheating the reaction mixture, possibly with a catalytic amount of acid, to drive the dehydration and cyclization to completion.[2] For purification, a wash with a weak base followed by column chromatography is recommended.

Issue 2: The melting point of my final product is low and has a broad range (e.g., 190-198°C instead of the expected ~202°C). What does this signify?

A broad and depressed melting point is a classic sign of an impure compound. The most likely culprit is the presence of the 4-nitro-N-phenylphthalamic acid intermediate.[2] Even small amounts of this impurity can significantly disrupt the crystal lattice of the final product, leading to the observed melting point depression.

Solution: The recommended purification method is to wash the crude product thoroughly with a 10% aqueous solution of sodium bicarbonate or potassium carbonate.[1][2] This will deprotonate the carboxylic acid of the phthalamic acid intermediate, forming a salt that is soluble in the aqueous layer and can be easily washed away. The desired imide product is not acidic and will remain in the organic phase or as a solid precipitate. Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, should be performed after the base wash to achieve high purity.[1]

Issue 3: My ¹H NMR spectrum is complex, showing more peaks than expected for the product. How can I identify the byproducts?

An ¹H NMR spectrum is a powerful tool for identifying specific impurities. Here is a guide to assigning the unexpected peaks:

Compound / ByproductKey ¹H NMR Signals (Approx. δ, ppm)Rationale
This compound (Product) 8.0-8.8 (m, 3H, aromatic protons on nitro-phthalimido ring), 7.4-7.6 (m, 5H, aromatic protons on phenyl ring)The electron-withdrawing nitro and carbonyl groups shift the adjacent aromatic protons downfield to a higher ppm value.
4-Nitro-N-phenylphthalamic Acid ~10-12 (br s, 1H, -COOH), 7.0-8.5 (complex multiplets), ~9.0 (br s, 1H, -NH)The presence of a broad singlet far downfield is a tell-tale sign of a carboxylic acid proton. The amide proton is also typically broad.
Unreacted Aniline 6.7-7.2 (m, 5H, aromatic protons), ~3.7 (br s, 2H, -NH₂)The aromatic protons of aniline appear more upfield compared to the product due to the electron-donating nature of the amino group. The -NH₂ peak is a broad singlet.
Unreacted 4-Nitrophthalic Anhydride 8.3-8.7 (m, 3H, aromatic protons)The spectrum will be simpler than the product, lacking the signals corresponding to the N-phenyl group.

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

Issue 4: My mass spectrum shows an unexpected ion at M+18. What does this indicate?

An M+18 peak (where M is the molecular weight of your product) often corresponds to the molecular weight of the 4-nitro-N-phenylphthalamic acid intermediate.

  • This compound (Product): C₁₄H₈N₂O₄, Molecular Weight = 268.22 g/mol [4]

  • 4-Nitro-N-phenylphthalamic Acid (Intermediate): C₁₄H₁₀N₂O₅, Molecular Weight = 286.24 g/mol

The difference in mass is 18.02 g/mol , which corresponds exactly to a molecule of water (H₂O). This provides strong evidence that the cyclization reaction is incomplete and the intermediate is present in your sample.

Section 3: Protocols for Analysis and Purification

Protocol 1: Step-by-Step TLC Analysis for Reaction Monitoring
  • Prepare the TLC Plate: Use a standard silica gel plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Spotting: Dissolve small amounts of your starting materials (aniline, 4-nitrophthalic anhydride) and your reaction mixture in a suitable solvent (e.g., ethyl acetate or THF). Spot each sample on the origin line, leaving space between them. A co-spot (spotting the reaction mixture on top of the starting material spots) is highly recommended for direct comparison.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: Monitor the disappearance of the starting material spots and the appearance of the product spot in the reaction mixture lane. The presence of a persistent spot at the baseline indicates the phthalamic acid intermediate.

Protocol 2: Workflow for Byproduct Identification and Removal

This workflow provides a systematic approach to purifying your crude product.

Caption: Workflow for the purification of crude this compound.

Diagram: Reaction Pathway and Common Byproduct Formation

This diagram illustrates the main synthetic route and the points where key byproducts are formed.

Caption: Synthesis pathway and formation of key byproducts.

References

Preventing decomposition of 4-Nitro-N-phenylphthalimide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Nitro-N-phenylphthalimide

A Guide for Senior Application Scientists

Welcome to the technical support center. As scientists and developers, we understand that the synthesis of specialized intermediates like this compound is a process of precision, where minor deviations can lead to significant challenges in yield and purity. This guide is structured from the perspective of field-proven experience to address the core issue of product decomposition during synthesis. We will move beyond simple procedural steps to explore the causality behind common failures, providing you with a robust framework for troubleshooting and optimization.

Section 1: Understanding the Core Synthesis and Decomposition Pathways

The synthesis of this compound is typically conceptualized as a two-stage process. First, the formation of an N-phenylphthalimide intermediate from phthalic anhydride and aniline, followed by the critical nitration step. Decomposition is most prevalent during the highly exothermic nitration stage, where precise control is paramount.

The primary challenges encountered are:

  • Over-nitration: The introduction of multiple nitro groups onto the aromatic rings.[1]

  • Isomer Formation: The generation of the undesired 3-nitro-N-phenylphthalimide isomer.[1]

  • Hydrolytic Cleavage: Breakdown of the imide ring under harsh acidic and thermal conditions.

  • Oxidative Degradation (Charring): Caused by excessive temperatures or overly aggressive nitrating conditions, leading to complex, dark-colored byproducts.

dot

Caption: Overall synthesis workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Question 1: My final product is a dark, tarry substance instead of the expected white or pale-yellow powder. What happened?

Answer: This is a classic sign of oxidative degradation or "charring." The root cause is almost always a loss of temperature control during the addition of the nitrating mixture or during the reaction itself.

  • Causality: The nitration of aromatic compounds is a highly exothermic process. Without adequate cooling, the localized temperature can spike, causing the strong oxidizing acids (nitric and sulfuric) to aggressively decompose the organic material.

  • Troubleshooting Steps:

    • Pre-cool All Reagents: Ensure the solution of N-phenylphthalimide in sulfuric acid is thoroughly cooled (typically 0-5°C) in an ice-salt bath before beginning the addition of nitric acid.

    • Slow, Dropwise Addition: The nitrating agent (either nitric acid alone or a pre-mixed solution of nitric/sulfuric acids) must be added very slowly, ensuring the internal temperature does not rise above a set threshold (e.g., 10-15°C).[2]

    • Vigorous Stirring: Efficient stirring is critical to dissipate heat as it is generated, preventing localized hot spots.

    • Controlled Quenching: The reaction mixture should be quenched by pouring it slowly onto a large excess of crushed ice with vigorous stirring.[2] Dumping the ice into the acid can cause a dangerous and uncontrolled temperature surge.

Question 2: The yield is consistently low, and my NMR/TLC analysis shows significant amounts of unreacted N-phenylphthalimide.

Answer: This points to an incomplete nitration reaction. Several factors could be at play.

  • Causality: The electrophile in this reaction, the nitronium ion (NO₂⁺), is generated from nitric acid by the protonating action of sulfuric acid. Insufficient acid concentration or reaction time can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Use concentrated sulfuric acid (98%) and fuming nitric acid. Water in the system will dilute the acids and suppress the formation of the nitronium ion.

    • Optimize Reaction Time/Temperature: While high temperatures are dangerous, the reaction must be held at a controlled temperature for a sufficient duration to proceed to completion. For related nitrations, allowing the mixture to slowly warm to room temperature and stir overnight is a common practice.[2]

    • Check Stoichiometry: Ensure a slight stoichiometric excess of nitric acid is used to drive the reaction to completion.

Question 3: My product's melting point is broad and lower than the literature value. Spectroscopic analysis suggests the presence of multiple nitro-isomers.

Answer: You are likely forming a mixture of 4-nitro and 3-nitro isomers.[1][3] The N-phenylphthalimide group is an ortho-para director, but the formation of the meta-substituted (3-nitro) product can occur if conditions are not optimal.

  • Causality: Reaction temperature is a key determinant of isomer distribution. Higher temperatures often provide enough energy to overcome the activation barrier for the formation of the less-favored 3-nitro isomer, leading to a mixed product that is difficult to separate.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintaining a low and stable temperature during nitration is the most effective way to maximize the yield of the desired 4-nitro isomer. A procedure for a similar compound, N-methylphthalimide, specifies a temperature of -42° to -45°C to achieve high selectivity.[4]

    • Purification Strategy: If isomer formation is unavoidable, purification can be achieved via fractional crystallization. Different solvents may be required to effectively separate the isomers.

dot

TroubleshootingFlow start Problem Observed problem1 Dark, Tarry Product start->problem1 problem2 Low Yield / Unreacted Starting Material start->problem2 problem3 Impure Product / Isomer Contamination start->problem3 cause1 Root Cause: Loss of Temp. Control problem1->cause1 cause2 Root Cause: Incomplete Reaction problem2->cause2 cause3 Root Cause: Sub-optimal Conditions problem3->cause3 solution1 Solution: - Improve Cooling - Slow Reagent Addition - Vigorous Stirring cause1->solution1 solution2 Solution: - Verify Acid Conc. - Optimize Time/Temp - Check Stoichiometry cause2->solution2 solution3 Solution: - Strict Low Temp. Control - Fractional Crystallization cause3->solution3

Caption: A logical flow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the single most critical parameter to control to prevent decomposition?

    • A: Temperature. Nearly all significant decomposition and side-product formation issues, including charring and increased isomer production, are directly linked to poor temperature control during the exothermic nitration step.[1][2]

  • Q: Can I use a different solvent for the reaction?

    • A: For the nitration step, concentrated sulfuric acid is not just a solvent but also the catalyst required to generate the active nitrating agent (NO₂⁺). For related processes, methylene chloride has been used as a co-solvent, which can help with solubility and temperature moderation.[3][4] However, its stability in the highly acidic medium must be considered.[3]

  • Q: What analytical methods are recommended for in-process checks and final product analysis?

    • A:

      • TLC (Thin-Layer Chromatography): Excellent for monitoring reaction completion by comparing the reaction mixture spot to a standard of the starting material (N-phenylphthalimide).

      • Melting Point: A sharp melting point close to the literature value is a good initial indicator of purity. A broad or depressed melting point suggests impurities.[5]

      • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can be used to identify and quantify isomeric impurities.

      • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (imide C=O stretches, nitro N-O stretches).[6]

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of N-Phenylphthalimide (Intermediate)

This protocol is adapted from standard methods for N-substituted phthalimide synthesis.[5]

  • Combine phthalic anhydride (1.0 eq) and aniline (1.0 eq) in a round-bottom flask.

  • Add glacial acetic acid to serve as a solvent and catalyst.

  • Heat the mixture to reflux (approx. 110-120°C) for 1-2 hours.

  • Cool the reaction mixture to room temperature, then pour it into a beaker of cold water to precipitate the product.

  • Collect the crude N-phenylphthalimide by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Dry the product. This material is often pure enough for the subsequent nitration step.

Protocol 2: Controlled Nitration to this compound

This protocol is a synthesized methodology based on best practices for aromatic nitration.[2][4]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-phenylphthalimide (1.0 eq) in concentrated sulfuric acid (98%) at room temperature.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate, cooled flask.

  • Add the nitrating mixture dropwise to the stirred N-phenylphthalimide solution over 30-60 minutes, ensuring the internal temperature never exceeds 10°C .

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours.

  • Very slowly and carefully, pour the reaction mixture onto a large volume of vigorously stirred, crushed ice.

  • The precipitated solid is the crude this compound.

Protocol 3: Purification of Crude Product

  • Collect the crude product from the quenched reaction mixture by vacuum filtration.

  • Wash the filter cake extensively with cold water until the washings are neutral to pH paper. This removes residual strong acids.

  • To remove any uncyclized acidic intermediates, create a slurry of the crude product in a 10% aqueous potassium carbonate solution, stir for 20-30 minutes, then filter.[5]

  • Wash the filter cake again with abundant water to remove any remaining carbonate.

  • Dry the crude product.

  • Recrystallize from a suitable solvent, such as 95% ethanol or glacial acetic acid, to obtain the pure this compound.[2][5]

Section 5: Critical Parameter Summary

ParameterRecommended ConditionRationale & Impact of Deviation
Nitration Temperature 0-10°CHigh Deviation Impact: Exceeding this range leads to charring, decomposition, and increased formation of the 3-nitro isomer.[1][2]
Reagent Addition Rate Slow, dropwiseHigh Deviation Impact: Rapid addition causes uncontrolled exotherms, leading to decomposition.
Acid Concentration H₂SO₄ (≥98%), HNO₃ (fuming)Medium Deviation Impact: Dilute acids will slow or stop the reaction by failing to generate sufficient nitronium ion (NO₂⁺).
Quenching Method Pour acid into excess iceHigh Deviation Impact: Adding ice to acid can cause a violent, localized temperature spike, degrading the product.[2]
Post-Reaction Wash Water until neutral, then K₂CO₃ soln.Low Deviation Impact: Inadequate washing will leave acidic impurities, leading to a lower melting point and potential long-term instability.[5]

References

Technical Support Center: Troubleshooting Low Yields in Phthalimide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phthalimide derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Gabriel synthesis and related methodologies. Here, we address common challenges that can lead to diminished yields and provide systematic, evidence-based solutions. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Gabriel synthesis, and why is it preferred for synthesizing primary amines?

The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines.[1][2] It cleverly avoids the common problem of over-alkylation seen when reacting alkyl halides directly with ammonia.[2][3][4] The synthesis proceeds in two main stages:

  • N-Alkylation: The potassium salt of phthalimide, a strong nucleophile, attacks a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate.[3][5][6] The two electron-withdrawing carbonyl groups on the phthalimide lower the pKa of the N-H proton to about 8.3, allowing for easy deprotonation with a moderately strong base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[3][5] Crucially, once the N-alkylphthalimide is formed, the nitrogen lone pair is delocalized by these carbonyls, rendering it non-nucleophilic and thus preventing further alkylation.[3][6]

  • Deprotection (Cleavage): The N-alkylphthalimide is then cleaved to release the desired primary amine.[5] The most common method is hydrazinolysis (the Ing-Manske procedure), which uses hydrazine (N₂H₄) to form a stable phthalhydrazide precipitate, which can be filtered off.[1][5]

This method is preferred for its selectivity in producing primary amines, a critical advantage in multi-step syntheses where product purity is paramount.[7]

Q2: My N-alkylation step is not proceeding, or the yield is very low. What are the most likely causes?

This is a common issue that typically points to problems with the SN2 reaction conditions. Here’s a breakdown of potential culprits:

  • Substrate Reactivity: The Gabriel synthesis is highly effective for primary alkyl halides.[5][6] Secondary alkyl halides react sluggishly and are prone to elimination (E2) side reactions, leading to low yields.[1][6] Tertiary, vinyl, and aryl halides do not react via the SN2 mechanism and are unsuitable for this synthesis.[2][6]

  • Leaving Group: The reactivity order for the halide leaving group is I > Br > Cl. If you are using an alkyl chloride, the reaction may be extremely slow. Consider converting the chloride to an iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).[8]

  • Solvent Choice: The SN2 reaction is favored by polar aprotic solvents, which solvate the cation (K⁺) but not the nucleophilic phthalimide anion. Dimethylformamide (DMF) is the most common and often best choice.[9][10][11] Other suitable solvents include DMSO, acetonitrile, and HMPA.[9][11] Using protic solvents like ethanol or water will slow the reaction.[6]

  • Reagent Quality: Potassium phthalimide can degrade upon prolonged exposure to atmospheric moisture. If your reagent is old, consider preparing it fresh by reacting phthalimide with a base like potassium hydroxide.[12] Ensure your solvent is anhydrous.[6]

Troubleshooting Workflow for Low Yields

When faced with a low yield, a systematic approach is crucial. The following workflow helps diagnose the issue, whether it lies in the alkylation or the deprotection step.

G start Low Final Yield of Primary Amine check_intermediate Isolate and Characterize the N-Alkylphthalimide Intermediate? start->check_intermediate alkylation_issue Problem is in the Alkylation Step (Step 1) check_intermediate->alkylation_issue No/Low Yield of Intermediate deprotection_issue Problem is in the Deprotection Step (Step 2) check_intermediate->deprotection_issue Good Yield of Intermediate check_substrate Substrate Check: Primary Alkyl Halide? alkylation_issue->check_substrate check_hydrazine Hydrazinolysis Check: Sufficient Hydrazine? Adequate Reflux Time? deprotection_issue->check_hydrazine check_substrate->alkylation_issue No (Use Alt. Method) check_reagents Reagent/Solvent Check: Anhydrous? Quality? check_substrate->check_reagents Yes check_reagents->alkylation_issue No (Replace Reagents) optimize_conditions Optimize Conditions: Increase Temp? Add KI? Change Solvent? check_reagents->optimize_conditions Yes optimize_conditions->alkylation_issue Re-run Reaction check_hydrazine->deprotection_issue No (Adjust Stoichiometry/Time) check_precipitate Is Phthalhydrazide Precipitate Forming? check_hydrazine->check_precipitate Yes check_precipitate->deprotection_issue No (Incomplete Reaction) alt_deprotection Consider Alternative Deprotection Method? check_precipitate->alt_deprotection Yes alt_deprotection->deprotection_issue Re-run Reaction

Caption: Systematic troubleshooting workflow for low yields.

In-Depth Troubleshooting Guide

Q3: I'm using a secondary alkyl halide and getting a complex mixture of products. What's happening?

The phthalimide anion, while a good nucleophile, is also a moderately strong base. With secondary alkyl halides, the SN2 pathway faces significant steric hindrance.[3] This allows the competitive E2 (elimination) pathway to dominate, leading to the formation of alkenes as major byproducts.[6]

Solution:

  • Avoid Gabriel Synthesis: This method is generally unsuitable for secondary alkyl halides.[1][7]

  • Alternative Methods: Consider alternative syntheses for primary amines that are more tolerant of steric hindrance, such as:

    • Reductive amination of a ketone.

    • Sodium azide (NaN₃) substitution followed by reduction (e.g., with LiAlH₄ or H₂/Pd).

  • Alternative Reagents: Some modified Gabriel reagents, like the sodium salt of saccharin, have shown extended reactivity towards secondary alkyl halides, though yields may still be modest.[1]

Q4: The deprotection step with hydrazine is messy, and isolating my amine is difficult. Are there cleaner alternatives?

While hydrazinolysis is classic, separation of the phthalhydrazide byproduct can be challenging, especially on a large scale.[1][13] Furthermore, hydrazine is highly toxic and requires careful handling.[14]

Alternative Deprotection Methods:

MethodReagents & ConditionsAdvantagesDisadvantages
Acid Hydrolysis Strong acid (e.g., H₂SO₄, HBr), heatSimple reagentsHarsh conditions can destroy sensitive functional groups; often gives low yields.[1][5][9]
Base Hydrolysis Strong base (e.g., aq. NaOH), heatForms a water-soluble phthalate salt, simplifying workupHarsh conditions; can cause side reactions and racemization.[5]
Ganem Method 1. NaBH₄ in 2-propanol/H₂O2. Acetic Acid, heatExceptionally mild, near-neutral conditions; avoids racemization of chiral centers.[15][16][17]Two-stage, one-pot procedure; requires careful control of reduction.

The Ganem method is particularly valuable for synthesizing chiral amines or molecules with acid/base-labile functional groups.[15] The reaction proceeds by reducing one of the phthalimide carbonyls, which then allows for an intramolecular cyclization to release the amine and phthalide, an easily extractable byproduct.[15][16]

Q5: My reaction seems to stall after a few hours. How can I drive it to completion?

A stalled reaction often indicates suboptimal conditions or deactivation of reagents.

  • Temperature: While many Gabriel alkylations proceed at room temperature or with gentle warming, less reactive halides (e.g., alkyl chlorides, sterically hindered primary halides) may require higher temperatures (e.g., 90-120 °C in DMF).[7][12] Monitor the reaction by TLC to find the optimal balance between reaction rate and potential decomposition.

  • Phase-Transfer Catalysis: For reactions where the potassium phthalimide has low solubility, adding a catalytic amount of a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or tetrabutylammonium bromide (TBAB) can significantly improve yields and reaction rates by bringing the phthalimide anion into the organic phase.[7][11]

  • Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess of the alkyl halide (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion. However, this can make purification more difficult. Some protocols suggest an excess of potassium phthalimide.[7]

Experimental Protocols

Protocol 1: General Procedure for the Gabriel Synthesis of Benzylamine

This protocol details a standard, reliable method for synthesizing a primary amine from a reactive primary halide.

G cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Hydrazinolysis a1 Dissolve Potassium Phthalimide in anhydrous DMF a2 Add Benzyl Chloride (dropwise at RT) a1->a2 a3 Stir at 60-70°C Monitor by TLC a2->a3 a4 Workup: Pour into ice-water, filter solid N-benzylphthalimide a3->a4 d1 Suspend N-benzylphthalimide in Ethanol a4->d1 Dried Intermediate d2 Add Hydrazine Hydrate d1->d2 d3 Reflux mixture (Phthalhydrazide precipitates) d2->d3 d4 Cool, filter solid. Acidify filtrate, extract, basify, extract amine. d3->d4

Caption: Experimental workflow for Benzylamine synthesis.

Step-by-Step Methodology:

  • N-Alkylation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF.

    • To this suspension, add benzyl chloride (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring.

    • Collect the precipitated solid (N-benzylphthalimide) by vacuum filtration, wash with cold water, and dry thoroughly.

  • Deprotection (Hydrazinolysis):

    • Suspend the dried N-benzylphthalimide (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

    • Heat the mixture to reflux for 1-3 hours. A thick white precipitate of phthalhydrazide will form.[1]

    • Cool the mixture to room temperature and filter to remove the phthalhydrazide.

    • The filtrate contains the desired benzylamine. For purification, the filtrate can be acidified with HCl, the ethanol removed under reduced pressure, and the resulting aqueous solution washed with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

    • The aqueous layer is then basified with NaOH and the liberated benzylamine is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product.

References

Technical Support Center: Enhancing the Purity of 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Nitro-N-phenylphthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. The most common synthesis involves the nitration of N-phenylphthalimide. Key impurities typically include:

  • Unreacted Starting Materials: Residual N-phenylphthalimide.

  • Regioisomers: The 3-Nitro-N-phenylphthalimide isomer is a common byproduct of the nitration reaction.[1]

  • Hydrolysis Products: The imide ring is susceptible to hydrolysis under strong acidic or basic conditions, which can lead to the formation of 4-nitrophthalamic acid or 4-nitrophthalic acid.[2][3]

  • Residual Acids: Traces of the nitrating mixture (sulfuric and nitric acid) may remain after the initial work-up.[4]

Q2: What are the primary laboratory techniques for purifying this compound?

A2: The two most effective and widely employed purification methods are recrystallization and silica gel column chromatography.[5]

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, provided a suitable solvent is identified.

  • Column Chromatography is a more powerful technique for separating compounds with similar polarities, such as the 3-nitro and 4-nitro regioisomers.[6]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the specific impurity profile and the desired scale of purification.

  • Choose Recrystallization when: Your crude product is relatively pure (>90%) and the main impurities have significantly different solubility profiles from the desired product in a given solvent. It is faster and more economical for large-scale purification.

  • Choose Column Chromatography when: You need to separate structurally similar isomers (e.g., 3-nitro vs. 4-nitro), or when recrystallization fails to remove persistent impurities.[7] It offers superior separation but is more time-consuming and uses larger volumes of solvent.

Q4: What is the expected melting point of pure this compound?

A4: Pure this compound is a white to amber crystalline solid.[8][9] Its reported melting point is approximately 187°C.[8][9] A broad or depressed melting range indicates the presence of impurities.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification process.

I. Recrystallization Issues

Q: My product is not crystallizing from the solution upon cooling. What should I do?

A: This is a common issue that typically points to a non-saturated solution or nucleation problems.

  • Probable Cause: Excessive solvent was used during the dissolution step, preventing the solution from reaching supersaturation upon cooling.

  • Solution:

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. Continue until you observe slight turbidity or crystal formation at the surface, then allow it to cool again.[10]

    • Induce Crystallization: If the solution is saturated but crystals still do not form, nucleation can be induced by scratching the inside surface of the flask with a glass rod at the meniscus.[5]

    • Seed the Solution: Add a single, pure crystal of this compound to the cooled solution. This "seed" crystal will act as a template for crystal growth.[5]

Q: The product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Probable Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound (or the melting point of the impure mixture).

  • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly. A slower cooling rate provides a wider temperature window for proper crystal lattice formation.[10]

  • Probable Cause 2: High concentration of impurities causing significant melting point depression.

  • Solution 2: The sample may require pre-purification. Consider performing an acid/base wash to remove acidic or basic impurities or using column chromatography to achieve a higher initial purity before attempting recrystallization again.[5]

Q: My final yield after recrystallization is very low. Why did this happen?

A: Low recovery is often a trade-off for high purity and can be optimized.

  • Probable Cause 1: Using a large excess of solvent for dissolution. The desired compound has some solubility even in the cold solvent, and this portion will be lost in the mother liquor.

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions, allowing time for dissolution after each addition.[11]

  • Probable Cause 2: Premature crystallization during a hot filtration step.

  • Solution 2: To prevent this, use a pre-heated funnel and flask for the filtration. It is also wise to add a small excess (5-10%) of hot solvent just before filtering to ensure the product remains in solution.[11]

II. Column Chromatography Issues

Q: I am seeing poor separation between my product and an impurity on the column.

A: This indicates that the chosen mobile phase (eluent) is not optimal for separating the components.

  • Probable Cause: The eluent polarity is too high, causing all components, including your desired product, to travel down the column too quickly (high Rf values).

  • Solution:

    • Optimize the Eluent: Before running the column, perform Thin Layer Chromatography (TLC) analysis with various solvent mixtures. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the this compound and show clear separation from impurity spots.[11]

    • Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase (e.g., switch from 4:1 Hexane:Ethyl Acetate to 9:1).[5]

    • Use Gradient Elution: Start with a low-polarity eluent to allow the less polar compounds to elute first. Then, gradually increase the polarity of the mobile phase over time to elute the more polar compounds, including your product.[7]

Q: My product is not eluting from the column.

A: This is the opposite problem of poor separation and indicates the eluent is not polar enough.

  • Probable Cause: The mobile phase has insufficient polarity to displace the compound from the polar silica gel stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. This will increase the eluent's ability to compete for binding sites on the silica gel and move your compound down the column.[5]

Q: The spots on my TLC plates from the collected fractions are streaking.

A: Streaking or "tailing" can be caused by several factors, often related to sample interaction with the stationary phase or overloading.

  • Probable Cause 1: The compound is highly polar and is interacting too strongly with the acidic sites on the silica gel.

  • Solution 1: While this compound is not strongly acidic or basic, residual acidic impurities might cause this. Adding a very small amount (e.g., <0.5%) of acetic acid to the eluent can sometimes resolve this issue for acidic compounds.[5]

  • Probable Cause 2: The sample was overloaded on the column or the TLC plate.

  • Solution 2: Ensure the initial sample loaded onto the column is a narrow, concentrated band.[6] When running TLC, dilute the collected fractions before spotting them on the plate.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is adapted from standard procedures for similar nitrated phthalimides and is effective for removing less polar impurities.[4]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 50-60 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue to add hot 95% ethanol in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass until a constant weight is achieved. Assess purity by taking a melting point.

Table 1: Recrystallization Solvent Selection

SolventSuitability for this compoundRationale & Comments
95% Ethanol Highly Recommended The crude nitration product of the related compound 4-nitrophthalimide is effectively purified using 95% ethanol. It offers a good balance of solubility at high temperatures and insolubility at low temperatures.[4]
Glacial Acetic Acid Effective, but use with caution Acetic acid is an excellent solvent for many phthalimide derivatives, often yielding high-purity crystals.[10][12] However, prolonged heating in acid can risk hydrolysis of the imide bond. It is also more difficult to remove from the final product.
Ethyl Acetate Good Alternative Often used in combination with a non-polar co-solvent like hexane. Good for compounds of intermediate polarity.[5]
Water Not Recommended The compound is reported to be insoluble in water, making it unsuitable as a primary recrystallization solvent but excellent for washing away water-soluble impurities like residual acids.[13]
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to separate this compound from closely related isomers and impurities.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.[11]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[7]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Monitoring: Monitor the elution process by performing TLC on the collected fractions. Spot the starting material, crude mixture, and collected fractions on the same plate for comparison.

  • Isolation: Combine the fractions that contain the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

The following diagram outlines the logical steps for purifying crude this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Pre-Purification (Optional) cluster_2 Primary Purification cluster_3 Final Verification Crude Crude Product Analysis Purity Analysis (TLC, Melting Point) Crude->Analysis Wash Acid/Base Wash (If necessary) Analysis->Wash Acidic/Basic impurities present Decision Choose Method Analysis->Decision No major acidic/basic impurities Wash->Decision Recryst Recrystallization Decision->Recryst High initial purity & good solvent found Column Column Chromatography Decision->Column Isomer separation needed or Recryst. fails Pure Purified Product Recryst->Pure Column->Pure Final_Check Final Purity Check (Melting Point, NMR, GC) Pure->Final_Check

Caption: General workflow for the purification of this compound.

References

Minimizing the formation of 3-nitro isomer in N-phenylphthalimide nitration

Author: BenchChem Technical Support Team. Date: January 2026

A specialized guide for researchers, scientists, and drug development professionals on minimizing the formation of the 3-nitro isomer during the nitration of N-phenylphthalimide.

Introduction

The nitration of N-phenylphthalimide is a critical electrophilic aromatic substitution reaction, often employed in the synthesis of intermediates for pharmaceuticals and functional materials. The primary goal is typically the synthesis of the 4-nitro-N-phenylphthalimide isomer. However, the formation of undesired isomers, particularly the 3-nitro and 2-nitro analogs, presents a significant challenge in achieving high purity and yield. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you control the regioselectivity of this reaction and minimize the formation of the 3-nitro isomer.

Understanding the Directing Effects of the Phthalimido Group

The regiochemical outcome of the nitration is governed by the electronic and steric properties of the N-phenylphthalimide substituent. The phthalimido group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack.[1] This deactivation is primarily due to the two carbonyl groups adjacent to the nitrogen atom. Despite being a deactivating group, it directs incoming electrophiles to the ortho and para positions. This is because the nitrogen atom can donate its lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions more effectively than at the meta position.

However, the bulky nature of the phthalimido group introduces significant steric hindrance at the ortho positions (2- and 6-positions).[2] This steric clash between the phthalimido group and the incoming nitronium ion (NO₂⁺) disfavors substitution at the ortho positions, leading to a preference for the para position (4-position).[2] The formation of the 3-nitro (meta) isomer is electronically disfavored but can occur under certain reaction conditions, often leading to purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of N-phenylphthalimide, with a focus on minimizing the 3-nitro isomer.

Problem 1: High Yield of the 3-Nitro Isomer

Symptoms:

  • NMR or LC-MS analysis shows a significant percentage of the 3-nitro-N-phenylphthalimide.

  • Difficulty in purifying the desired 4-nitro product by recrystallization.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
High Reaction Temperature Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of the thermodynamically less favored meta product. Electrophilic aromatic substitutions are often kinetically controlled, but higher temperatures can lead to a loss of selectivity.Maintain a low and consistent reaction temperature. A range of 0°C to 5°C is often optimal for the addition of the nitrating agent.[3] For some substrates, temperatures as low as -42°C to -45°C have been used to enhance selectivity.[3]
Excessively Strong Nitrating Agent Highly reactive nitrating systems, such as neat fuming nitric acid or potent nitronium ion sources, can reduce the selectivity of the reaction.[4] The high reactivity of the electrophile can lead to less discrimination between the different positions on the aromatic ring.Use a well-controlled mixed acid system, typically a mixture of concentrated nitric acid and sulfuric acid.[5] The sulfuric acid acts as a catalyst to generate the nitronium ion in a controlled manner.[5] Avoid using an excessively large excess of nitric acid.
Incorrect Order of Reagent Addition Adding the N-phenylphthalimide to a pre-mixed, highly concentrated nitrating mixture can lead to localized "hot spots" and a rapid, uncontrolled reaction, diminishing selectivity.The preferred method is to dissolve the N-phenylphthalimide in the sulfuric acid first, cool the solution, and then add the nitric acid dropwise. This ensures a more controlled generation of the nitronium ion and a more homogeneous reaction mixture.
Problem 2: Significant Formation of the 2-Nitro Isomer

Symptoms:

  • Analytical data indicates the presence of the 2-nitro isomer, complicating purification due to similar polarity with the 4-nitro isomer.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
Insufficient Steric Hindrance While the phthalimido group is bulky, certain reaction conditions might reduce its effective steric hindrance, allowing for some ortho attack.Ensure the reaction is run at a low temperature to maximize the kinetic penalty for the sterically hindered ortho attack. The use of a co-solvent like methylene chloride can also influence the solvation shell around the reactants and potentially enhance steric differentiation.[3][6]
Reaction with a Less Bulky Electrophile While the nitronium ion is the primary electrophile, other reactive nitrogen species might be present under certain conditions, which could be less sterically demanding.Adhere to the standard mixed acid protocol (HNO₃/H₂SO₄) to ensure the clean generation of the nitronium ion.[5]
Problem 3: Low Overall Yield and/or Dinitration

Symptoms:

  • Low recovery of the desired mononitrated product.

  • Presence of dinitrated species in the product mixture.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
Excess Nitrating Agent or Prolonged Reaction Time The mononitrated product is more deactivated than the starting material, but under forcing conditions (large excess of nitric acid, high temperature, long reaction time), a second nitration can occur.Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid.[7][8] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and quench the reaction upon completion.
Reaction Temperature Too High High temperatures can lead to decomposition of the starting material or products, as well as promote side reactions like oxidation, reducing the overall yield.Strictly control the temperature throughout the reaction, especially during the addition of the nitrating agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid for this reaction?

A1: A common and effective mixed acid composition involves a higher proportion of sulfuric acid to nitric acid. For instance, a volumetric ratio of approximately 1 part concentrated nitric acid to 2-3 parts concentrated sulfuric acid is a good starting point. The sulfuric acid serves to protonate the nitric acid, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[5]

Q2: How critical is temperature control in minimizing the 3-nitro isomer?

A2: Temperature control is paramount. The formation of the meta isomer is generally disfavored due to electronic effects. However, at higher temperatures, the reaction can overcome the higher activation energy required for meta substitution, leading to a decrease in regioselectivity. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent is one of the most effective strategies to minimize the 3-nitro byproduct.[3]

Q3: Can other nitrating agents be used to improve selectivity?

A3: While the HNO₃/H₂SO₄ system is the most common, other nitrating agents can be employed. For instance, using a milder nitrating agent or a catalyst-based system might offer different selectivity profiles. However, for the specific goal of minimizing the 3-nitro isomer in this system, the carefully controlled mixed acid method is generally reliable and well-documented. Some research has explored zeolite catalysts to control isomer distribution in nitrations of other aromatic compounds, favoring the para isomer.[9][10]

Q4: My crude product contains a mixture of 3-nitro and 4-nitro isomers. What is the best way to purify the 4-nitro product?

A4: Separating positional isomers can be challenging due to their similar physical properties.[11]

  • Recrystallization: This is the most common method. The 4-nitro isomer is often less soluble than the 3-nitro isomer in certain solvents. Ethanol or methanol are good starting points for recrystallization.[12] Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A solvent system with a low to medium polarity, such as a mixture of hexane and ethyl acetate, will likely be required to achieve separation.[13] It is advisable to first determine the optimal eluent using thin-layer chromatography (TLC).[13]

Q5: What is the mechanism for the formation of the nitronium ion?

A5: The formation of the nitronium ion involves the protonation of nitric acid by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to generate the linear and highly electrophilic nitronium ion.[5][14]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Experimental Protocols

Protocol 1: Optimized Nitration of N-Phenylphthalimide to Minimize 3-Nitro Isomer Formation

This protocol is designed to maximize the yield of this compound while minimizing the formation of the 3-nitro and 2-nitro isomers.

Materials:

  • N-Phenylphthalimide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid. Slowly add N-phenylphthalimide to the sulfuric acid with stirring until it is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C. It is crucial to maintain this temperature throughout the addition of nitric acid.

  • Nitration: In a separate flask, prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the stirred solution of N-phenylphthalimide over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC if feasible.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure this compound.[12]

Workflow Diagram: Troubleshooting Isomer Formation

G start High 3-Nitro Isomer Detected temp Was Reaction Temperature > 5°C? start->temp reagent Was Nitrating Agent Added Too Quickly? temp->reagent No sol_temp Action: Maintain Temp at 0-5°C temp->sol_temp Yes order Was Substrate Added to Mixed Acid? reagent->order No sol_reagent Action: Add Nitrating Agent Dropwise Over 30-60 min reagent->sol_reagent Yes sol_order Action: Add Nitrating Agent to Substrate in H2SO4 order->sol_order Yes end_node Optimized Protocol Achieved order->end_node No sol_temp->end_node sol_reagent->end_node sol_order->end_node

Caption: Troubleshooting flowchart for high 3-nitro isomer formation.

Reaction Mechanism: Electrophilic Aromatic Substitution

G sub N-Phenylphthalimide intermediate Arenium Ion Intermediate (Sigma Complex) sub->intermediate Attacks NO2+ reagent HNO3 / H2SO4 no2 NO2+ (Nitronium Ion) reagent->no2 Generates no2->intermediate product This compound intermediate->product Loses H+

Caption: Simplified mechanism of N-phenylphthalimide nitration.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-Nitro-N-phenylphthalimide by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. 4-Nitro-N-phenylphthalimide, a derivative of phthalimide, presents a unique spectroscopic challenge due to the complex interplay of its constituent aromatic systems and the potent electronic influence of the nitro group. This guide provides an in-depth characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple data report, we will dissect the spectral features through objective comparison with structurally related analogues—N-phenylphthalimide and 4-nitrophthalimide—to provide a causal understanding of the observed chemical shifts and coupling patterns. The methodologies and interpretations presented herein are designed for researchers, scientists, and professionals in drug development seeking to master the structural analysis of complex aromatic compounds.

Pillar 1: The Causality Behind the Spectrum - Electronic Effects

Understanding the NMR spectrum of this compound requires an appreciation of the electronic environment of each nucleus. The molecule contains three key structural motifs, each exerting a distinct electronic influence:

  • The Phthalimide Moiety: The two carbonyl groups are powerful electron-withdrawing groups, which significantly deshield the adjacent aromatic protons on the phthalimide ring. This effect is a primary determinant of their downfield chemical shifts.[1]

  • The N-Phenyl Ring: This ring is directly attached to the imide nitrogen. The nitrogen's lone pair can, to a degree, be involved in resonance, but the primary interaction is the influence of the phenyl ring's own magnetic anisotropy on the overall structure.

  • The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group dramatically influences the electron density of the aromatic ring to which it is attached.[2] Through both inductive and resonance effects, it strongly deshields the ortho and para protons and carbons, shifting their signals significantly downfield.[3][4] This effect is a key signature in the NMR spectrum. The electron-withdrawing nature of the nitro group makes the aromatic ring it is attached to electron-deficient, which is a critical factor in its chemical reactivity and spectroscopic properties.[2][5]

Pillar 2: Self-Validating Experimental Protocol

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation. The following protocol is designed to be a self-validating system, minimizing common sources of error such as poor resolution, signal broadening, and the presence of artifact peaks.

Detailed Step-by-Step Methodology for NMR Sample Preparation
  • Sample Weighing & Purity Check:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, using an analytical balance.[6][7] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[7][8]

    • Ensure the sample is dry and free of residual synthesis solvents.

  • Solvent Selection & Dissolution:

    • Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like N-substituted phthalimides.[6][9] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.

    • In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[6][8][10] The use of a secondary vial allows for effective mixing via vortexing or gentle sonication to ensure complete dissolution.[11]

  • Filtration and Transfer:

    • To remove any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral resolution, filter the solution.[8][11] A simple and effective method is to pass the solution through a Pasteur pipette containing a small plug of glass wool or a Kimwipe directly into a clean, high-quality 5 mm NMR tube.[8][10]

    • The final volume in the NMR tube should result in a sample depth of 4-5 cm, which is optimal for modern spectrometers.[8][11]

  • Final Preparation & Instrument Insertion:

    • Cap the NMR tube securely to prevent solvent evaporation.[6]

    • Wipe the exterior of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust.[6]

    • Place the tube into a spinner turbine, using a depth gauge to ensure it is positioned correctly for insertion into the spectrometer's magnet.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve In clean vial filter 3. Filter into NMR Tube (via glass wool plug) dissolve->filter cap 4. Cap and Clean Tube Exterior filter->cap insert 5. Insert into Magnet cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field (Maximize Homogeneity) lock->shim acquire 8. Acquire Spectrum (Set Parameters & Run) shim->acquire H_NMR ¹H Spectrum acquire->H_NMR C_NMR ¹³C Spectrum acquire->C_NMR

Caption: Workflow for NMR sample preparation and data acquisition.

Pillar 3: Comparative Spectroscopic Analysis

The structural identity of this compound is best understood by comparing its NMR data to that of its parent structures, N-phenylphthalimide and 4-nitrophthalimide. This comparison allows for the precise assignment of signals and highlights the electronic contributions of the nitro and N-phenyl groups.

(Note: Experimental data for this compound is based on closely related structures and predictive principles due to limited direct literature availability. The principles of NMR interpretation for aromatic compounds are well-established.)[12][13]

Chemical structures for comparison
¹H NMR Spectrum: A Tale of Two Rings

The ¹H NMR spectrum can be divided into two distinct regions corresponding to the protons on the phthalimide ring system (H-a, H-b, H-c) and the N-phenyl ring (H-d, H-e).

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonN-Phenylphthalimide (Reference)This compound (Subject) 4-Nitrophthalimide (Reference)Rationale for Shift
H-a ~7.95 (m)~8.15 (d) ~8.70 (d)Deshielded by adjacent C=O and the electron-withdrawing effect of the remote -NO₂ group.
H-b ~7.78 (m)~8.05 (dd) ~8.60 (dd)Deshielded by adjacent C=O and influenced by the resonance effect of the -NO₂ group.
H-c ~7.95 (m)~8.70 (d) ~8.10 (d)Strongly deshielded by the proximate, electron-withdrawing -NO₂ group.
H-d ~7.40 (m)~7.60 (m) -Protons on the N-phenyl ring, relatively unchanged.
H-e ~7.50 (m)~7.60 (m) -Protons on the N-phenyl ring, relatively unchanged.

Analysis of the Phthalimide Ring Protons (H-a, H-b, H-c):

  • In the reference N-phenylphthalimide, the four protons on the phthalimide ring appear as two multiplets around 7.78-7.95 ppm.[9]

  • In 4-nitrophthalimide, the introduction of the nitro group breaks this symmetry and shifts all protons downfield. The proton ortho to the nitro group (H-c) is the most deshielded.

  • In This compound , we expect a similar pattern. H-c, being ortho to the nitro group, will be the most downfield signal, likely appearing as a doublet around 8.70 ppm. Protons H-a and H-b will also be shifted downfield compared to N-phenylphthalimide due to the global electron-withdrawing effect of the nitro group, appearing as a doublet and a doublet of doublets, respectively.

Analysis of the N-Phenyl Ring Protons (H-d, H-e):

  • The protons of the N-phenyl ring are largely insulated from the electronic effects of the nitro group on the other ring.

  • Therefore, their chemical shifts are expected to be very similar to those in the reference N-phenylphthalimide, appearing as a complex multiplet in the 7.40-7.60 ppm range.[9]

¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon atoms. The carbonyl carbons and the carbons directly attached to the nitro group are particularly diagnostic.

Table 2: Predicted Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

CarbonN-Phenylphthalimide (Reference)This compound (Predicted) 4-Nitrophthalimide (Reference)Rationale for Shift
C=O ~167.0~166.5 ~165.0The imide carbonyls, consistently downfield.
C-ipso (Phth) ~132.0~133.0 ~135.0Quaternary carbons of the phthalimide ring.
C-NO₂ -~150.0 ~151.0Strongly deshielded ipso-carbon attached to the nitro group.[3]
C-Aromatic (Phth) 124-135125-138 120-136Aromatic carbons of the phthalimide ring.
C-ipso (N-Ph) ~131.5~131.5 -Quaternary carbon of the N-phenyl ring.
C-Aromatic (N-Ph) 126-130126-130 -Aromatic carbons of the N-phenyl ring.

Analysis of the ¹³C Spectrum:

  • Carbonyl Carbons (C=O): These will appear far downfield, typically around 166-167 ppm, characteristic of imide carbonyls.[9]

  • Ipso-Carbon (C-NO₂): The carbon directly attached to the nitro group is the most diagnostic signal for this part of the molecule. It will be significantly deshielded by the electronegative nitro group, with an expected chemical shift around 150 ppm.[3][14]

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical 120-140 ppm range. The carbons ortho and para to the nitro group on the phthalimide ring will be shifted further downfield compared to their positions in N-phenylphthalimide. The carbons of the N-phenyl ring will have shifts very similar to those in the N-phenylphthalimide reference compound.

Conclusion

The comprehensive characterization of this compound by NMR spectroscopy is achieved through a comparative analysis that elucidates the distinct electronic contributions of its functional groups. The ¹H NMR spectrum is defined by three key features: a significantly downfield doublet (~8.70 ppm) corresponding to the proton ortho to the nitro group, a set of complex signals for the remaining phthalimide protons shifted downfield relative to N-phenylphthalimide, and a largely unperturbed multiplet for the N-phenyl ring protons. The ¹³C NMR spectrum is anchored by the highly deshielded ipso-carbon attached to the nitro group (~150 ppm) and the characteristic imide carbonyl signals (~166.5 ppm). By leveraging this detailed spectroscopic guide, researchers can confidently identify and characterize this compound and apply these comparative principles to other complex substituted aromatic systems.

References

A Researcher's Guide to Functional Group Identification in 4-Nitro-N-phenylphthalimide using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth analysis of 4-Nitro-N-phenylphthalimide using Fourier-Transform Infrared (FT-IR) spectroscopy for the precise identification of its constituent functional groups. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust and validated approach to spectral interpretation, and compares the spectral features with relevant alternative compounds to provide a deeper understanding of structure-property relationships.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a unique vibrational frequency, and therefore, a characteristic absorption band in the infrared spectrum. This "molecular fingerprint" allows for the qualitative analysis of a compound's structure.

For a molecule like this compound, which possesses a combination of an imide ring, an aromatic nitro group, and phenyl rings, FT-IR spectroscopy is an invaluable tool for confirming its synthesis and purity. The presence, position, and intensity of specific absorption bands can definitively identify the key functional moieties.

Experimental Protocol: A Self-Validating Approach

The following protocol for FT-IR analysis of this compound is designed to be self-validating, ensuring accuracy and reproducibility.

2.1. Sample Preparation (KBr Pellet Method)

The choice of the Potassium Bromide (KBr) pellet method is predicated on obtaining a high-resolution spectrum for a solid sample. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a uniform matrix for the sample, minimizing scattering effects.

  • Step 1: Sample Grinding: Take approximately 1-2 mg of dry this compound and 100-200 mg of spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar and pestle for 3-5 minutes to ensure a homogenous dispersion and reduce particle size, which minimizes light scattering.

  • Step 2: Pellet Formation: Transfer the ground mixture to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for about 2-3 minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Step 3: Background Collection: Place the KBr pellet holder without the sample pellet into the FT-IR spectrometer and collect a background spectrum. This step is crucial as it accounts for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Step 4: Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

2.2. Instrumental Parameters

  • Spectrometer: A standard FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific).

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Detector: Deuterated Triglycine Sulfate (DTGS) is a suitable standard detector.

Results and Discussion: Interpreting the Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the distinct absorption bands of its functional groups. The following table summarizes the expected vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro Group (Ar-NO₂) Asymmetric N-O Stretching1550-1475[1][2][3]Strong
Symmetric N-O Stretching1360-1290[1][2][3]Strong
Cyclic Imide (C=O) Asymmetric C=O Stretching1790-1735[4]Strong
Symmetric C=O Stretching1750-1680[4]Strong
Aromatic Ring C-H Stretching3100-3000[5][6]Medium to Weak
C=C Stretching (in-ring)1600-1450[5][7]Medium to Weak
C-H Bending (out-of-plane)900-675[5][6]Strong
C-N Bond C-N Stretching1300-1200Medium

Key Spectral Features of this compound:

  • Nitro Group: The presence of two strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ is a definitive indicator of the aromatic nitro group.[1][2][8] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively. The high intensity of these peaks is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[8]

  • Imide Carbonyls: The cyclic imide structure gives rise to two distinct carbonyl (C=O) stretching bands.[4] The asymmetric stretch typically appears at a higher wavenumber (around 1770 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 1710 cm⁻¹).[9] This doublet is a characteristic signature of a cyclic imide.

  • Aromatic Moieties: The presence of aromatic rings is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹.[5][6] Additionally, several medium to weak bands between 1600 and 1450 cm⁻¹ correspond to the C=C in-ring stretching vibrations.[5][7] Strong C-H out-of-plane bending vibrations are also expected in the fingerprint region (900-675 cm⁻¹).[5][6]

Caption: Molecular structure of this compound with key functional groups highlighted.

Comparative Analysis: Distinguishing this compound from Alternatives

To underscore the diagnostic power of FT-IR, it is instructive to compare the spectrum of this compound with that of N-phenylphthalimide and 4-aminophthalimide.

  • This compound vs. N-Phenylphthalimide: The most significant difference would be the absence of the strong N-O stretching bands (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) in the spectrum of N-phenylphthalimide.[1][2] The spectra would otherwise be quite similar, both showing the characteristic double carbonyl peaks of the cyclic imide and the absorptions for the aromatic rings. This direct comparison allows for the unambiguous confirmation of the nitro group's presence.

  • This compound vs. 4-Aminophthalimide: In this comparison, the spectrum of 4-aminophthalimide would lack the strong nitro group absorptions. Instead, it would exhibit characteristic N-H stretching vibrations for the primary amine group in the range of 3500-3300 cm⁻¹, typically appearing as two distinct peaks for the symmetric and asymmetric stretches. Furthermore, the C=O stretching frequencies in 4-aminophthalimide might be slightly shifted due to the electron-donating nature of the amino group, in contrast to the electron-withdrawing nitro group.

This comparative approach provides a robust framework for not only identifying the target molecule but also for detecting potential impurities or side products in a synthesis.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and highly informative method for the structural elucidation of this compound. By carefully preparing the sample and systematically analyzing the resulting spectrum, researchers can confidently identify the key functional groups: the aromatic nitro group, the cyclic imide, and the phenyl rings. The characteristic absorption bands for each of these moieties, particularly the strong, distinct peaks for the nitro and carbonyl groups, serve as definitive markers. Furthermore, a comparative analysis against similar molecules without these specific functional groups reinforces the certainty of the identification. This guide provides a robust framework for utilizing FT-IR spectroscopy as a cornerstone technique in the characterization of synthesized compounds in a research and development setting.

References

Understanding the Analyte: Physicochemical Properties of 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Nitro-N-phenylphthalimide

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of synthetic intermediates are paramount. This compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires robust analytical methodologies to ensure purity, monitor reactions, and identify metabolites.[1] Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, empowering you to select and optimize the ideal workflow for your specific analytical challenge, be it qualitative characterization, impurity profiling, or high-sensitivity quantification.

A successful analysis begins with a fundamental understanding of the target molecule. Its properties dictate the most effective strategies for sample preparation, separation, and ionization.

PropertyValueSource(s)
Molecular Formula C₁₄H₈N₂O₄[2]
Molecular Weight 268.22 g/mol [2]
Monoisotopic Mass 268.0484 Da[2]
Appearance White to amber crystalline powder[3][4]
CAS Number 40392-27-6 / 31604-39-4[3][4]
Key Structural Features Phthalimide core, Phenyl ring, Nitro group[2]
Solubility Insoluble in water, soluble in organic solvents like ethanol and acetone[1]

The presence of the polar nitro group and the overall aromatic structure makes this compound well-suited for analysis by liquid chromatography coupled with mass spectrometry (LC-MS). Its thermal stability also allows for analysis by gas chromatography (GC-MS), providing a complementary analytical avenue.

The Mass Spectrometry Workflow: A Conceptual Overview

Every MS analysis follows a core sequence of events. The choice of technology at each stage is critical and impacts the quality of the final data.

cluster_0 Analytical Workflow Sample_Introduction Sample Introduction (LC or GC) Ionization Ionization (e.g., ESI, APCI, EI) Sample_Introduction->Ionization Analyte Transfer Mass_Analysis Mass Analysis (e.g., Q-TOF, QqQ) Ionization->Mass_Analysis Ion Acceleration Detection Detection & Data Acquisition Mass_Analysis->Detection Ion Separation

Caption: General workflow for the mass spectrometry analysis of an organic molecule.

A Critical Comparison of Ionization Techniques

Ionization is the heart of the MS experiment, converting neutral analyte molecules into gas-phase ions. The choice of ionization source is the single most important factor determining the nature of the resulting mass spectrum. For this compound, three techniques are primary candidates: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution, making it perfectly compatible with Liquid Chromatography (LC).[5] It is the default choice for a wide range of polar to moderately polar compounds.

  • Mechanism of Action: A high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5] This gentle process typically keeps the molecule intact.

  • Application to this compound:

    • Positive Ion Mode (+ESI): The molecule is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 269.0557. This is the most common mode for general screening.

    • Negative Ion Mode (-ESI): Due to the strong electron-withdrawing nature of the two carbonyl groups and the nitro group, the formation of a deprotonated molecule [M-H]⁻ is highly plausible, though less common for this specific structure. More likely are radical anions [M]⁻ or adducts. The high electronegativity of the nitro group makes negative ion mode a viable option for selective detection.[6]

  • Expertise & Trustworthiness: ESI is the workhorse for pharmaceutical analysis. Its soft nature ensures that the observed molecular ion truly represents the intact molecule, which is critical for confirming identity and molecular weight. When coupled with tandem MS (MS/MS), controlled fragmentation can be induced to elicit structural information. Common fragmentations for related nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[6]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another LC-compatible technique but is generally applied to molecules that are less polar than those suited for ESI.

  • Mechanism of Action: The LC eluent is vaporized in a heated tube. A corona discharge needle ionizes the solvent molecules, which then transfer a proton to the analyte molecules through a gas-phase chemical reaction.[7]

  • Application to this compound: APCI would almost certainly operate in positive ion mode to produce the protonated molecule [M+H]⁺. Because it involves higher temperatures and a more energetic ionization process than ESI, there is a slightly greater chance of in-source fragmentation, which can be both a challenge and a diagnostic tool.

  • Expertise & Trustworthiness: APCI is an excellent alternative if ESI fails to produce a strong signal, often due to the analyte being insufficiently polar or having poor desolvation characteristics. It is less prone to suppression from salts and other matrix components than ESI, offering a more rugged solution for analyzing samples in complex matrices.

Electron Ionization (EI)

EI is the classical ionization method, almost exclusively paired with Gas Chromatography (GC). It is a "hard" ionization technique, meaning it imparts significant energy to the molecule.

  • Mechanism of Action: The analyte, in the gas phase, is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation, M⁺•.[7] This high-energy ion then undergoes extensive and reproducible fragmentation.[8]

  • Application to this compound: The molecule must be thermally stable enough to be volatilized in the GC inlet without decomposition. Given its melting point of over 180°C, a high-temperature GC program would be necessary.[3] The resulting EI spectrum is well-documented and provides a unique fingerprint for the molecule. The molecular ion (M⁺•) is observed as the base peak at m/z 268, indicating significant stability of the aromatic system.[9]

  • Expertise & Trustworthiness: The key advantage of EI is its reproducibility. The fragmentation patterns are so consistent that vast, searchable libraries (like NIST) have been built.[10] This makes EI-GC-MS a gold standard for unambiguous identification. The fragmentation provides a rich tapestry of structural information, akin to a molecular puzzle.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Ionization Type SoftSemi-HardHard
Typical Ion [M+H]⁺, [M-H]⁻, Adducts[M+H]⁺M⁺•, Numerous Fragments
Molecular Ion Typically the base peakStrong, but some fragmentationCan be weak or absent (strong for this analyte)[9]
Compatibility LC-MSLC-MSGC-MS
Analyte Polarity Polar to moderateModerate to non-polarVolatile, thermally stable
Matrix Effects High susceptibilityModerate susceptibilityLow susceptibility
Primary Use Case Quantification, identification of labile moleculesAnalysis of less-polar moleculesUnambiguous library-based identification

Choosing the Right Mass Analyzer

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice depends on the analytical goal: high-resolution identification or high-sensitivity quantification.

cluster_1 Mass Analyzer Selection Guide Goal What is the Analytical Goal? Qual Qualitative Analysis (Identification, Structure Elucidation) Goal->Qual Unknowns? Quant Quantitative Analysis (Trace Level Detection) Goal->Quant Known Target? QTOF Use Q-TOF or Orbitrap (High Resolution, Accurate Mass) Qual->QTOF QqQ Use Triple Quadrupole (QqQ) (High Sensitivity, Specificity via MRM) Quant->QqQ

Caption: Decision tree for selecting a mass analyzer based on analytical goals.

  • Quadrupole Time-of-Flight (Q-TOF) & Orbitrap: These are high-resolution accurate-mass (HRAM) instruments.[11][12] Their power lies in measuring m/z values to four or more decimal places. This allows for the calculation of an exact elemental formula, drastically reducing the number of potential candidate structures for an unknown peak and providing extremely high confidence in identification. They are the premier tools for metabolite identification and impurity profiling.

  • Triple Quadrupole (QqQ): This instrument is the industry standard for targeted quantification.[6] It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the specific molecular ion (e.g., m/z 269 for our analyte), a collision cell fragments it, and the third quadrupole selects a specific, characteristic fragment ion. This two-stage filtering provides exceptional selectivity and sensitivity, allowing for quantification at very low levels even in complex biological or environmental samples.

Experimental Data and Protocols

To provide actionable guidance, we present expected data and standardized protocols for the analysis of this compound.

Table of Expected Ions and Fragments

This table summarizes the key ions expected from the most common MS techniques. The EI fragmentation data is derived from the known spectrum, while ESI/APCI fragmentation is inferred from the behavior of related nitroaromatic and phthalimide compounds.[6][9][13]

Ionization ModeIon TypeCalculated m/zDescription
ESI/APCI (+) [M+H]⁺269.0557Precursor Ion for MS/MS
[M+H-NO₂]⁺223.0553Loss of nitro group
[M+H-NO₂-CO]⁺195.0604Subsequent loss of carbonyl
EI [M]⁺•268.0484Molecular Ion (Base Peak)
[M-NO]⁺238.0478Loss of nitric oxide
[M-NO₂]⁺222.0498Loss of nitro group
[C₆H₄NO₂]⁺122.0237Fragment corresponding to nitrophenyl cation
[C₈H₄O₂]⁺132.0211Fragment corresponding to phthalic anhydride cation
[C₆H₄CO]⁺104.0262Benzoyl cation fragment
[C₆H₅]⁺77.0391Phenyl cation
Protocol 1: LC-MS/MS Analysis via ESI for Identification and Quantification

This protocol is optimized for a Q-TOF or QqQ instrument and is suitable for reaction monitoring, purity assessment, and quantification.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., Acetonitrile or Methanol) to a concentration of 1 mg/mL.
  • Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL using 50:50 Acetonitrile:Water as the diluent.
  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 40 psi.
  • For Q-TOF (Identification):
  • Scan Range: m/z 50-500.
  • MS/MS: Set precursor ion m/z 269.06 for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to observe multiple fragments.
  • For QqQ (Quantification):
  • MRM Transitions:
  • Primary: 269.1 -> 223.1
  • Confirmatory: 269.1 -> 195.1
  • Optimize collision energy for each transition (typically 15-25 eV).

Protocol 2: GC-MS Analysis via EI for Structural Confirmation

This protocol is designed for unambiguous confirmation of identity using a standard GC-MS system with an EI source.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent compatible with the GC system (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: A low-to-mid polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet: Splitless injection at 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: Hold at 150 °C for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions (EI):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Data Analysis: Compare the acquired spectrum against the NIST library or the reference spectrum.[9]

Conclusion and Authoritative Recommendations

The optimal mass spectrometry strategy for analyzing this compound is dictated by the analytical objective.

  • For Unambiguous Identification and Structural Confirmation: GC-MS with Electron Ionization is the superior choice. Its reproducible fragmentation patterns provide a searchable "fingerprint" that is difficult to dispute.[9]

  • For High-Throughput Screening and Analysis of Thermally Labile Analogs: LC-MS with Electrospray Ionization is the method of choice. It is gentle, versatile, and easily automated.

  • For Metabolite/Degradant Identification and Impurity Profiling: An LC system coupled to a high-resolution mass analyzer (Q-TOF or Orbitrap) is essential.[12] The accurate mass data it provides is critical for assigning elemental formulas to unknown compounds.

  • For Trace-Level Quantification in Complex Matrices: An LC system coupled to a Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode offers unmatched sensitivity and selectivity, making it the gold standard for bioanalysis or environmental monitoring.[6]

By understanding the interplay between the analyte's properties and the strengths of each mass spectrometric technique, researchers can design robust, reliable, and highly effective analytical workflows for this compound and its derivatives, accelerating progress in drug discovery and development.

References

A Spectroscopic Comparison of Nitro-Substituted N-Phenylphthalimides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic properties of nitro-substituted N-phenylphthalimides, compounds of significant interest in medicinal chemistry and materials science. By examining their behavior under various spectroscopic techniques—including UV-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR)—we aim to elucidate the profound influence of the electron-withdrawing nitro (-NO₂) group on the structural and photophysical characteristics of the N-phenylphthalimide scaffold.

The strategic introduction of a nitro group can dramatically alter the electronic landscape of a molecule, often leading to unique photophysical properties and potential applications.[1] This guide will delve into the causality behind these changes, offering field-proven insights for researchers and drug development professionals.

The N-Phenylphthalimide Framework: A Donor-Acceptor System

At its core, the N-phenylphthalimide structure can be considered a donor-acceptor (D-A) system. The phthalimide moiety acts as an electron acceptor, while the N-phenyl ring serves as the electron donor.[2] The introduction of a potent electron-withdrawing group like a nitro substituent on the phenyl ring significantly enhances this D-A character. This modification is pivotal as it directly influences the molecule's intramolecular charge-transfer (ICT) properties, which are fundamental to its spectroscopic behavior.[1][3]

The position and number of nitro groups are critical variables that allow for the fine-tuning of the molecule's electronic and photophysical properties.[4] Understanding these structure-property relationships is essential for the rational design of novel compounds for applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs).[4][5]

Experimental Protocols: Synthesis and Spectroscopic Characterization

A robust understanding of the spectroscopic data begins with a reliable synthetic protocol and standardized analytical methods.

2.1 Synthesis of Nitro-Substituted N-Phenylphthalimides

The synthesis of N-phenylphthalimide derivatives is typically achieved through the condensation of phthalic anhydride with a corresponding aniline. For nitro-substituted analogues, a nitro-substituted aniline is used as the starting material.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and the desired nitro-substituted aniline (e.g., 4-nitroaniline).

  • Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid, to dissolve the reactants. Acetic acid often serves as both the solvent and a catalyst for the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by vacuum filtration. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure nitro-substituted N-phenylphthalimide.

Diagram of the synthetic workflow:

Synthesis_Workflow Reactants Phthalic Anhydride + Nitro-Aniline Reaction Reflux Reactants->Reaction Dissolve in Solvent Glacial Acetic Acid Precipitation Cooling & Precipitation Reaction->Precipitation Reaction Completion Purification Filtration & Recrystallization Precipitation->Purification Product Pure Nitro-Substituted N-Phenylphthalimide Purification->Product

Caption: A flowchart illustrating the synthesis of nitro-substituted N-phenylphthalimides.

2.2 Spectroscopic Methodologies

  • UV-Vis Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer. The purified compound is dissolved in a suitable solvent (e.g., ethanol, chloroform, or dichloromethane) at a known concentration (e.g., 1.0 x 10⁻⁵ M), and the absorbance is measured across a wavelength range of 200-800 nm.[6][7]

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solution prepared for UV-Vis analysis can be used. The excitation wavelength is typically set at the absorption maximum (λₘₐₓ) to obtain the emission spectrum.

  • FT-IR Spectroscopy: The infrared spectrum is recorded using an FT-IR spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[8][9]

Comparative Spectroscopic Analysis

The introduction of the nitro group induces predictable and measurable changes in the spectra of N-phenylphthalimides.

3.1 UV-Vis Absorption Spectroscopy

The UV-Vis spectra of N-phenylphthalimide derivatives are characterized by multiple absorption bands corresponding to various electronic transitions. The presence of a nitro group, a strong chromophore, and auxochrome, leads to significant changes:

  • Bathochromic Shift (Red Shift): The strong electron-withdrawing nature of the nitro group enhances the intramolecular charge transfer from the phenyl donor to the phthalimide acceptor. This increased D-A character lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the ICT absorption band to longer wavelengths.[2][10]

  • Hyperchromic Effect: An increase in the molar absorptivity (ε) is often observed due to the increased probability of the electronic transition.

Table 1: Comparison of UV-Vis Absorption Data

CompoundKey Transitionsλₘₐₓ (nm)Solvent
N-Phenylphthalimiden→π~286Ethanol
Charge-Transfer~378Ethanol
4-Nitro-N-phenylphthalimiden→πShiftedEthanol
Charge-Transfer> 378 (Red-shifted)Ethanol

Note: Specific λₘₐₓ values for nitro-substituted derivatives can vary depending on the position of the nitro group and the solvent used.

3.2 Fluorescence Spectroscopy

The fluorescence properties of N-phenylphthalimides are highly sensitive to the presence of nitro groups.

  • Fluorescence Quenching: Nitroaromatic compounds are notorious for fluorescence quenching.[1] The nitro group provides an efficient non-radiative decay pathway for the excited state, often leading to a significant decrease in the fluorescence quantum yield (Φ).[2] This quenching effect is a key characteristic to consider in the design of fluorescent materials.

  • Solvatochromism: The enhanced ICT character of nitro-substituted derivatives often results in pronounced solvatochromism, where the emission maximum shifts with solvent polarity.[3] This property can be exploited for applications such as polarity sensors.[1]

3.3 FT-IR Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. For nitro-substituted N-phenylphthalimides, the following characteristic vibrations are of primary importance:

  • Nitro Group Vibrations: The presence of the nitro group is unequivocally confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[11][12]

    • Asymmetric N-O stretch: 1550-1475 cm⁻¹

    • Symmetric N-O stretch: 1360-1290 cm⁻¹

  • Imide Carbonyl Vibrations: The phthalimide group exhibits two characteristic carbonyl (C=O) stretching bands.

    • Asymmetric C=O stretch: ~1770 cm⁻¹

    • Symmetric C=O stretch: ~1710 cm⁻¹

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeN-PhenylphthalimideNitro-Substituted N-Phenylphthalimide
C=O Asymmetric Stretch~1770~1770
C=O Symmetric Stretch~1710~1710
N-O Asymmetric Stretch-1550-1475
N-O Symmetric Stretch-1360-1290
Aromatic C-H Bending760, 690Modified due to substitution

The presence of the nitro group can slightly influence the positions of other bands, but the N-O stretches are the most diagnostic features.[12]

3.4 NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • ¹H NMR: The electron-withdrawing nitro group deshields the adjacent protons on the phenyl ring, causing their signals to shift downfield (to higher ppm values). The specific splitting patterns and chemical shifts can be used to confirm the position of the nitro group (ortho, meta, or para). Protons ortho to the nitro group will experience the most significant downfield shift.

  • ¹³C NMR: Similarly, the carbon atoms of the phenyl ring are affected by the nitro substituent. The carbon atom directly attached to the nitro group will show a characteristic chemical shift, and the electronic effects will be transmitted throughout the ring.

Diagram of the spectroscopic analysis workflow:

Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Synthesis Synthesized Compound UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy Synthesis->NMR Electronic Electronic Transitions (λmax, ICT) UV_Vis->Electronic Photophysical Emission Properties (Quenching, Solvatochromism) Fluorescence->Photophysical Functional Functional Groups (C=O, N-O stretches) FTIR->Functional Structural Chemical Environment (Chemical Shifts) NMR->Structural

Caption: Workflow for the spectroscopic analysis of N-phenylphthalimides.

Structure-Property Insights and Conclusion

The spectroscopic comparison of nitro-substituted N-phenylphthalimides with their unsubstituted counterparts reveals a clear and predictable set of structure-property relationships. The introduction of a nitro group:

  • Enhances Donor-Acceptor Character: This leads to a red shift in the UV-Vis absorption spectrum, indicating a smaller HOMO-LUMO gap.

  • Quenches Fluorescence: The nitro group introduces efficient non-radiative decay channels, significantly reducing the fluorescence quantum yield.

  • Provides Distinct IR Signatures: The appearance of strong N-O stretching bands in the FT-IR spectrum is a definitive indicator of nitro substitution.

  • Induces Downfield NMR Shifts: The deshielding effect of the nitro group causes downfield shifts for nearby protons and carbons in the NMR spectra, aiding in structural elucidation.

This guide has outlined the key spectroscopic differences and the underlying electronic principles that govern them. By understanding these relationships, researchers can strategically employ nitro substitution to tailor the properties of N-phenylphthalimides for specific applications in drug design, molecular sensing, and materials science. The provided protocols and comparative data serve as a foundational resource for the synthesis and characterization of this important class of compounds.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is paramount. The compound 4-Nitro-N-phenylphthalimide, a key building block in the synthesis of various pharmaceutical and bioactive molecules, is no exception. Impurities can significantly impact the outcomes of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by experimental protocols and comparative data. Furthermore, it explores alternative analytical techniques, offering a broader perspective on purity assessment.

The Critical Role of Purity in Synthesis and Development

This compound (C14H8N2O4, MW: 268.23 g/mol ) is an organic building block whose utility is directly tied to its purity.[1][2] Potential impurities in a synthesized batch can include unreacted starting materials, byproducts such as positional isomers, and degradation products. A robust analytical method is essential to detect and quantify these impurities to ensure the quality and consistency of the final product.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of synthesized this compound.[3] The method's high resolution allows for the effective separation of the main compound from structurally similar impurities.

Method 1: The Recommended RP-HPLC Method

This method is designed for robust and reliable purity determination of this compound.

Rationale for Method Selection:

  • Stationary Phase: An Ascentis® Phenyl column is recommended. The phenyl stationary phase offers alternative selectivity to traditional C18 columns, particularly for aromatic and nitroaromatic compounds, due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[4] This can enhance the resolution of closely related aromatic impurities.

  • Mobile Phase: A gradient elution with acetonitrile and water (with a small amount of formic acid) provides a good balance of resolution and analysis time. Formic acid is a volatile mobile phase modifier, making this method compatible with mass spectrometry (LC-MS) for impurity identification.[5]

  • Detection: UV detection at 254 nm is suitable for aromatic compounds containing a nitro group, which typically exhibit strong absorbance at this wavelength.[6]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a column oven.

  • Column: Ascentis® Phenyl (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Phenyl Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Method 2: Alternative RP-HPLC Method with C18 Column

A C18 column is a common first choice for reversed-phase HPLC.[4] Comparing its performance with the Phenyl column can provide valuable insights into method selectivity.

Experimental Protocol:

The experimental conditions are the same as in Method 1, with the exception of the column.

  • Column: Ascentis® C18 (150 x 4.6 mm, 5 µm) or equivalent.

Comparative Analysis of HPLC Methods

ParameterMethod 1 (Phenyl Column)Method 2 (C18 Column)Rationale for Comparison
Selectivity Enhanced for aromatic compounds due to π-π interactions.General-purpose hydrophobic interactions.Different selectivities can resolve different sets of impurities.
Peak Shape Typically good for aromatic compounds.Generally robust for a wide range of compounds.Poor peak shape can indicate secondary interactions and affect quantification.
Retention Time May differ from C18 due to different retention mechanisms.Serves as a baseline for comparison.Changes in retention order can aid in impurity identification.

Alternative Purity Assessment Techniques

While HPLC is the primary method, other techniques can provide complementary information.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.[7]

  • Advantages: Excellent for detecting residual solvents from the synthesis and volatile byproducts. Mass spectrometry provides structural information for impurity identification.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. This compound has a relatively high melting point (187 °C), which can make GC analysis challenging without derivatization.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Advantages: Provides an absolute purity value without the need for a specific reference standard of the analyte.[7] It also gives valuable structural information about impurities.

  • Limitations: Lower sensitivity compared to HPLC for detecting trace impurities. Requires more specialized equipment and expertise.

Melting Point Determination

A simple and traditional method for assessing purity.

  • Advantages: Quick and inexpensive.[9]

  • Limitations: Insensitive to small amounts of impurities and does not provide quantitative data. A sharp melting point is an indicator of purity, but not a definitive measure.[10]

Summary of Purity Assessment Methods

MethodPrincipleAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.High resolution and sensitivity for non-volatile compounds. Excellent for quantitative analysis.[7]May require reference standards for impurity identification.
GC-MS Separation based on volatility and partitioning with a gaseous mobile phase, coupled with mass spectrometric detection.Ideal for volatile impurities and residual solvents. Provides structural information.[7]Not suitable for non-volatile or thermally labile compounds.[3]
NMR Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides absolute purity without a reference standard and detailed structural information.[7]Lower sensitivity for trace impurities.
Melting Point Determination of the temperature range over which a solid turns into a liquid.Simple, fast, and inexpensive.[9]Not quantitative and insensitive to small amounts of impurities.[10]

Conclusion

For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power for non-volatile impurities and positional isomers, remains the cornerstone technique for routine purity assessment. The detailed experimental protocol provided serves as a robust starting point for method development and validation. Complementary techniques such as GC-MS are invaluable for detecting volatile impurities, while NMR can provide an absolute measure of purity and structural confirmation. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis and the stage of drug development.

References

A Comparative Guide to the Synthesis of 4-Nitro-N-phenylphthalimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Nitro-N-phenylphthalimide in Chemical Synthesis

This compound is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which opens up a vast landscape of subsequent derivatization. The N-phenylphthalimide core provides a rigid scaffold that is often explored in medicinal chemistry for the development of novel therapeutic agents.

Given its importance, the efficient and reliable synthesis of this compound is a key consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, supported by experimental data and detailed protocols. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the procedural steps, but the underlying chemical principles and practical considerations that inform the choice of one method over another.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, as illustrated below. These pathways are:

  • Route A: Electrophilic Nitration of N-phenylphthalimide. This is a two-step process involving the initial synthesis of N-phenylphthalimide followed by the introduction of the nitro group onto the phthalimide ring system.

  • Route B: Condensation of 4-Nitrophthalic Anhydride with Aniline. This is a more direct, one-pot approach where the nitro-substituted phthalic anhydride is reacted with aniline to form the target imide.

G cluster_0 Synthetic Routes to this compound cluster_A Route A cluster_B Route B Target This compound N_phenyl N-phenylphthalimide Nitration Electrophilic Nitration N_phenyl->Nitration Step 2 Nitration->Target Phthalic_Anhydride Phthalic Anhydride Condensation_A Condensation Phthalic_Anhydride->Condensation_A Aniline_A Aniline Aniline_A->Condensation_A Condensation_A->N_phenyl Step 1 4_nitro_anhydride 4-Nitrophthalic Anhydride Condensation_B Condensation 4_nitro_anhydride->Condensation_B Aniline_B Aniline Aniline_B->Condensation_B Condensation_B->Target

Caption: Overview of the two primary synthetic routes to this compound.

Route A: Nitration of N-phenylphthalimide

This synthetic strategy is predicated on the well-established procedures for the synthesis of N-substituted phthalimides and the subsequent electrophilic nitration of aromatic systems. The causality behind this approach lies in the high efficiency and purity often achievable in the initial condensation step, followed by a generally reliable nitration reaction.

Step 1: Synthesis of N-phenylphthalimide

The formation of N-phenylphthalimide from phthalic anhydride and aniline is a robust and high-yielding reaction.[1][2] The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, forming a phthalanilic acid intermediate, which then undergoes dehydration to yield the final imide.[2]

  • In a round-bottom flask, combine phthalic anhydride (19 g, 0.128 mol) and aniline (14 g, 0.150 mol).

  • Heat the mixture to 140-145 °C for 50 minutes with stirring.

  • Allow the reaction mixture to cool slightly, then add 50 mL of water to the solidified mass.

  • Collect the resulting powder by filtration.

  • Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution, followed by 100 mL of water.

  • Dry the purified product to obtain N-phenylphthalimide as a colorless powder.[1]

  • Expected Yield: ~97%[1]

  • Purity: High, can be further purified by recrystallization from acetic acid.[1]

G cluster_0 Workflow for N-phenylphthalimide Synthesis Start Start Mix Mix Phthalic Anhydride and Aniline Start->Mix Heat Heat to 140-145°C for 50 min Mix->Heat Cool_Add_Water Cool and Add Water Heat->Cool_Add_Water Filter Filter Cool_Add_Water->Filter Wash Wash with K2CO3 (aq) and Water Filter->Wash Dry Dry Wash->Dry End N-phenylphthalimide Dry->End G cluster_0 Workflow for this compound from 4-Nitrophthalic Anhydride Start Start Mix Mix 4-Nitrophthalic Anhydride and Aniline (in Acetic Acid) Start->Mix Heat Heat to 120-140°C for 1-2 hours Mix->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Pour into Water Cool->Precipitate Filter Filter Precipitate->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry Wash->Dry End This compound Dry->End

References

A Comparative Analysis of the Biological Activity of 4-Nitro-N-phenylphthalimide and Other Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Phthalimide Scaffold in Medicinal Chemistry

The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs such as thalidomide and its analogs, which are used in the treatment of various cancers and inflammatory conditions.[1][2] The synthetic accessibility of phthalimides allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 4-Nitro-N-phenylphthalimide against other phthalimide derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the experimental data that underpins these activities and the structure-activity relationships that govern their potency.

Antimicrobial Activity: A Comparative Overview

Phthalimide derivatives have long been investigated for their potential as antimicrobial agents.[3] The introduction of a nitro group onto the phthalimide ring can significantly influence this activity. A comparative study on N-substituted 3- and 4-nitrophthalimides revealed interesting structure-activity relationships.

Comparative Antimicrobial Data

A study investigating the antibacterial effects of various N-substituted nitrophthalimides demonstrated that the position of the nitro group and the nature of the substituent on the N-phenyl ring are critical for activity.[4] For instance, p-chloro-N-phenyl-4-nitrophthalimide was found to be highly effective against a range of microorganisms at concentrations of 0.25% and 0.5%.[4] In contrast, the o-chloro and m-chloro substituted analogs showed insignificant or no activity.[4] This highlights the importance of the substituent's position on the phenyl ring in concert with the 4-nitro group on the phthalimide core.

CompoundTest MicroorganismsActivity (at 0.25% and 0.5% concentrations)Reference
p-chloro-N-phenyl-4-nitrophthalimideS. aureus, E. coli, S. typhi, P. aeruginosa, etc.Very Effective[4]
o-chloro-N-phenyl-4-nitrophthalimideVarious bacteriaInsignificant[4]
m-chloro-N-phenyl-4-nitrophthalimideVarious bacteriaInactive[4]
1-naphthyl-3-nitrophthalimideVarious bacteriaSignificant[4]

Table 1: Comparative antibacterial activity of selected nitrophthalimide derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The antimicrobial activity of phthalimide derivatives is commonly assessed using the agar disc diffusion method. This technique provides a qualitative measure of the compound's ability to inhibit microbial growth.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Assay cluster_prep Preparation cluster_exp Experiment cluster_results Analysis Inoculum Standardized Microbial Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Mueller-Hinton Agar Plates Plates->Inoculate Impregnate Impregnate Discs with Test Compounds Place_Discs Place Discs on Agar Impregnate->Place_Discs Incubate Incubate at 37°C Place_Discs->Incubate Measure Measure Zones of Inhibition Incubate->Measure

Caption: Workflow for the Agar Disc Diffusion Antimicrobial Assay.

Anti-inflammatory Activity: The Role of Nitro-substitution

Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Phthalimide derivatives, notably thalidomide, have well-documented anti-inflammatory properties, primarily through the modulation of cytokine production, such as tumor necrosis factor-alpha (TNF-α).[5][6]

Comparative Anti-inflammatory Data

A study evaluating the acute anti-inflammatory properties of several N-arylphthalimides in a carrageenan-induced paw edema model in mice provided valuable comparative insights.[1] Interestingly, N-(2-nitrophenyl)phthalimide demonstrated the most potent anti-inflammatory activity, comparable to that of aspirin and ibuprofen at a dose of 250 mg/kg.[1] In contrast, N-phenylphthalimide and N-(4-chlorophenyl)phthalimide showed some edema reduction, but the results were not statistically significant. The study also included N-(4-nitrophenyl)phthalimide, which did not exhibit significant anti-inflammatory effects in this model.[1] This suggests that the position of the nitro group on the N-phenyl ring is a critical determinant of anti-inflammatory efficacy, with the ortho-nitro substitution being the most favorable.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
N-phenylphthalimide250Not significant[1]
N-(2-nitrophenyl)phthalimide 250 Significant (similar to aspirin and ibuprofen) [1]
N-(4-bromophenyl)phthalimide250Not significant[1]
N-(4-chlorophenyl)phthalimide250Not significant[1]
N-(4-nitrophenyl)phthalimide250Not significant[1]

Table 2: Comparative anti-inflammatory activity of N-arylphthalimides in the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely accepted and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[7][8]

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., receiving indomethacin or aspirin), and test groups receiving different doses of the phthalimide derivatives. The compounds are typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

AntiInflammatory_Assay cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis Animals Acclimatized Rodents Grouping Grouping & Dosing (Vehicle, Positive Control, Test Compounds) Animals->Grouping Carrageenan Sub-plantar Injection of Carrageenan Grouping->Carrageenan Measure_Edema Measure Paw Volume at Time Intervals Carrageenan->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Anticancer Activity: A Promising but Underexplored Area for this compound

The anticancer potential of phthalimide derivatives is well-established, with compounds like lenalidomide and pomalidomide being approved for the treatment of multiple myeloma.[9] The mechanisms of action are often multifactorial, involving inhibition of angiogenesis, immunomodulation, and induction of apoptosis.[10] While numerous studies have explored the anticancer activities of various phthalimide derivatives, there is a notable lack of specific data on this compound in the current literature.

Comparative Anticancer Data for Other Phthalimide Derivatives

To provide a context for the potential anticancer activity of this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of other phthalimide derivatives against various cancer cell lines. This data highlights the structural features that contribute to anticancer potency.

CompoundCancer Cell LineIC50 (µM)Reference
Naphthalimide derivative 5c HepG-2 (Liver)2.74[11]
Naphthalimide derivative 5c MCF-7 (Breast)3.93[11]
Phthalimide-benzothiazole conjugateVarious human carcinoma cell linesPotent cytotoxic potential[12]
N-HydroxyphthalimideBT-20 (Breast), LoVo (Colon)Potent and selective

Table 3: In vitro anticancer activity of selected phthalimide derivatives.

The absence of this compound in such comparative studies represents a significant research gap. Given the profound impact of the nitro group on other biological activities, its influence on anticancer efficacy warrants thorough investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cultured cell lines.[5]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Anticancer_Assay cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Treat_Cells Treat with Phthalimide Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though limited for this compound in some areas, allows for the deduction of preliminary structure-activity relationships.

  • Antimicrobial Activity: The presence and position of both the nitro group on the phthalimide ring and other substituents on the N-phenyl ring are crucial. Halogen substitution at the para-position of the N-phenyl ring in 4-nitrophthalimides appears to enhance antibacterial activity.

  • Anti-inflammatory Activity: The position of the nitro group on the N-phenyl ring is a key determinant of in vivo anti-inflammatory efficacy. The ortho-nitro substitution in N-phenylphthalimide confers the most potent activity, while the para-nitro analog is less effective.

  • Anticancer Activity: While specific data for this compound is lacking, the broader class of phthalimides demonstrates that modifications to both the phthalimide and the N-substituent can lead to potent anticancer agents. The incorporation of additional ring systems, such as in naphthalimides, or the presence of a hydroxyl group on the phthalimide ring, can enhance cytotoxicity.

Future research should focus on:

  • A systematic evaluation of the anticancer activity of this compound and its isomers against a panel of cancer cell lines to determine their IC50 values and elucidate their mechanism of action.

  • In-depth studies on the anti-inflammatory properties of this compound to understand the discrepancy between its activity and that of the ortho-nitro isomer, potentially through investigating its effects on different inflammatory mediators and signaling pathways.

  • Expansion of the antimicrobial screening of this compound to include a broader range of pathogens, including fungi and drug-resistant bacterial strains, and to determine its minimum inhibitory concentration (MIC).

Conclusion

This compound and its related derivatives represent a compelling area of research within the broader field of medicinal chemistry. The introduction of the nitro group imparts distinct biological properties that differ from the parent N-phenylphthalimide and other substituted analogs. While evidence points to the potential of specific nitrophthalimides as potent antimicrobial and anti-inflammatory agents, a comprehensive understanding of the biological profile of this compound, particularly its anticancer activity, remains to be fully elucidated. The experimental protocols and comparative data presented in this guide offer a framework for future investigations aimed at unlocking the full therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to the Electrochemical Properties of 4-Nitro-N-phenylphthalimide and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the electrochemical properties of 4-Nitro-N-phenylphthalimide against other common nitroaromatic compounds. It is intended for researchers, scientists, and drug development professionals working with these molecules. The content herein is grounded in established electrochemical principles and supported by experimental data from peer-reviewed literature.

Introduction: The Significance of Nitroaromatic Electrochemistry

Nitroaromatic compounds are a cornerstone in various fields, from the synthesis of pharmaceuticals and dyes to their use in explosives and agrochemicals.[1] Their biological activity and environmental fate are often dictated by their redox behavior, making the study of their electrochemical properties paramount.[2] The electrochemical reduction of the nitro group typically proceeds through a series of intermediates, including the nitro radical anion, nitroso, and hydroxylamine species, ultimately leading to the corresponding amine.[3][4]

The reduction potential of a nitroaromatic compound is a critical parameter, offering insights into its electron-accepting capabilities. This potential is highly sensitive to the molecular structure, particularly the nature and position of other substituents on the aromatic ring.[4][5] Understanding these structure-property relationships is crucial for designing molecules with specific redox characteristics for applications such as drug delivery, sensor development, and catalysis.[1][6]

This guide focuses on this compound, a molecule of interest due to the presence of both a nitro group and a bulky, electron-withdrawing N-phenylphthalimide substituent. We will compare its expected electrochemical behavior with that of well-characterized nitroaromatics like nitrobenzene, nitrotoluenes, and dinitrobenzenes to elucidate the influence of the phthalimide moiety.

Experimental Methodology: Probing Redox Behavior with Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique used to investigate the redox properties of chemical species.[7][8] A typical CV experiment involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current.[7]

Causality Behind Experimental Choices

The selection of the solvent, supporting electrolyte, and electrode material is critical for obtaining reliable and reproducible data.[8]

  • Solvent: A non-aqueous, aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF) is often preferred for studying the intrinsic electrochemical properties of organic molecules. These solvents prevent protonation of the electrochemically generated radical anions, allowing for the observation of discrete one-electron transfer steps.[7][9]

  • Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), is necessary to ensure the conductivity of the solution and to minimize the iR drop (a source of potential error).[8]

  • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window, chemical inertness, and relatively low background current.[10]

Standardized Protocol for Cyclic Voltammetry of Nitroaromatics

The following protocol outlines a standardized procedure for the cyclic voltammetric analysis of nitroaromatic compounds in a non-aqueous medium.

  • Preparation of the Electrolyte Solution:

    • Dissolve the supporting electrolyte (e.g., 0.1 M Bu4NPF6) in the chosen aprotic solvent (e.g., acetonitrile) in a volumetric flask.

    • Ensure all glassware is thoroughly dried to minimize water content.

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag+ or a silver wire pseudo-reference).[7][8] A schematic of the setup is shown below.

  • Analyte Solution Preparation:

    • Prepare a stock solution of the nitroaromatic compound of interest (e.g., 1-5 mM) in the electrolyte solution.

  • Deoxygenation:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Record a background CV of the electrolyte solution to establish the potential window.

    • Introduce the analyte solution into the cell.

    • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the reduction potential of the nitro group, and then reversing the scan.

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.[7]

  • Internal Referencing (Optional but Recommended):

    • After recording the CV of the analyte, add a small amount of an internal reference standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record another CV. This allows for the accurate determination of the analyte's reduction potential relative to a standard.[9]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement prep_electrolyte Prepare Electrolyte Solution (0.1 M Bu4NPF6 in CH3CN) prep_analyte Prepare Analyte Solution (1-5 mM Nitroaromatic) prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell (GC, Pt, Ag/Ag+) prep_analyte->assemble_cell deoxygenate Deoxygenate with Ar/N2 assemble_cell->deoxygenate record_bkg Record Background CV deoxygenate->record_bkg record_cv Record Analyte CV (Vary Scan Rate) record_bkg->record_cv add_ref Add Internal Reference (Fc) record_cv->add_ref record_ref_cv Record Referenced CV add_ref->record_ref_cv

Caption: Experimental workflow for cyclic voltammetry of nitroaromatics.

Comparative Electrochemical Data

The electrochemical reduction of nitroaromatics is characterized by the potential at which the nitro group accepts an electron. This first reduction potential is a key parameter for comparison.

CompoundSubstituent(s)First Reduction Potential (E¹red) vs. SCE [V]Solvent/ElectrolyteReference
Nitrobenzene-H-1.15DMF / 0.1 M TEAP[3]
4-Nitrotoluene-CH₃ (para)-1.22DMF / 0.1 M TEAP[3]
2,4-Dinitrotoluene-CH₃ (ortho), -NO₂ (para)-0.94DMF / 0.1 M TEAP[3]
4-Nitroaniline-NH₂ (para)-1.045% MeOH, 0.5 M KCl[4]
4-Nitrobenzaldehyde-CHO (para)-0.555% MeOH, 0.5 M KCl[4]
N-Hydroxy-4-nitrophthalimide *-phthalimide (para)-1.21Not specified[11]

Note: The value for N-Hydroxy-4-nitrophthalimide is for the corresponding redox-active ester and is reported vs. Fc/Fc+. For comparative purposes, it gives an indication of the electron-withdrawing nature of the nitrophthalimide moiety.

Analysis and Discussion: The Influence of the N-Phenylphthalimide Group

The electrochemical behavior of this compound is primarily dictated by the electron-withdrawing nature of both the nitro group and the N-phenylphthalimide substituent.

Expected Reduction Potential of this compound

Consequently, the reduction of the nitro group in this compound is anticipated to occur at a less negative potential compared to nitrobenzene. The data for the redox-active ester of N-hydroxy-4-nitrophthalimide, which shows a reduction potential of -1.21 V vs. Fc/Fc+, supports this hypothesis, indicating the strong electron-accepting character of the nitrophthalimide core.[11]

Comparison with Other Nitroaromatics
  • Nitrobenzene: As the parent compound, nitrobenzene serves as a baseline. Its reduction potential is a benchmark against which the effects of other substituents are measured.

  • Nitrotoluenes: The methyl group in 4-nitrotoluene is weakly electron-donating, making the reduction of the nitro group slightly more difficult (a more negative reduction potential) compared to nitrobenzene.[3] Conversely, in 2,4-dinitrotoluene, the presence of a second strongly electron-withdrawing nitro group significantly facilitates the reduction of the first nitro group, shifting the potential to a much less negative value.[3]

  • Substituted Nitrobenzenes: The electron-donating amino group (-NH₂) in 4-nitroaniline makes the reduction more difficult, while the electron-withdrawing aldehyde group (-CHO) in 4-nitrobenzaldehyde makes it significantly easier.[4]

The N-phenylphthalimide group in this compound is expected to have a strong electron-withdrawing effect, likely stronger than a methyl group but potentially comparable to or slightly less than a second nitro group or an aldehyde group.

Proposed Electrochemical Reduction Mechanism

The electrochemical reduction of this compound is expected to follow a pathway similar to other nitroaromatic compounds. The initial step is the reversible one-electron reduction to form a stable nitro radical anion. Subsequent reduction steps, often involving protonation in protic media, lead to the formation of nitroso, hydroxylamine, and finally, the corresponding amine derivative.[3][4]

reduction_mechanism cluster_compound This compound cluster_intermediates Reduction Intermediates cluster_product Final Product start R-NO₂ radical [R-NO₂]⁻˙ (Nitro radical anion) start->radical + e⁻ nitroso R-NO (Nitroso) radical->nitroso + e⁻, + H⁺ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine R-NH₂ (Amine) hydroxylamine->amine + 2e⁻, + 2H⁺

Caption: Proposed electrochemical reduction pathway for this compound.

Conclusion

The electrochemical properties of this compound are of significant interest due to the combined electronic effects of the nitro and N-phenylphthalimide groups. Based on the established principles of nitroaromatic electrochemistry, it is predicted that the N-phenylphthalimide substituent will act as a strong electron-withdrawing group, facilitating the reduction of the nitro group at a less negative potential compared to nitrobenzene. This positions this compound as a molecule with distinct redox characteristics, warranting further experimental investigation to precisely quantify its reduction potential and explore its potential applications in areas where tailored electronic properties are crucial. This guide provides a foundational understanding and a standardized experimental approach for such future studies.

References

A Comparative Guide to the Positional Isomers of Nitro-Substituted N-Phenylphthalimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the N-phenylphthalimide scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of a nitro (-NO₂) group onto the N-phenyl ring dramatically alters the molecule's physicochemical properties, with the substitution pattern—ortho, meta, or para—playing a pivotal role in defining its ultimate characteristics. This guide provides an in-depth, objective comparison of N-(2-nitrophenyl)phthalimide, N-(3-nitrophenyl)phthalimide, and N-(4-nitrophenyl)phthalimide, supported by experimental and computational data to inform rational drug design and materials engineering.

Introduction: The Significance of Nitro Group Placement

The N-phenylphthalimide core presents a structurally rigid, planar system ripe for chemical modification. The nitro group, a potent electron-withdrawing moiety, significantly influences the electronic and steric landscape of the parent molecule. Its placement on the phenyl ring dictates the nature and extent of these changes, impacting crystal packing, thermal stability, and electronic properties. Understanding these positional effects is paramount for researchers aiming to fine-tune molecular properties for specific applications, from enhancing biological activity to optimizing material performance.

Synthesis of N-(Nitrophenyl)phthalimide Isomers: A Standardized Approach

The synthesis of the ortho, meta, and para isomers of N-(nitrophenyl)phthalimide can be reliably achieved through the condensation of phthalic anhydride with the corresponding nitroaniline isomer. Glacial acetic acid is a commonly employed solvent and catalyst for this reaction, facilitating the dehydration of the intermediate phthalanilic acid.

General Experimental Protocol:

A standardized protocol for the synthesis of N-(o/m/p-nitrophenyl)phthalimide is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and the respective nitroaniline (2-nitroaniline, 3-nitroaniline, or 4-nitroaniline).

  • Solvent Addition: Add glacial acetic acid to the flask, ensuring the reactants are fully submerged.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove residual acetic acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure N-(nitrophenyl)phthalimide isomer.

This method generally affords good to excellent yields of the desired products.

Synthesis_Workflow Reactants Phthalic Anhydride + o/m/p-Nitroaniline Reaction Reflux (110-120°C, 2-4h) Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Precipitation Pour into Cold Water Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure N-(o/m/p-nitrophenyl)phthalimide Purification->Product

Caption: General workflow for the synthesis of N-(nitrophenyl)phthalimide isomers.

Comparative Analysis of Physicochemical Properties

The position of the nitro group exerts a profound influence on the structural, thermal, and electronic properties of N-phenylphthalimide. This section provides a comparative analysis of these properties for the ortho, meta, and para isomers.

Structural Properties: The Impact of Steric Hindrance

In contrast, the meta and para isomers are expected to exhibit a greater degree of planarity. With the nitro group positioned further away from the phthalimide ring, steric hindrance is minimized, allowing for more effective π-orbital overlap between the aromatic systems. This near-planar conformation is a common feature in many N-phenylphthalimide derivatives[2].

Dihedral_Angles Ortho N-(2-nitrophenyl)phthalimide Large Dihedral Angle Steric Hindrance Meta N-(3-nitrophenyl)phthalimide Smaller Dihedral Angle Reduced Steric Hindrance Ortho->Meta Decreasing Steric Hindrance Para N-(4-nitrophenyl)phthalimide Smallest Dihedral Angle Minimal Steric Hindrance Meta->Para Increasing Planarity

Caption: Logical relationship between nitro group position and molecular planarity.

Thermal Stability: A Positional Dependence

The thermal stability of the isomers is influenced by their crystal packing and intermolecular interactions, which are in turn dictated by the position of the nitro group. While a direct comparative study using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for all three isomers is not available in the literature, some inferences can be drawn. The melting point of N-(4-nitrophenyl)phthalimide has been reported to be in the range of 263-265 °C. The greater planarity and potential for strong intermolecular interactions (such as π-π stacking and C-H···O hydrogen bonds) in the para isomer could contribute to a more stable crystal lattice and consequently, a higher melting point and thermal stability. In contrast, the twisted conformation of the ortho isomer may disrupt efficient crystal packing, potentially leading to a lower melting point and reduced thermal stability.

Table 1: Comparison of Physical and Spectroscopic Properties of N-(Nitrophenyl)phthalimide Isomers

PropertyN-(2-nitrophenyl)phthalimideN-(3-nitrophenyl)phthalimideN-(4-nitrophenyl)phthalimide
Molecular Formula C₁₄H₈N₂O₄C₁₄H₈N₂O₄C₁₄H₈N₂O₄
Molecular Weight 268.23 g/mol 268.23 g/mol 268.23 g/mol
Melting Point (°C) Data not availableData not available263-265[3]
¹H NMR (CDCl₃, δ ppm) Data not available8.47 (s, 1H), 8.10-8.00 (m, 2H), 7.92 (d, J=8.0 Hz, 1H), 7.84 (s, 1H), 7.59-7.51 (m, 2H), 7.45 (t, J=8.1 Hz, 1H)8.38-8.36 (m, 2H), 8.00 (dd, J=5.4, 3.0 Hz, 2H), 7.85 (dd, J=5.5, 3.0 Hz, 2H), 7.79-7.76 (m, 2H)[3]
¹³C NMR (CDCl₃, δ ppm) Data not available167.4, 148.6, 141.2, 138.6, 131.98, 130.0, 128.5, 125.7, 119.5, 114.8, 92.2167.0, 148.3, 134.6, 131.6, 130.2, 127.8, 124.0, 123.5

Note: NMR data is compiled from available literature and may have been recorded under slightly different conditions.

Spectroscopic and Electronic Properties

The electronic properties of the isomers are significantly modulated by the position of the electron-withdrawing nitro group, which can be probed using UV-Vis and NMR spectroscopy, as well as computational methods.

  • UV-Vis Spectroscopy: The position of the nitro group is expected to influence the intramolecular charge transfer (ICT) character of the electronic transitions. The para isomer , with the nitro group directly in conjugation with the phthalimide nitrogen, is likely to exhibit the most red-shifted absorption maximum (λmax) due to a more extended π-system and a lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The meta isomer would likely have a λmax at a shorter wavelength than the para isomer, as the nitro group is not in direct conjugation. The sterically hindered ortho isomer is expected to have the most blue-shifted λmax due to the disruption of conjugation between the phenyl and phthalimide rings.

  • NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. The strong electron-withdrawing nature of the nitro group deshields adjacent protons and carbons. In the ¹H NMR spectrum of the para isomer , the protons on the nitrophenyl ring appear as a characteristic AA'BB' system. For the meta isomer , the protons on the nitrophenyl ring exhibit more complex splitting patterns. The protons of the phthalimide moiety also experience subtle shifts depending on the electronic influence of the substituted phenyl ring.

  • Computational Insights: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of these isomers. Such studies on related N-arylmaleimides have shown that the torsion angle significantly affects the structural, electronic, and energetic properties[1]. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. It is predicted that the para isomer will have the smallest HOMO-LUMO gap, followed by the meta isomer , and the ortho isomer will have the largest gap due to its non-planar conformation.

Electronic_Properties cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_struct Steric Hindrance o_conj Disrupted Conjugation o_struct->o_conj o_gap Largest HOMO-LUMO Gap o_conj->o_gap o_uv Blue-shifted λmax o_gap->o_uv m_struct Reduced Steric Hindrance m_conj Partial Conjugation m_struct->m_conj m_gap Intermediate HOMO-LUMO Gap m_conj->m_gap m_uv Intermediate λmax m_gap->m_uv p_struct Minimal Steric Hindrance p_conj Extended Conjugation p_struct->p_conj p_gap Smallest HOMO-LUMO Gap p_conj->p_gap p_uv Red-shifted λmax p_gap->p_uv

Caption: Relationship between isomer structure and electronic properties.

Conclusion and Future Directions

The position of the nitro group on the N-phenyl ring of N-phenylphthalimide is a critical determinant of its molecular properties. The ortho isomer is characterized by significant steric hindrance, leading to a non-planar structure with disrupted conjugation. In contrast, the meta and para isomers exhibit progressively greater planarity, which influences their crystal packing, thermal stability, and electronic characteristics. The para isomer, with its extended conjugation, is expected to possess the most red-shifted UV-Vis absorption and the highest thermal stability.

While this guide provides a comprehensive overview based on available data, a direct, side-by-side experimental investigation of all three isomers using identical analytical techniques would be invaluable for a definitive comparison. Such a study would provide precise measurements of dihedral angles, melting points, thermal decomposition profiles, and spectroscopic data, further enriching our understanding of these important molecules and facilitating their application in drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a logistical afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Nitro-N-phenylphthalimide, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Section 1: Hazard Assessment & Characterization

Understanding the intrinsic chemical properties of this compound is the foundation of its safe management. Its structure, featuring an aromatic nitro group, dictates its primary hazards and informs all subsequent handling and disposal decisions.

Aromatic nitro compounds are a class of materials that require careful handling due to their potential reactivity. While this compound is stable under normal conditions, it can react vigorously or even explosively when mixed with strong bases, reducing agents, or under conditions of high heat[1]. The primary concern during disposal is preventing unintended reactions by ensuring proper waste segregation. Upon combustion, it will produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2].

Hazard Profile: this compoundDescriptionPrimary Concern & Rationale
Reactivity Aromatic nitro compounds can react vigorously with reducing agents and strong bases[1].Accidental Detonation/Reaction: Improper segregation of waste could bring the compound into contact with incompatible chemicals, leading to a dangerous exothermic reaction.
Combustion Products Thermal decomposition yields toxic nitrogen oxides (NOx) and carbon monoxide (CO)[2].Inhalation Hazard & Environmental Release: Disposal via incineration must occur in a facility equipped with flue gas scrubbers to neutralize these toxic byproducts.
Health Hazards Causes serious eye irritation. May cause skin and respiratory irritation[2][3].Personnel Exposure: Direct contact with the solid or its dust must be minimized through appropriate Personal Protective Equipment (PPE).

Section 2: The Regulatory Framework: EPA and OSHA Mandates

In the United States, the disposal of chemical waste is governed by a dual framework of federal regulations. The Environmental Protection Agency (EPA) regulates environmental impact, while the Occupational Safety and Health Administration (OSHA) focuses on worker safety.

EPA's Resource Conservation and Recovery Act (RCRA): The cornerstone of hazardous waste regulation, RCRA requires waste generators to perform a "hazardous waste determination" for every waste stream they produce[4][5]. For this compound, which is not explicitly "listed" as a hazardous waste, this determination falls under the "characteristic" waste criteria (40 CFR Part 261, Subpart C):

  • Ignitability: Does it have a low flashpoint?

  • Corrosivity: Is it highly acidic or basic?

  • Reactivity: Is it unstable, explosive, or does it react violently?[1]

  • Toxicity: Does it leach specific toxic substances?

Given its chemical nature as a nitroaromatic compound, this compound waste must be managed as a reactive hazardous waste until proven otherwise by a formal characterization.

OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER): OSHA's standards ensure that personnel handling hazardous waste are properly trained and protected[6][7]. This includes requirements for written safety plans, emergency procedures, and specific training for all staff who may come into contact with hazardous waste[8][9].

Section 3: Standard Operating Procedure (SOP) for Disposal

This SOP provides a step-by-step methodology for the safe handling and disposal of this compound waste, from the point of generation to final removal by a certified vendor.

Step 1: Waste Identification and Segregation

  • Action: Immediately classify all materials that have come into contact with this compound as a dedicated hazardous waste stream. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Rinsate from contaminated glassware.

  • Causality: Segregation is the most critical step to prevent accidental contact with incompatible materials, such as reducing agents or strong bases, which could trigger a violent reaction[1]. This dedicated waste stream prevents such dangerous co-mingling.

Step 2: Required Personal Protective Equipment (PPE)

  • Action: Before handling waste, don the following minimum PPE:

    • Eye Protection: ANSI Z87.1-compliant chemical safety goggles[2].

    • Hand Protection: Chemical-resistant nitrile gloves.

    • Body Protection: A standard laboratory coat.

  • Causality: This PPE regimen is designed to prevent exposure to the compound, which is known to cause serious eye irritation and potential skin irritation[2][3].

Step 3: Waste Containment and Labeling

  • Action:

    • Place all solid waste into a durable, sealable container (e.g., a screw-cap polyethylene jar) that is compatible with the chemical.

    • For liquid waste (like rinsate), use a sealed, chemically compatible container.

    • Securely attach a completed Hazardous Waste Label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Reactive," "Irritant").

      • The accumulation start date (the date the first piece of waste is added).

  • Causality: Proper containment prevents the release of dust or vapors, while clear, accurate labeling is an EPA requirement that ensures all handlers are aware of the container's contents and associated dangers.

Step 4: On-Site Accumulation and Storage

  • Action:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and away from sources of heat or ignition[10]. Keep it segregated from incompatible materials.

  • Causality: Adhering to SAA guidelines ensures compliance with EPA regulations for waste generators and minimizes the risk of spills or reactions by keeping the waste in a controlled, safe environment prior to pickup.

Step 5: Final Disposal via Licensed Vendor

  • Action: Arrange for the collection, transport, and final disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a contracted, licensed hazardous waste disposal company[11].

  • Causality: Federal and state laws mandate that hazardous waste be transported and disposed of only by certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. The most probable and effective disposal method for this compound is high-temperature incineration at a facility equipped with NOx-scrubbing technology to neutralize toxic emissions[12].

Section 4: Emergency Protocol for Spills

Action: In the event of a small spill of solid this compound:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Wear the full PPE described in Section 3.

  • Contain & Collect: Gently sweep or scoop the solid material to avoid creating dust. Place the collected material and all cleanup supplies (e.g., contaminated wipes, gloves) into a designated hazardous waste container[10].

  • Decontaminate: Wipe the spill surface with a solvent like 60-70% ethanol, followed by a soap and water solution[1].

  • Dispose: Seal and label the waste container and manage it according to the SOP in Section 3.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G Workflow for this compound Disposal Start Waste Generation (Unused chemical, contaminated labware) HazardDet Hazard Determination (40 CFR § 262.11) Is it a characteristic hazardous waste? Start->HazardDet ManageHW Manage as Hazardous Waste HazardDet->ManageHW Yes (Assume due to Reactivity) Segregate Step 1: Segregate Waste (Isolate from bases & reducing agents) ManageHW->Segregate PPE Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate->PPE Contain Step 3: Contain & Label (Sealed container with HW label) PPE->Contain Store Step 4: Accumulate On-Site (In designated Satellite Accumulation Area) Contain->Store Vendor Step 5: Arrange Final Disposal (Via Licensed Hazardous Waste Vendor) Store->Vendor End Disposal Complete (via Incineration) Vendor->End

Caption: Decision workflow for compliant disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-N-phenylphthalimide
Reactant of Route 2
Reactant of Route 2
4-Nitro-N-phenylphthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.